1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Description
Properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWZISSHKPOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to deliver field-proven insights into the causality behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Overview: The Rationale and Importance
N-acylthiourea derivatives are a class of compounds of significant interest in medicinal and materials chemistry due to their diverse biological activities—including antibacterial, antifungal, and anticancer properties—and their utility as versatile intermediates in organic synthesis.[1] The target molecule, this compound (CAS No. 429642-03-5), incorporates a benzoyl group and a substituted phenolic moiety, making it a promising scaffold for further chemical elaboration and biological screening.[2][3]
The synthesis strategy detailed herein is a robust and efficient one-pot, two-step procedure. It relies on the in-situ generation of a reactive intermediate, benzoyl isothiocyanate, which is immediately consumed by the desired amine, 2-amino-4-methylphenol. This approach is advantageous as it avoids the isolation of the moisture-sensitive isothiocyanate intermediate.[1]
The Chemical Pathway: A Mechanistic Examination
The synthesis proceeds via two classical organic reactions:
-
Nucleophilic Acyl Substitution: Benzoyl isothiocyanate is formed from the reaction between benzoyl chloride and a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN).[1] The thiocyanate ion (⁻SCN) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride and displacing the chloride leaving group.[1]
-
Nucleophilic Addition: The amino group of 2-amino-4-methylphenol then performs a nucleophilic attack on the central carbon atom of the isothiocyanate group (-N=C=S). This addition reaction forms the thiourea linkage and yields the final product.[4]
The overall reaction can be summarized as follows:
Step 1: C₆H₅COCl + NH₄SCN → C₆H₅CONCS + NH₄Cl Step 2: C₆H₅CONCS + H₂NC₆H₃(CH₃)OH → C₆H₅CONHCSNHC₆H₃(CH₃)OH
The Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where successful execution of the steps combined with the specified characterization will confirm the identity and purity of the final product.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (equiv.) | Amount | Purity/Notes |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 1.0 | 7.61 g | ≥98%, anhydrous |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 1.0 | 14.06 g (11.8 mL) | ≥99% |
| 2-Amino-4-methylphenol | H₂NC₆H₃(CH₃)OH | 123.15 | 1.0 | 12.32 g | ≥98% |
| Acetone | C₃H₆O | 58.08 | - | ~400 mL | Anhydrous (Dry) |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | For recrystallization |
Step-by-Step Synthesis Procedure
Part A: In-Situ Preparation of Benzoyl Isothiocyanate
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of intermediates.
-
Initial Charge: Add ammonium thiocyanate (7.61 g, 0.1 mol) to 150 mL of dry acetone in the flask. Stir the mixture vigorously to dissolve the salt.[5]
-
Reactant Addition: Slowly add benzoyl chloride (11.8 mL, 0.1 mol) to the stirring solution over approximately 30 minutes. The reaction is exothermic, and a white precipitate of ammonium chloride will begin to form.[5]
-
Reaction Completion: After the addition is complete, gently reflux the mixture for 60 minutes to ensure the complete formation of benzoyl isothiocyanate.[1] The resulting mixture will be an orange-red slurry.
-
Cooling: Cool the reaction mixture to room temperature.
Part B: Synthesis of this compound
-
Amine Addition: In a separate beaker, dissolve 2-amino-4-methylphenol (12.32 g, 0.1 mol) in 100 mL of dry acetone.
-
Coupling Reaction: Add the 2-amino-4-methylphenol solution dropwise to the freshly prepared benzoyl isothiocyanate slurry from Part A. The addition should be controlled to manage the exothermic reaction. Stir the mixture at room temperature for 2-3 hours.[4]
-
Precipitation: After the reaction period, pour the reaction mixture into approximately 500 mL of cold water with stirring. A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
Part C: Purification
-
Recrystallization: Purify the crude solid by recrystallization from ethanol.[6] Dissolve the product in a minimum amount of hot ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow Visualization
Caption: Experimental workflow for the one-pot synthesis of this compound.
Expert Analysis: The Causality Behind the Protocol
-
Choice of Solvent: Dry acetone is the solvent of choice for the initial step for two critical reasons. First, it effectively dissolves both the organic benzoyl chloride and the inorganic ammonium thiocyanate, facilitating a homogenous reaction environment.[1] Second, the byproduct, ammonium chloride, is poorly soluble in acetone, causing it to precipitate out and drive the equilibrium towards the formation of benzoyl isothiocyanate, in accordance with Le Châtelier's principle.[1] The use of anhydrous acetone is crucial to prevent the hydrolysis of benzoyl chloride and the benzoyl isothiocyanate intermediate.[1]
-
In-Situ Generation of Intermediate: Benzoyl isothiocyanate is highly reactive and susceptible to hydrolysis by atmospheric moisture.[1] Isolating it would lead to significant yield loss and the formation of unwanted byproducts. Therefore, preparing it in situ and using it immediately in the subsequent step is the most efficient and practical approach.[1]
-
Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of ethanol is based on the principle of differential solubility: the thiourea product should be sparingly soluble at low temperatures but highly soluble at high temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures. This allows for the selective crystallization of the pure product upon cooling.
-
Protocol Validation through Characterization: The integrity of this protocol is validated by confirming the structure of the final product. Key spectroscopic signatures are expected:
-
FT-IR Spectroscopy: Look for characteristic stretching bands for N-H groups (around 3150-3400 cm⁻¹), a strong C=O (amide) stretch (around 1660-1690 cm⁻¹), and a C=S (thione) stretch (around 1370-1390 cm⁻¹ and 700-750 cm⁻¹).[7][8] The broad O-H stretch from the phenol group would also be present.
-
¹H-NMR Spectroscopy: In a solvent like DMSO-d₆, distinct signals are expected for the N-H protons (typically downfield, δ 11-12 ppm), aromatic protons (δ 6.5-8.0 ppm), the methyl group singlet (around δ 2.2 ppm), and the phenolic O-H proton.[6][7][8]
-
¹³C-NMR Spectroscopy: The most characteristic signals would be for the thione carbon (C=S) at δ ~180 ppm and the carbonyl carbon (C=O) at δ ~170 ppm.[7][9]
-
Conclusion
This guide presents a reliable and well-rationalized protocol for the synthesis of this compound. By understanding the mechanistic principles and the reasoning behind each experimental step, researchers can confidently execute this synthesis, troubleshoot potential issues, and adapt the methodology for related derivatives. The emphasis on in-situ intermediate generation and a robust purification strategy ensures high purity and good yield, providing quality material for subsequent applications in research and development.
References
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- (2025).
- Raslan, M. A., et al. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Middle East Journal of Applied Sciences.
- El-Sharkawy, K., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry.
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Chemical properties of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
An In-Depth Technical Guide to the Chemical Properties of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Molecule of Therapeutic Potential
This compound is a synthetic organic compound belonging to the N,N'-disubstituted thiourea class. Molecules within this family are distinguished by a core thiocarbonyl group flanked by two nitrogen atoms, which are in turn substituted with various functional groups. The structural motif of benzoylthioureas, in particular, has garnered significant attention in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antiviral properties.[1][2][3]
The title compound integrates three key pharmacophoric features: a benzoyl group, a central thiourea linkage, and a substituted phenolic ring (2-hydroxy-5-methylphenyl). This specific combination of functionalities suggests a high potential for complex biological interactions, primarily through hydrogen bonding, metal chelation, and hydrophobic interactions. This guide provides a comprehensive overview of its chemical synthesis, structural characteristics, and physicochemical properties, offering foundational knowledge for its exploration in drug discovery and development.
Molecular Synthesis and Structural Elucidation
The synthesis of this compound is a direct and efficient process, typically achieved through a two-step, one-pot reaction. This method leverages the well-established reactivity of isothiocyanates with primary amines.[4]
Causality of Experimental Design: The synthesis relies on the generation of a highly reactive benzoyl isothiocyanate intermediate. This electrophilic species is formed by the nucleophilic attack of a thiocyanate salt on benzoyl chloride.[4][5] The intermediate is typically not isolated due to its sensitivity to hydrolysis and is used in situ.[4] The subsequent and final step involves the nucleophilic addition of the primary amine, 2-amino-5-methylphenol, to the central carbon of the isothiocyanate group, yielding the target thiourea derivative. Acetone is a preferred solvent as it effectively dissolves the organic reactants while allowing the inorganic salt byproduct (e.g., ammonium chloride) to precipitate, simplifying the initial workup.[4]
Experimental Protocol: Synthesis
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate (NH₄SCN)
-
Dry Acetone (Anhydrous)
-
Distilled water
Procedure:
-
Preparation of Benzoyl Isothiocyanate (in situ): In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.0 eq.) in dry acetone.
-
To this stirring solution, add benzoyl chloride (1.0 eq.) dropwise over 15-20 minutes. The reaction is exothermic, and a white precipitate of ammonium chloride will form.[4]
-
After the addition is complete, gently reflux the mixture for 30-60 minutes to ensure the complete formation of the benzoyl isothiocyanate intermediate.[4]
-
Cool the reaction mixture to room temperature. The resulting suspension containing the benzoyl isothiocyanate intermediate is used directly in the next step.
-
Formation of the Thiourea Derivative: In a separate flask, dissolve 2-amino-5-methylphenol (1.0 eq.) in dry acetone.
-
Add the solution of 2-amino-5-methylphenol dropwise to the stirred suspension of benzoyl isothiocyanate.
-
Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, pour the reaction mixture into a beaker of cold distilled water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining inorganic salts.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the purified this compound.
Molecular Structure and Conformation
While a specific crystal structure for the title compound is not publicly available, extensive crystallographic data on analogous benzoylthiourea derivatives allow for a highly accurate prediction of its key structural features.[8][9][10]
-
Thione Tautomer: The molecule exists predominantly in the thione (C=S) tautomeric form, not the thiol (C-SH) form.[10]
-
Intramolecular Hydrogen Bonding: A critical stabilizing feature is the formation of a pseudo-six-membered ring via a strong intramolecular hydrogen bond between the amide proton (N-H) and the benzoyl carbonyl oxygen (C=O).[9][10] This interaction imparts significant conformational rigidity to the molecule's core.
-
Planarity and Dihedral Angles: The central thiourea fragment is typically planar.[8] The benzoyl and the 2-hydroxy-5-methylphenyl rings are themselves planar but are oriented at a dihedral angle to each other.[9]
-
Bond Characteristics: The structure exhibits typical double-bond character for C=S (~1.67 Å) and C=O (~1.23 Å) groups, with shortened C-N bond lengths (~1.35-1.39 Å) indicating partial double-bond character due to electron delocalization.[10]
Diagram: Chemical Structure of the Title Compound
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Profile
The identity and purity of the synthesized compound are confirmed through a combination of physicochemical measurements and spectroscopic analysis.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 429642-03-5 | [11][12] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [11] |
| Molecular Weight | 286.35 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | General Observation |
| Purity | >98% (Typical for commercial samples) | [11] |
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming the presence of key functional groups and the overall structural integrity. The data presented below are predicted based on characteristic values for this class of compounds.[13][14][15]
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Characteristic Signal |
| FTIR (cm⁻¹) | O-H (Phenol), N-H (Amide) | ~3350-3200 (Broad) |
| C-H (Aromatic) | ~3100-3000 | |
| C=O (Amide I) | ~1670-1650 | |
| C=C (Aromatic) | ~1600, ~1510 | |
| C-N Stretch | ~1350-1330 | |
| C=S Stretch | ~800-750 | |
| ¹H NMR (ppm) | N-H (Amide) | 12.5-11.5 (s, 1H), 10.0-9.5 (s, 1H) |
| O-H (Phenol) | 9.5-9.0 (s, 1H, exchangeable with D₂O) | |
| Aromatic Protons | 8.2-6.8 (m, 8H) | |
| -CH₃ (Methyl) | ~2.3 (s, 3H) | |
| ¹³C NMR (ppm) | C=S (Thione) | ~181 |
| C=O (Carbonyl) | ~169 | |
| Aromatic Carbons | 155-115 | |
| -CH₃ (Methyl) | ~21 | |
| Mass Spec (m/z) | Molecular Ion [M]⁺ | 286.08 |
Diagram: General Synthesis and Characterization Workflow
Caption: Standard workflow for the synthesis and analysis of the title compound.
Potential Biological Activities and Mechanistic Insights
While direct biological studies on this compound are limited, the extensive body of research on structurally related benzoylthiourea derivatives provides a strong basis for hypothesizing its potential therapeutic applications, particularly in oncology and infectious diseases.[1][3][16]
Anticancer Activity
Thiourea derivatives are recognized for their potent cytotoxic effects against various cancer cell lines.[17] The proposed mechanisms are often multifactorial.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[2] Research on analogous compounds suggests that they can trigger the intrinsic apoptosis pathway, which is mediated by mitochondria. This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c and subsequent activation of caspase cascades that execute cell death.[2][17]
-
Cell Cycle Arrest: These compounds can halt cancer cell proliferation by arresting the cell cycle, often at the G1/S or G2/M checkpoints, thereby preventing DNA replication and cell division.[2]
-
Enzyme Inhibition: Certain thiourea derivatives have demonstrated inhibitory activity against key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[18][19]
Diagram: Hypothesized Intrinsic Apoptosis Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by benzoylthiourea analogs.[2]
Antimicrobial Activity
Many thiourea derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[1] The mechanism often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to a bactericidal effect.[1] The presence of the phenolic hydroxyl group and the thiocarbonyl sulfur atom also suggests potential for metal chelation, which could disrupt essential metallic cofactors in microbial enzymes.
Conclusion and Future Outlook
This compound is a molecule with a well-defined chemical structure that can be synthesized through robust and high-yielding protocols. Its key features—a rigid, hydrogen-bonded core, and multiple functional groups capable of diverse molecular interactions—make it a compelling candidate for further investigation. Based on strong evidence from analogous compounds, its potential as an anticancer or antimicrobial agent is significant. Future research should focus on the empirical validation of its biological activities, elucidation of its precise mechanisms of action, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzoyl-3-(4-hydroxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioOrganics [bioorganics.biz]
- 12. This compound | 429642-03-5 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea: A Comprehensive Analysis
Introduction: The Significance of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
This compound belongs to the versatile class of N,N'-disubstituted thioureas, which are of significant interest in medicinal chemistry and materials science. These molecules are characterized by a central thiourea core flanked by a benzoyl group and a substituted phenyl ring. The presence of multiple functional groups, including the amide, thioamide, hydroxyl, and aromatic moieties, endows these compounds with a rich chemical profile, making them attractive candidates for drug development, particularly in the search for novel antimicrobial and anticancer agents.
The specific substitution pattern of the title compound, featuring a hydroxyl and a methyl group on the phenyl ring, is anticipated to modulate its electronic properties, solubility, and biological activity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This guide provides a detailed exploration of the expected spectroscopic data for this compound, offering insights into the underlying principles of spectral interpretation for this important class of molecules.
Molecular Structure and Conformation
The molecular structure of this compound is presented below. A key feature of benzoylthiourea derivatives is the potential for intramolecular hydrogen bonding between the N-H proton of the thiourea moiety and the carbonyl oxygen of the benzoyl group, which influences the molecule's conformation and spectroscopic properties.
Caption: Molecular structure of this compound.
Synthesis and Spectroscopic Sample Preparation
General Synthesis Protocol
The synthesis of this compound typically involves a two-step one-pot reaction. First, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in a suitable solvent like acetone. Subsequently, 2-amino-4-methylphenol is added to the reaction mixture, which reacts with the benzoyl isothiocyanate to yield the final product.
Caption: General synthesis workflow for this compound.
Sample Preparation for Spectroscopic Analysis
-
FT-IR Spectroscopy: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile.
-
NMR Spectroscopy: The compound is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.
Spectroscopic Data and Interpretation
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400 - 3200 | O-H Stretch (phenolic) | -OH | Broad, Medium |
| 3200 - 3100 | N-H Stretch (amide & thioamide) | -NH- | Medium to Strong |
| 3100 - 3000 | C-H Stretch (aromatic) | Ar-H | Medium to Weak |
| 2950 - 2850 | C-H Stretch (aliphatic) | -CH₃ | Weak |
| 1680 - 1650 | C=O Stretch (amide I) | Benzoyl C=O | Strong |
| 1600 - 1450 | C=C Stretch (aromatic) | Aromatic Rings | Medium to Strong |
| 1550 - 1510 | N-H Bend (amide II) | -NH- | Medium |
| 1350 - 1250 | C-N Stretch | Thiourea & Amide | Medium to Strong |
| 1200 - 1100 | C=S Stretch | Thioamide | Medium |
| 850 - 750 | C-H Bend (out-of-plane) | Aromatic Rings | Strong |
Expert Interpretation: The FT-IR spectrum is expected to be dominated by a strong absorption band in the region of 1680-1650 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the benzoyl group. The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the phenolic O-H stretch, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the amide and thioamide groups are expected to appear as one or two bands in the 3200-3100 cm⁻¹ range. The C=S stretching vibration, a key marker for the thiourea moiety, is anticipated to be in the 1200-1100 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum is expected to show absorptions arising from π → π* and n → π* transitions in the aromatic rings and the conjugated system of the benzoylthiourea core.
| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~ 250 - 280 | π → π | Benzoyl and Phenyl Rings |
| ~ 300 - 340 | π → π and n → π* | Conjugated Benzoylthiourea System |
Expert Interpretation: The UV-Vis spectrum will likely display two main absorption bands. The higher energy band, around 250-280 nm, can be attributed to the π → π* transitions within the isolated aromatic rings. A lower energy, broader band is expected in the 300-340 nm region, resulting from the extended conjugation of the benzoylthiourea system and possible n → π* transitions of the carbonyl and thiocarbonyl groups. The position and intensity of these bands are sensitive to the solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts are presented below (based on a DMSO-d₆ solvent).
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 11.5 - 11.0 | Singlet | 1H | -C(=O)NH- |
| ~ 10.0 - 9.5 | Singlet | 1H | Phenolic -OH |
| ~ 9.5 - 9.0 | Singlet | 1H | -C(=S)NH- |
| ~ 8.0 - 7.8 | Multiplet | 2H | Aromatic H (ortho to C=O) |
| ~ 7.7 - 7.4 | Multiplet | 3H | Aromatic H (meta and para to C=O) |
| ~ 7.2 - 6.8 | Multiplet | 3H | Aromatic H (hydroxymethylphenyl ring) |
| ~ 2.3 | Singlet | 3H | -CH₃ |
Expert Interpretation: The ¹H NMR spectrum is expected to show three distinct downfield singlets corresponding to the two N-H protons and the phenolic O-H proton. The protons on the benzoyl ring will likely appear as multiplets in the aromatic region (δ 7.4-8.0 ppm). The three protons on the 2-hydroxy-5-methylphenyl ring are also expected in the aromatic region, but at slightly higher field due to the electron-donating effects of the hydroxyl and methyl groups. A characteristic singlet for the methyl group protons should be observed around 2.3 ppm. The exact chemical shifts of the N-H and O-H protons can be highly dependent on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 180 - 175 | C=S | Thiourea Carbonyl |
| ~ 170 - 165 | C=O | Benzoyl Carbonyl |
| ~ 155 - 150 | Aromatic C-O | Carbon attached to -OH |
| ~ 140 - 120 | Aromatic C & C-H | Benzoyl and Phenyl Rings |
| ~ 21 - 19 | -CH₃ | Methyl Carbon |
Expert Interpretation: The most downfield signal in the ¹³C NMR spectrum is expected to be the thiocarbonyl carbon (C=S) at around 180-175 ppm. The carbonyl carbon (C=O) of the benzoyl group should appear in the 170-165 ppm region. The aromatic region (155-120 ppm) will contain signals for all the carbons of the two phenyl rings. The carbon attached to the hydroxyl group is expected to be the most downfield among the phenyl carbons due to the deshielding effect of the oxygen atom. The methyl carbon will give a signal at a high field, around 21-19 ppm.
Conclusion
The spectroscopic data for this compound, as predicted from the analysis of related compounds, provides a comprehensive fingerprint for its structural identification and characterization. The combination of FT-IR, UV-Vis, and NMR spectroscopy allows for the unambiguous confirmation of its functional groups, electronic structure, and carbon-hydrogen framework. This guide serves as a valuable resource for researchers working with this class of compounds, aiding in synthesis, purification, and further investigation into their promising biological and material properties. It is important to re-emphasize that the data presented herein is predictive and awaits experimental verification.
References
General references for spectroscopic data of benzoylthiourea derivatives:
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Malaysian Journal of Chemistry, 2011, 13(1), 043-048. [Link]
-
Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 1266-1279. [Link]
-
Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. Journal of Molecular Structure, 2019, 1194, 48-56. [Link]
-
1-Benzoyl-3-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E, 2010, 66(12), o3181. [Link]
-
1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E, 2011, 67(1), o119. [Link]
An In-Depth Technical Guide to the Anticipated Crystal Structure of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the anticipated crystal structure of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound (CAS 429642-03-5) is not publicly available in crystallographic databases as of the latest search, this document leverages extensive data from closely related, structurally determined benzoylthiourea derivatives to construct a detailed and predictive analysis. By examining established structural motifs, intermolecular interactions, and synthetic methodologies from analogous compounds, we can delineate a robust model of its solid-state architecture and functional implications.
Introduction: The Significance of Benzoylthiourea Derivatives
Benzoylthiourea derivatives are a versatile class of organic compounds characterized by a central thiourea core flanked by a benzoyl group and a substituted aryl moiety. This structural framework imparts a rich chemical profile, making them valuable precursors in organic synthesis and potent pharmacophores in drug discovery.[1] Their biological activities are diverse, with demonstrated efficacy as antibacterial, antifungal, antiviral, and anticancer agents.[2] The presence of multiple hydrogen bond donors and acceptors, coupled with the conformational flexibility of the molecular backbone, allows for specific and strong interactions with biological targets. Understanding the three-dimensional structure of these molecules is paramount to elucidating their mechanism of action and designing more potent and selective therapeutic agents.
Synthetic Protocol and Spectroscopic Characterization
The synthesis of this compound is expected to follow a well-established synthetic route for N,N'-disubstituted thioureas. The protocol outlined below is a self-validating system, with each step designed to ensure high purity and yield, which are prerequisites for successful crystallization.
Experimental Protocol: Synthesis
A common and efficient method for the synthesis of benzoylthiourea derivatives involves the reaction of a benzoyl isothiocyanate with an appropriate amine.[3]
Step 1: Formation of Benzoyl Isothiocyanate Benzoyl chloride is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone. The reaction proceeds via a nucleophilic acyl substitution, yielding benzoyl isothiocyanate.
Step 2: Condensation with 2-Amino-4-methylphenol The freshly prepared benzoyl isothiocyanate is then treated with 2-amino-4-methylphenol in the same reaction vessel. The amine nitrogen of the aminophenol acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This addition reaction forms the desired this compound.
Step 3: Purification and Crystallization The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/dichloromethane mixture.[4] Slow evaporation of the solvent is a common technique to obtain single crystals suitable for X-ray diffraction.
Diagrammatic Representation of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Anticipated Spectroscopic Data
Based on data from analogous compounds, the following spectroscopic characteristics are expected:
-
FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1650-1680), and C=S stretching (around 1200-1250).[4]
-
¹H NMR (ppm): Resonances for the aromatic protons, a singlet for the methyl group, and distinct signals for the N-H protons, which may be broadened due to exchange. The phenolic -OH proton will also be present.
-
¹³C NMR (ppm): Signals corresponding to the carbonyl carbon (around 165-170), the thiocarbonyl carbon (around 180), and the various aromatic and methyl carbons.
Predicted Molecular and Crystal Structure
The molecular geometry and crystal packing of this compound can be reliably predicted by analyzing the crystal structures of similar molecules.
Molecular Conformation and Intramolecular Interactions
A hallmark of benzoylthiourea crystal structures is the formation of a pseudo-six-membered ring through an intramolecular hydrogen bond between the benzoyl oxygen and the adjacent N-H proton (N-H···O).[1][4][5][6] This interaction is a dominant feature that stabilizes the conformation of the molecule, leading to a high degree of planarity in the central C₂N₂OS moiety.[4]
The molecule is expected to adopt a conformation where the thione (C=S) and ketone (C=O) groups are in a syn-anti configuration with respect to the thiourea C-N bonds.[5] The dihedral angle between the benzoyl ring and the 2-hydroxy-5-methylphenyl ring is anticipated to be significant, likely in the range of 30-50 degrees, as observed in related structures.[1][5]
The presence of the ortho-hydroxyl group on the phenyl ring introduces the possibility of an additional intramolecular hydrogen bond with the thiourea sulfur atom (O-H···S) or the other N-H group, which could further influence the overall conformation.
Diagram of Predicted Intramolecular Hydrogen Bonding
Sources
- 1. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Benzoyl-1-(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzoyl-3-(4-hydroxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biological activity of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
An In-Depth Technical Guide to the Predicted Biological Activity and Research Trajectory of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Executive Summary
This compound (CAS 429642-03-5) is a derivative of the versatile benzoylthiourea scaffold, a class of compounds renowned for a wide spectrum of biological activities.[1] While direct research on this specific molecule is nascent, extensive data on its structural analogues provide a strong foundation for predicting its therapeutic potential. This guide, intended for researchers and drug development professionals, synthesizes the existing body of knowledge on related compounds to construct a predictive framework for its biological activity. We will explore the probable antimicrobial, anticancer, and antioxidant properties of the title compound. This document outlines detailed experimental protocols for validation, discusses potential mechanisms of action, and provides insights into structure-activity relationships, thereby serving as a comprehensive roadmap for future investigation.
Introduction to the Benzoylthiourea Scaffold
Thiourea derivatives have long been a subject of intense scientific interest due to their diverse pharmacological applications, including antibacterial, anticancer, antioxidant, and antiviral activities.[1][2] The N,N'-disubstituted benzoylthiourea core, characterized by the formula R-C(=O)-NH-C(=S)-NH-R', is a particularly privileged scaffold in medicinal chemistry. Its biological versatility stems from several key structural features:
-
The Thiourea Moiety (-NH-C(=S)-NH-): The presence of both sulfur and nitrogen atoms allows for multiple binding modes, including hydrogen bonding and coordination with metal ions in metalloenzymes.[3] The thione (C=S) group is crucial for many of the observed biological effects.[4]
-
The Benzoyl Group (C₆H₅-C=O-): This aromatic acyl group contributes to the molecule's overall lipophilicity and can engage in π-π stacking and hydrophobic interactions with biological targets.
-
Substituted Phenyl Ring: The nature and position of substituents on the second phenyl ring (the 'R' group) critically modulate the compound's electronic properties, steric profile, and, consequently, its biological activity and target specificity.[4]
The title compound, this compound, incorporates a 2-hydroxy and a 5-methyl substituent. The ortho-hydroxy group is of particular interest as it can form strong intramolecular hydrogen bonds and act as a chelating agent, potentially influencing the compound's conformation and interaction with molecular targets.[5]
Synthesis and Characterization
The synthesis of benzoylthiourea derivatives is a well-established and efficient process, typically achieved through the reaction of an in situ generated benzoyl isothiocyanate with a primary amine.
Proposed Synthetic Pathway
The synthesis of this compound can be reliably achieved via a one-pot reaction. The causality behind this choice is efficiency and yield; generating the reactive isothiocyanate intermediate in the same vessel as the amine coupling partner minimizes intermediate isolation steps and potential degradation.
Protocol:
-
Step 1: Formation of Benzoyl Isothiocyanate. To a solution of ammonium thiocyanate or potassium thiocyanate (1.1 equivalents) in dry acetone, add benzoyl chloride (1.0 equivalent) dropwise.
-
Step 2: In Situ Reaction. Reflux the mixture for 1-2 hours.[6] During this stage, the benzoyl chloride reacts with the thiocyanate salt to form the highly reactive benzoyl isothiocyanate intermediate. The choice of acetone as a solvent is critical as it solubilizes the reactants and is suitable for the reflux temperature required.
-
Step 3: Amine Coupling. To the same reaction mixture, add a solution of 2-amino-4-methylphenol (1.0 equivalent) in dry acetone dropwise.
-
Step 4: Product Formation. Continue refluxing the mixture for an additional 4-6 hours until the reaction is complete (monitored by Thin Layer Chromatography).[2] The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate to form the thiourea linkage.
-
Step 5: Isolation and Purification. Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol to yield the final product.[3]
Workflow Diagram: Synthesis
Caption: One-pot synthesis workflow for the target compound.
Physicochemical Properties & Characterization
-
Molecular Formula: C₁₅H₁₄N₂O₂S[7]
-
Molecular Weight: 327.23 g/mol [7]
-
Characterization: The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.
-
FT-IR: Expected to show characteristic peaks for N-H stretching (3300-3400 cm⁻¹), C=O stretching (1640-1670 cm⁻¹), and C=S stretching (700-750 cm⁻¹).[8]
-
¹H-NMR: Will reveal distinct signals for aromatic protons, the methyl group protons, the phenolic -OH proton, and the two N-H protons, confirming the connectivity.
-
¹³C-NMR: Will show characteristic peaks for the thiocarbonyl (C=S) carbon (typically >180 ppm) and the carbonyl (C=O) carbon (~165-170 ppm).[9]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Hypothesized Biological Activities & Proposed Experimental Validation
Based on the extensive literature for this class of compounds, we hypothesize that this compound will exhibit significant antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Activity
Rationale: Thiourea derivatives are well-documented antimicrobial agents, effective against a range of pathogens.[1] The proposed mechanism often involves the inhibition of crucial bacterial enzymes like DNA gyrase, which is essential for DNA replication.[4] The lipophilic nature of the benzoyl and phenyl groups facilitates passage through the bacterial cell membrane, while the thiourea core interacts with the target enzyme.[4]
Proposed Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in 96-well microtiter plates using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a concentration of ~5 x 10⁵ CFU/mL and add it to each well.
-
Controls: Include a positive control (bacteria with a known antibiotic, e.g., Ciprofloxacin), a negative control (bacteria with no compound), and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data for Benzoylthiourea Analogues
| Compound Analogue | Target Organism | MIC (µg/mL) | Reference |
| 1-Benzoyl-3-(2-hydroxyphenyl)thiourea | S. aureus, E. coli | 25–50 | [5] |
| 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea | S. aureus, E. coli | 12.5–25 | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | S. aureus | 32 | [10] |
Anticancer & Cytotoxic Potential
Rationale: A primary mechanism by which thiourea derivatives exert anticancer effects is through the induction of apoptosis (programmed cell death), often via the intrinsic (mitochondrial) pathway.[11] Furthermore, related compounds have been shown to inhibit key oncogenic protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are critical for cancer cell proliferation and survival.[12][13]
Proposed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[14]
Hypothesized Apoptosis Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Comparative Data for Benzoylthiourea Analogues
| Compound Analogue | Cell Line | IC₅₀ (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [15] |
| N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | [15] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 640 (0.64 mM) | [12] |
| 1-benzoyl-3-methyl thiourea derivatives | HeLa (Cervical) | 160–383 µg/mL | [14] |
Antioxidant Capacity
Rationale: Thiourea derivatives are known scavengers of free radicals.[16] Their antioxidant activity is often attributed to the ability of the N-H groups to donate a hydrogen atom, neutralizing reactive oxygen species (ROS) in a Hydrogen Atom Transfer (HAT) mechanism.[16] This is a crucial property, as oxidative stress is implicated in numerous diseases.
Proposed Protocol: DPPH Free Radical Scavenging Assay
-
Preparation: Prepare various concentrations of the test compound in methanol. Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Mix the compound solutions with the DPPH solution. The deep violet color of the DPPH radical will fade upon reduction by the antioxidant.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance of the solutions at ~517 nm. Ascorbic acid is used as a standard positive control.
-
Calculation: Calculate the percentage of radical scavenging activity. The concentration that scavenges 50% of the DPPH radicals (IC₅₀) is determined.
Antioxidant Mechanism Diagram
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.
Structure-Activity Relationship (SAR) Insights
The specific substituents on the phenyl ring of this compound are predicted to significantly influence its biological profile:
-
2-Hydroxy Group: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the thiocarbonyl sulfur or carbonyl oxygen. This can lock the molecule into a more planar conformation, which may enhance its binding affinity to flat receptor sites. This group also provides a potential metal chelation site, which can be crucial for inhibiting metalloenzymes.[5]
-
5-Methyl Group: This is a weakly electron-donating group that increases the lipophilicity of the molecule. Enhanced lipophilicity can improve cell membrane permeability, potentially leading to better bioavailability and increased intracellular concentration, which could boost both antimicrobial and anticancer activity.
Compared to analogues with electron-withdrawing groups like halogens (which often show potent activity), the electron-donating nature of the hydroxyl and methyl groups may modulate the target specificity and overall potency, making experimental validation essential.[4][5]
Summary and Future Directions
This compound emerges as a promising candidate for drug discovery, backed by a wealth of data from structurally related compounds. The proposed research trajectory involves a systematic evaluation of its biological activities, beginning with the foundational screening assays detailed in this guide.
Future work should focus on:
-
Broad-Spectrum Screening: Confirming the predicted antimicrobial, anticancer, and antioxidant activities using the outlined protocols.
-
Mechanistic Elucidation: If significant activity is confirmed, further studies such as Western blotting for apoptosis markers, specific enzyme inhibition assays (e.g., DNA gyrase, EGFR kinase), and cell cycle analysis should be performed.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to animal models to evaluate efficacy, pharmacokinetics, and toxicity.
-
Analogue Synthesis: Synthesizing a small library of related compounds by modifying the substituents on both phenyl rings will further elucidate the structure-activity relationships and help optimize for potency and selectivity.
This structured approach will enable a thorough and efficient exploration of the therapeutic potential of this specific benzoylthiourea derivative.
References
- SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. (2025). INTERNATIONAL JOURNAL OF APPLIED AND EXPERIMENTAL BIOLOGY AND CHEMISTRY, 1(1).
- Potential Therapeutic Targets of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: A Technical Guide. (n.d.). Benchchem.
-
Cojocaru, C., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(15), 4488. Retrieved from [Link]
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Lestari, A., et al. (2022). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Research Journal of Pharmacy and Technology, 15(10), 4415-4421. Retrieved from [Link]
-
Ruswanto, et al. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl thiourea Derivatives. Procedia Chemistry, 17, 157-161. Retrieved from [Link]
-
Halim, N. I. M., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. E-Journal of Chemistry, 8(4), 1699-1705. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2020). A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac-[Re(CO)3]+ core. Journal of Saudi Chemical Society, 24(11), 868-876. Retrieved from [Link]
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Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Retrieved from [Link]
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Abosadiya, H. M. A. (2025). SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. ResearchGate. Retrieved from [Link]
-
Siswandono, et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Journal of Basic and Clinical Physiology and Pharmacology, 31(6). Retrieved from [Link]
-
Wang, B., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-13. Retrieved from [Link]
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Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT, 13(2), 653-666. Retrieved from [Link]
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Bouider, N., et al. (2025). Synthesis and Exploration of Antibacterial Activity, Molecular Docking, and DFT Studies of Some Benzothiazole–Urea(Thiourea) Hybrid Compounds. ChemistrySelect. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 481-508. Retrieved from [Link]
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Al-Jibouri, M. N. A. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. Retrieved from [Link]
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Mechanism of action of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
An In-Depth Technical Guide to the Mechanism of Action of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic molecule belonging to the versatile class of thiourea derivatives. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon extensive research on its structural analogs. The primary hypothesized mechanisms involve the inhibition of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER-2), leading to the induction of apoptosis. Additionally, its antimicrobial effects are likely mediated through the inhibition of essential bacterial enzymes like DNA gyrase. This document synthesizes available data to elucidate the therapeutic potential of this compound, offering insights into its structure-activity relationships and providing detailed experimental protocols for its evaluation.
Introduction
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, a scaffold that allows for diverse chemical modifications. This structural flexibility has led to the development of a wide array of derivatives with significant biological activities. The incorporation of a benzoyl group and substituted phenyl rings, as seen in this compound, has been shown to be a promising strategy for enhancing therapeutic efficacy. The presence of the hydroxyl and methyl groups on the phenyl ring is anticipated to influence the compound's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets[1]. This guide will delve into the molecular mechanisms that are believed to underpin the anticancer and antimicrobial activities of this compound, based on evidence from closely related analogs.
Synthesis and Characterization
The synthesis of this compound typically follows a well-established procedure for the formation of N,N'-disubstituted thioureas. The general approach involves the reaction of a substituted benzoyl isothiocyanate with a primary amine.
General Synthesis Protocol
A common synthetic route involves the following steps:
-
Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable solvent like acetone. This reaction proceeds via a nucleophilic acyl substitution to form the benzoyl isothiocyanate intermediate.
-
Reaction with Amine: The appropriate primary amine, in this case, 2-amino-4-methylphenol, is then added to the reaction mixture containing the in situ generated benzoyl isothiocyanate.
-
Product Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the this compound product.
-
Purification: The resulting solid product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final compound.
The structure of the synthesized compound is typically confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS)[2][3][4].
Anticancer Mechanism of Action
While direct studies on this compound are limited, extensive research on analogous benzoylthiourea derivatives provides strong evidence for a multi-faceted anticancer mechanism.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mode of anticancer activity for many thiourea derivatives is the inhibition of receptor tyrosine kinases, particularly EGFR and HER-2[5][6][7]. These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis.
-
EGFR and HER-2 Inhibition: Benzoylthiourea derivatives have been shown to act as potential inhibitors of EGFR and HER-2, leading to high antiproliferative activity against cancer cell lines such as MCF-7 (human breast adenocarcinoma)[5][6]. The thiourea scaffold can interact with the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways.
Induction of Apoptosis
A key consequence of inhibiting critical survival pathways is the induction of programmed cell death, or apoptosis. Benzoylthiourea derivatives have been demonstrated to trigger apoptosis in various cancer cell lines. This process is often mediated through the intrinsic (mitochondrial) pathway.
-
Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Treatment with apoptosis-inducing agents can lead to an increased ratio of pro-apoptotic to anti-apoptotic proteins, resulting in the permeabilization of the mitochondrial outer membrane[8][9][10].
-
Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of a cascade of cysteine-aspartic proteases known as caspases. This typically involves the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[8][9]. Studies on related compounds suggest that benzoylthioureas can induce the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis[11].
Quantitative Anticancer Activity Data
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-benzoyl-3-allylthiourea | MCF-7/HER-2 | 640 | [5] |
| N-benzoyl-3-allylthiourea | MCF-7 | 1470 | [5] |
| N-benzoyl-N'-phenylthiourea (2,4-dichloro derivative) | MCF-7 | 310 | [12] |
| 1-benzoyl-3-methylthiourea (4-nitro derivative) | HeLa | 160 (µg/mL) | [13] |
| Chiral dipeptide thioureas | BGC-823 | 20.9 - 103.6 | [14] |
| Chiral dipeptide thioureas | A549 | 19.2 - 112.5 | [14] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Potent | [6] |
| Benzoylthiourea-cobalt complexes | MCF-7 | Variable | [15] |
| 1,3-Disubstituted thioureas | SW480, SW620, PC3, K-562 | ≤ 10 | [16] |
Note: The diverse structures and experimental conditions should be considered when comparing these values.
Antimicrobial Mechanism of Action
Thiourea derivatives have also been recognized for their antimicrobial properties, exhibiting activity against both bacteria and fungi.
Inhibition of Bacterial DNA Gyrase
A key target for antibacterial agents is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately bacterial cell death. Molecular docking studies on various benzoylthiourea derivatives have suggested a strong binding affinity for the ATP-binding site of the GyrB subunit of DNA gyrase[17].
Structure-Activity Relationship in Antimicrobial Activity
Studies on the antimicrobial activity of benzoylthiourea derivatives have provided valuable insights into their structure-activity relationships. For instance, the position of the hydroxyl group on the phenyl ring has been shown to be important. A 2-hydroxy substitution can enhance membrane penetration compared to a 4-hydroxy substitution, potentially due to intramolecular hydrogen bonding. Furthermore, the addition of electron-withdrawing groups, such as chlorine, has been shown to improve antibacterial efficacy.
Quantitative Antimicrobial Activity Data
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. While specific MIC values for this compound are not available, data for a close analog provide a strong indication of its potential activity.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-Benzoyl-3-(2-hydroxyphenyl)thiourea | Staphylococcus aureus | 25-50 | |
| 1-Benzoyl-3-(2-hydroxyphenyl)thiourea | Escherichia coli | 25-50 | |
| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | S. aureus / E. coli | 50-100 | |
| 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea | S. aureus / E. coli | 12.5-25 | |
| N-benzoylthiourea derivatives | Various bacteria | 32 - 1024 | [18] |
| 1-allyl-3-benzoylthiourea derivatives | MRSA | 1000 | [19] |
Experimental Protocols
The following protocols are provided as examples of standard methods used to evaluate the biological activity of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
General Experimental Workflow
The evaluation of a novel compound like this compound typically follows a structured workflow.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential. Based on extensive evidence from its structural analogs, its mechanism of action is likely multifaceted, involving the inhibition of key oncogenic pathways and the disruption of essential microbial processes. The hypothesized inhibition of EGFR/HER-2 and the induction of apoptosis provide a strong rationale for its further investigation as an anticancer agent. Similarly, its potential to inhibit DNA gyrase warrants exploration for the development of new antimicrobial drugs.
Future research should focus on validating these hypothesized mechanisms through direct experimental studies on this compound. This would include determining its IC₅₀ values against a panel of cancer cell lines and its inhibitory activity against purified EGFR, HER-2, and DNA gyrase. Furthermore, detailed studies on its effects on the apoptosis pathway, including the specific caspases and Bcl-2 family members involved, would provide a more complete understanding of its mode of action. Such studies will be crucial for the potential translation of this promising compound into a clinical setting.
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Foreword: A Predictive Approach to a Novel Compound
This technical guide provides a comprehensive framework for the in vitro investigation of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, a member of the pharmacologically significant benzoylthiourea class of compounds. While direct experimental literature on this specific molecule is emerging, this document synthesizes established methodologies and findings from closely related analogs to present a predictive and actionable guide for researchers. The protocols and mechanistic insights detailed herein are grounded in extensive studies of the broader benzoylthiourea family, which has demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] This guide is designed to empower researchers, scientists, and drug development professionals to rigorously assess the therapeutic potential of this promising compound.
Introduction to this compound: Structural Rationale and Therapeutic Potential
This compound, with the chemical formula C₁₅H₁₄N₂O₂S, belongs to a class of compounds characterized by a flexible thiourea linker flanked by a benzoyl group and a substituted phenyl ring.[3] The specific structural motifs of this molecule—the benzoyl group, the thiourea bridge, and the 2-hydroxy-5-methylphenyl substituent—are hypothesized to be key determinants of its biological activity.
The thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore known to engage in hydrogen bonding and act as a chelating agent for metal ions, which are often essential cofactors for enzymes implicated in disease processes.[1] The presence of a hydroxyl group at the ortho position of the phenyl ring introduces the potential for intramolecular hydrogen bonding and enhanced metal chelation, which can significantly influence the compound's conformational dynamics and interaction with biological targets. Furthermore, the methyl group at the para position can modulate lipophilicity, thereby affecting membrane permeability and cellular uptake.
Based on the well-documented activities of its structural analogs, this compound is a compelling candidate for investigation in the following key therapeutic areas:
-
Oncology: Many benzoylthiourea derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[1][4][5]
-
Infectious Diseases: The thiourea scaffold is a common feature in compounds with notable antibacterial and antifungal properties.
This guide will provide detailed protocols for the synthesis, characterization, and subsequent in vitro evaluation of these potential activities.
Synthesis and Structural Characterization: Ensuring Purity and Identity
The synthesis of this compound can be reliably achieved through a well-established two-step, one-pot reaction. This procedure is widely adopted for the synthesis of N,N'-disubstituted thioureas and is known for its efficiency and high yields.[2]
Synthetic Workflow
The synthesis proceeds via the formation of a benzoyl isothiocyanate intermediate, which is then reacted with the corresponding amine.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve benzoyl chloride (1 equivalent) in anhydrous acetone. To this solution, add ammonium thiocyanate (1.1 equivalents) in one portion. Stir the mixture at room temperature for 1-2 hours. The formation of the benzoyl isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).
-
Reaction with 2-Amino-4-methylphenol: To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 2-amino-4-methylphenol (1 equivalent) in acetone dropwise.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetone/water) to afford the pure this compound.
Structural Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1300-1400 cm⁻¹). |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Resonances corresponding to aromatic protons, the methyl group protons, and the N-H and O-H protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals for all unique carbon atoms, including the carbonyl and thiocarbonyl carbons, and the aromatic and methyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₄N₂O₂S (302.35 g/mol ). |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values. |
In Vitro Anticancer Activity Assessment
Based on the known cytotoxic properties of benzoylthiourea derivatives, a primary area of investigation for this compound is its potential as an anticancer agent.[1][4][5] The following section outlines a standard workflow for evaluating its in vitro anticancer effects.
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity assessment.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration.
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Should the compound exhibit significant cytotoxicity, further investigations into the mechanism of cell death are warranted.
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells. An increase in the apoptotic cell population upon treatment would suggest that the compound induces programmed cell death.
-
Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Arrest of cells in a specific phase would indicate interference with cell cycle progression.
In Vitro Antimicrobial Activity Screening
The thiourea moiety is a well-known pharmacophore in antimicrobial agents.[6] Therefore, evaluating the antibacterial and antifungal activity of this compound is a logical step.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial activity screening.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Concluding Remarks and Future Directions
This technical guide provides a foundational framework for the in vitro evaluation of this compound. The outlined protocols for synthesis, characterization, and biological screening are based on established and validated methods from the literature on analogous compounds.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Enzyme Inhibition Assays: Based on the anticancer or antimicrobial hits, specific enzyme targets (e.g., kinases, topoisomerases, carbonic anhydrases) could be investigated.[7]
-
In Silico Studies: Molecular docking simulations can provide insights into the potential binding modes of the compound with its biological targets.
-
In Vivo Studies: Promising in vitro activity would be a strong rationale for progressing to animal models to evaluate efficacy and safety.
The systematic application of the methodologies described in this guide will enable a thorough assessment of the therapeutic potential of this compound and contribute to the broader understanding of the structure-activity relationships within the benzoylthiourea class of compounds.
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A Technical Guide to the Preliminary Screening of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMT)
Executive Summary
The thiourea scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous compounds with diverse therapeutic applications, including antibacterial, anticancer, and antiviral agents.[3][4][5] This guide focuses on a specific analogue, 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMT) (CAS No. 429642-03-5)[6][7], a molecule that combines the established benzoylthiourea core with a 2-hydroxy-5-methylphenyl substituent. The presence of the phenolic hydroxyl group and the overall lipophilic character suggests a strong potential for significant biological activity.
This document outlines a comprehensive, logic-driven strategy for the preliminary screening of BHMT. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. We will proceed from unambiguous synthesis and characterization to a tiered screening cascade designed to efficiently identify and validate the primary biological activities of BHMT, establishing a foundation for future, more targeted drug development efforts.
Introduction: The Benzoylthiourea Scaffold as a Pharmacological Asset
Thiourea derivatives are characterized by the N-C(=S)-N core, a versatile functional group capable of forming strong hydrogen bonds and coordinating with metal ions, making it a potent pharmacophore.[1][8] The modification of the terminal nitrogen atoms with aromatic and acyl groups, as in the benzoylthiourea class, has yielded compounds with a remarkable spectrum of biological activities. Extensive research has demonstrated their efficacy as:
-
Antimicrobial Agents: Many derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, often by inhibiting essential enzymes like DNA gyrase.[9][10][11]
-
Anticancer Agents: Significant cytotoxic activity against a wide range of cancer cell lines has been reported, with mechanisms often involving the induction of apoptosis.[3][8][12]
-
Antioxidant Agents: The thiourea moiety, particularly when combined with phenolic groups, can act as a potent scavenger of free radicals.[13][14]
-
Antiviral Agents: Novel thiourea derivatives have shown promising activity against viruses such as Hepatitis B.[15]
The target of this guide, This compound (BHMT) , possesses key structural features—the benzoyl group, the thiourea linker, and a substituted phenol—that make it a prime candidate for exhibiting multiple biological activities. The strategic placement of the hydroxyl group ortho to the thiourea linkage may enhance activity through intramolecular hydrogen bonding and improved membrane permeability.[16]
Synthesis and Structural Confirmation of BHMT
The foundation of any screening campaign is the unambiguous synthesis and rigorous characterization of the target compound. The described protocol is a well-established, high-yielding method for this class of molecules.[17][18]
Synthesis Workflow
The synthesis proceeds via a nucleophilic addition of an amine to an isothiocyanate.
Caption: General synthesis workflow for BHMT.
Experimental Protocol: Synthesis
-
Isothiocyanate Generation: To a solution of benzoyl chloride (10 mmol) in dry acetone (50 mL), add ammonium thiocyanate (10 mmol). Stir the mixture at room temperature for 1 hour. The formation of the benzoyl isothiocyanate intermediate occurs in situ.
-
Thiourea Coupling: To the above mixture, add a solution of 2-amino-4-methylphenol (10 mmol) in dry acetone (25 mL) dropwise over 15 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 3-4 hours until completion (monitor by TLC).
-
Isolation: Pour the reaction mixture into a beaker containing 250 mL of acidified ice-cold water (pH 4-5) with vigorous stirring.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with deionized water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to yield pure BHMT.
Protocol: Structural Characterization
Confirming the identity and purity of the synthesized BHMT is a non-negotiable step.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the number and environment of protons. Expect characteristic signals for the aromatic protons on both rings, the methyl group singlet, the phenolic -OH proton, and the two N-H protons of the thiourea linkage. The N-H signals are often broad and their chemical shift can be concentration-dependent.
-
¹³C NMR: Confirms the carbon skeleton. Expect distinct signals for the methyl carbon, the aromatic carbons, the benzoyl carbonyl carbon (C=O), and the thiourea thione carbon (C=S), which typically appears significantly downfield (~180 ppm).[19]
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Look for characteristic stretching frequencies: N-H stretching (around 3100-3400 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and C=S stretching (around 750 cm⁻¹).[19][20]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula (C₁₅H₁₄N₂O₂S).[6] The fragmentation pattern can provide additional structural evidence.
A Proposed Preliminary Screening Cascade
A tiered, logical approach is essential for efficient screening. This cascade is designed to first establish a general biological activity profile and then guide more specific investigations.
Caption: Principle of cell state differentiation using Annexin V/PI staining.
-
Cell Treatment: Treat the selected cancer cell line (e.g., HCT116) with BHMT at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the Annexin V+ populations indicates apoptosis induction.
Conclusion and Future Directions
This technical guide provides a structured, multi-phase framework for the preliminary screening of This compound . By systematically evaluating its foundational cytotoxicity, followed by targeted assessments of its antimicrobial, antioxidant, and potential anticancer activities, researchers can efficiently build a comprehensive biological profile of the molecule.
The results from this cascade will serve as a critical decision-making tool:
-
A potent antimicrobial with low host cell toxicity would be a strong candidate for further development as an anti-infective agent.
-
A selectively cytotoxic compound that induces apoptosis would warrant progression into advanced anticancer studies, including mechanism of action elucidation and in vivo efficacy models.
-
Strong antioxidant activity could position BHMT as a lead for conditions associated with oxidative stress.
Regardless of the outcome, the data generated through this screening process will provide invaluable insights, guiding the subsequent stages of hit-to-lead optimization and advancing the journey of BHMT from a novel chemical entity to a potential therapeutic agent.
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- Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023). MDPI.
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An In-depth Technical Guide to 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (CAS No. 429642-03-5) and the Broader Class of Benzoylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific research on 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (CAS No. 429642-03-5) is not extensively available in public literature, this guide provides a comprehensive technical overview based on the well-established chemical and biological properties of the broader class of benzoylthiourea derivatives. This document, intended for researchers and professionals in drug development, synthesizes information on the synthesis, potential mechanisms of action, and experimental evaluation of these compounds. By examining the structure-activity relationships of analogous compounds, we can infer the potential therapeutic applications and research directions for this specific molecule.
Introduction: The Therapeutic Potential of Benzoylthiourea Derivatives
This compound belongs to the benzoylthiourea class of organic compounds, which are characterized by a core structure containing both a benzoyl and a thiourea moiety. The thiourea functional group, a sulfur analogue of urea, is a versatile pharmacophore that has been incorporated into a wide array of biologically active molecules.[1][2] Derivatives of thiourea have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antitubercular, antiviral, and antioxidant properties.[1][3][4][5][6]
The specific compound, this compound, possesses distinct structural features—a hydroxyl and a methyl group on the phenyl ring—that may modulate its biological activity and pharmacokinetic properties. This guide will explore the foundational chemistry and biology of benzoylthiourea derivatives to provide a framework for investigating this particular compound.
Chemical Profile and Synthesis
Physicochemical Properties
The general physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 429642-03-5 | [7] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [8] |
| Molecular Weight | 286.35 g/mol | [8] |
| Appearance | Typically a solid | Inferred |
| Solubility | Generally soluble in organic solvents like acetone and DMSO | Inferred |
General Synthesis Protocol
The synthesis of N-benzoyl-N'-substituted thioureas is typically a straightforward process. The most common approach is a one-pot, two-step reaction involving the in situ generation of benzoyl isothiocyanate, followed by a nucleophilic addition of a primary amine.[9]
Step-by-Step Methodology:
-
Generation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction is typically carried out under reflux.
-
Nucleophilic Addition: A primary amine, in this case, 2-amino-4-methylphenol, is added to the reaction mixture containing the in situ generated benzoyl isothiocyanate.
-
Reaction and Product Formation: The mixture is refluxed for several hours to allow for the nucleophilic addition of the amine to the isothiocyanate, forming the this compound product.
-
Purification: The final product is typically isolated by precipitation in ice-cold water and purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Postulated mechanism of antibacterial action via enzyme inhibition.
Anticancer Activity
Thiourea derivatives have emerged as promising candidates for anticancer drug development. [4][6]Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and angiogenesis. One notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in tumor-induced blood vessel formation. [1][5]Quantitative structure-activity relationship (QSAR) studies have shown that the anticancer activity of some benzoylthiourea derivatives is influenced by their lipophilic and electronic properties. [1][5]Other studies suggest that these compounds can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) by targeting tyrosine kinase receptors. [10]
Standardized Experimental Evaluation Protocols
To assess the biological potential of this compound, a series of standardized in vitro assays are recommended.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth. [3]
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Test compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [6]
Representative Quantitative Data and Structure-Activity Relationships (SAR)
While specific data for this compound is unavailable, the following table presents representative biological activity data for other benzoylthiourea derivatives to provide context.
| Compound | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| N-benzoyl-N'-phenylthiourea derivatives | Mycobacterium tuberculosis | 9.6 µM - 423.1 µM | [11] |
| 1-Benzoyl-3-methyl thiourea derivatives | HeLa cell line | 160 - 383 µg/mL | [6] |
| Fluorinated benzoylthiourea derivatives | E. coli | Varies based on substitution | [3] |
| N-benzoyl-N'-phenylthiourea derivatives | MCF-7 breast cancer cells | Varies, some more potent than Hydroxyurea | [10] |
General Structure-Activity Relationship Insights:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings significantly influence biological activity. Electron-withdrawing groups, such as halogens (Cl, Br), have been shown to enhance antimicrobial activity. [12][11]* Lipophilicity and Electronic Properties: For anticancer activity, particularly as VEGFR-2 inhibitors, lipophilic and electronic parameters play a crucial role in determining the inhibitory potential. [1][5]* Fluorination: The introduction of fluorine atoms can increase liposolubility and metabolic stability, often leading to enhanced biological activity. [3]
Conclusion and Future Directions
This compound is a member of the pharmacologically significant class of benzoylthiourea derivatives. Based on the extensive research on analogous compounds, it is plausible that this molecule possesses antimicrobial and/or anticancer properties. The presence of the hydroxyl and methyl groups on the phenyl ring likely modulates its activity and warrants further investigation.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities using the protocols outlined in this guide. Further studies, including in vivo experiments and detailed mechanistic investigations, will be necessary to fully elucidate its therapeutic potential.
References
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Methodological & Application
Application Notes and Protocols for the Investigation of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea in Cancer Cell Lines
Introduction: The Therapeutic Potential of Thiourea Derivatives in Oncology
Thiourea derivatives have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Their diverse pharmacological activities are attributed to their unique structural features, which allow for a multitude of interactions with biological targets.[1][2] Recent research has highlighted the potential of these compounds to inhibit the proliferation of various cancer cell lines and, in some cases, to circumvent treatment resistance.[3][4] The anticancer effects of thiourea derivatives are often linked to their ability to modulate key signaling pathways involved in cell growth, survival, and apoptosis.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific thiourea derivative, 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT) , in the context of cancer cell line investigations. While the direct anticancer activity of BHMPT is a subject of ongoing research, this guide offers a foundational framework for its evaluation, drawing upon the established activities of structurally similar compounds.
Compound Profile: this compound (BHMPT)
| Property | Value | Source |
| CAS Number | 429642-03-5 | ChemicalBook, BLDpharm |
| Molecular Formula | C₁₅H₁₄N₂O₂S | PubChem |
| Molecular Weight | 302.35 g/mol | PubChem |
| Synonyms | N-[[(2-Hydroxy-5-methylphenyl)amino]thioxomethyl]benzamide | PubChem |
| Chemical Structure | (See Figure 1) | PubChem |
Part 1: Foundational Assays for Anticancer Activity Screening
The initial assessment of BHMPT's potential as an anticancer agent involves determining its cytotoxic and anti-proliferative effects on a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[7][9]
Experimental Workflow: MTT Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with BHMPT at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS. [1]3. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. [1]Add Annexin V-FITC and propidium iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [1]5. Flow Cytometry: Add 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. [1]Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >600 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis. [10]Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. [5][11] Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture cells in 6-well plates and treat with BHMPT at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C. [12]4. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide and RNase A. RNase A is crucial to degrade RNA and ensure that PI only stains DNA. [5]5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram. The G1 phase will show a peak at 2N DNA content, the G2/M phase will have a peak at 4N DNA content, and the S phase will be the region between these two peaks. [10]Analyze the percentage of cells in each phase to determine if BHMPT induces cell cycle arrest.
Part 3: Investigating Molecular Targets and Signaling Pathways
To gain deeper insights into the mechanism of BHMPT, it is essential to investigate its effects on specific proteins involved in cancer-related signaling pathways. Western blotting is a powerful technique for this purpose. [13]
Western Blot Analysis of Key Signaling Proteins
Based on the literature for similar thiourea compounds, potential targets for BHMPT could include proteins involved in cell survival, apoptosis, and cell cycle regulation. [5][6] Potential Protein Targets for Investigation:
-
Apoptosis-related proteins:
-
Pro-apoptotic: Bax, Bak
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Executioner caspases: Cleaved Caspase-3, Cleaved PARP
-
-
Cell cycle-related proteins:
-
G1/S transition: Cyclin D1, Cyclin E, CDK4, CDK2, p21, p27
-
G2/M transition: Cyclin B1, CDK1
-
-
Signaling pathway proteins:
-
EGFR/HER2 pathway: p-EGFR, p-HER2, p-Akt, p-ERK
-
Experimental Workflow: Western Blotting
Caption: General workflow for Western blot analysis.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with BHMPT as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay. [13]2. SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [14]3. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [14]4. Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [14]6. Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound (BHMPT) as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, along with the investigation of key signaling pathways, will enable researchers to thoroughly characterize the biological effects of this compound on cancer cell lines. The promising anticancer activities observed in structurally related thiourea derivatives suggest that BHMPT is a worthy candidate for further study. Future research could expand to in vivo models to evaluate its efficacy and safety in a more complex biological system.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10).
- Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2009, October). Bioorganic & Medicinal Chemistry, 18(1), 305-13.
- Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. (2020, October 10). NIH.
- Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. (2015). Procedia Chemistry, 17, 157-161.
- Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025, June 27). ICAIIT 2025 Conference.
- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020, July 15). PubMed.
- Antitumor activity of thiourea derivatives is based on potential inhibition of protein kinases, topoisomerases, carbonic anhydrase and sirtuins. (n.d.).
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021, October 28). MDPI.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium.
- Cell cycle analysis - Wikipedia. (n.d.).
- Western Blotting Protocol - Cell Signaling Technology. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
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This compound | C15H14N2O2S | CID 823862 - PubChem. (n.d.). Retrieved from [Link]
- MTT assay protocol. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023, July 13). PubMed.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- Western Blotting Protocol - CST. (n.d.). Cell Signaling Technology.
- Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. (n.d.).
- Synthesis, characterization and anticancer evaluation of some novel N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides. (2025, August 10). ResearchGate.
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
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Application Notes and Protocols for Antibacterial Susceptibility Testing of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Introduction: The Promise of Benzoylthiourea Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among these, thiourea derivatives have emerged as a promising class of compounds due to their structural versatility and broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1][2]. The 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (CAS 429642-03-5) is a member of this class, possessing key structural motifs—a benzoyl group, a thiourea linker, and a substituted phenyl ring—that are believed to contribute to its bioactivity.
The antibacterial potential of thiourea derivatives is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interact with key cellular targets like DNA gyrase, thereby inhibiting bacterial replication[3][4]. The presence of both hard (oxygen) and soft (sulfur) donor atoms, along with the lipophilic nature of the aromatic rings, may facilitate membrane penetration and target engagement[5].
These application notes provide a comprehensive, step-by-step guide for the systematic evaluation of the antibacterial properties of this compound. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[6][7]. This guide is designed not merely to provide instructions, but to empower researchers with the scientific rationale behind each step, ensuring robust and reproducible results.
Preparation of Compound Stock Solution
A critical first step in antimicrobial susceptibility testing is the preparation of a stable, concentrated stock solution of the test compound. The choice of solvent is paramount, as it must fully dissolve the compound without exhibiting intrinsic antimicrobial activity or reacting with the test medium.
Rationale for Solvent Selection: this compound is a largely non-polar organic molecule. Based on extensive literature for similar benzoylthiourea derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its excellent solubilizing capacity for such compounds and its general compatibility with biological assays at low final concentrations[8][9]. It is crucial to maintain the final DMSO concentration in the assay medium at or below 1% (v/v) to avoid any solvent-induced effects on bacterial growth.
Protocol 1.1: Stock Solution Preparation
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of 100% DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the subsequent assays.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation[9][10]. This protocol is adapted from CLSI M07 guidelines[11].
Rationale for Method: This method is highly reproducible, conservative of reagents, and allows for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well microtiter plate format[6][12].
Protocol 2.1: Broth Microdilution Assay
Materials:
-
96-well, sterile, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or turbidimeter
-
Compound stock solution (10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Multichannel pipette
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[12][13].
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Create an intermediate dilution of the compound. For example, to start at a test concentration of 256 µg/mL, add 5.12 µL of the 10,000 µg/mL stock to 194.88 µL of CAMHB to get a 512 µg/mL working solution.
-
Add 100 µL of this 512 µg/mL working solution to the first column of wells. This results in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10. This will create a concentration gradient (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well will contain bacteria but no compound.
-
Column 12 (Sterility Control): This well contains only 100 µL of CAMHB and will not be inoculated.
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the final bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each test well will be 200 µL, and the compound concentrations will be halved to their final test values (e.g., 128, 64, 32...0.25 µg/mL). The final DMSO concentration in the highest concentration well should not exceed 1%.
-
-
Incubation:
-
Cover the plate with a sterile lid or plate sealer.
-
Incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate visually. The sterility control (Column 12) should be clear, and the growth control (Column 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well)[10].
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Qualitative Screening by Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a valuable qualitative or semi-quantitative technique for assessing the susceptibility of a bacterial strain to an antimicrobial agent[8][14]. It is based on the principle that the agent diffuses from an impregnated disk into the agar, creating a concentration gradient. An effective agent will produce a clear zone of no growth around the disk.
Protocol 3.1: Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Compound stock solution
-
Positive control antibiotic disks (e.g., Gentamicin 10 µg)
Step-by-Step Procedure:
-
Disk Preparation:
-
Aseptically apply a precise volume (e.g., 10 µL) of the this compound stock solution (or a desired dilution) onto a sterile blank paper disk.
-
Allow the solvent to evaporate completely in a sterile environment, leaving the disk impregnated with a known amount of the compound (e.g., 100 µ g/disk ).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
-
Disk Application:
-
Using sterile forceps, place the prepared compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a blank disk (impregnated with DMSO only) on the same plate, ensuring they are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones[8].
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or calipers.
-
The solvent control disk should show no zone of inhibition. The size of the zone around the test compound disk indicates the degree of susceptibility.
-
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. It is an essential follow-up to the MIC to distinguish between bacteriostatic and bactericidal effects.
Protocol 4.1: MBC Assay
Materials:
-
Results from the Broth Microdilution MIC assay
-
Sterile Tryptic Soy Agar (TSA) or MHA plates
-
Sterile pipette tips or a pin replicator
Step-by-Step Procedure:
-
Select Wells: Identify the MIC well and the wells from the MIC plate corresponding to concentrations greater than the MIC (e.g., MIC, 2x MIC, 4x MIC). Also, include the growth control well.
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a separate, clearly labeled agar plate.
-
Spread the aliquot evenly across the surface of the agar.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control well.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The plate from the growth control should show confluent growth.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. For practical purposes, it is often defined as the lowest concentration showing no growth or only one or two colonies on the subculture plate.
-
Data Presentation and Interpretation
Organizing experimental data in a clear, tabular format is essential for analysis and comparison.
Table 1: Hypothetical Antibacterial Activity of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) [100 µ g/disk ] | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | 32 | 18 | Bactericidal (≤4) |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | >256 | 10 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | >128 | 0 | Resistant |
| Gentamicin (Positive Control) | N/A | 1 (vs. S. aureus) | 2 | 22 | Bactericidal |
Interpretation Notes:
-
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of >4 suggests bacteriostatic activity.
-
The interpretation of zone diameters requires comparison to established breakpoints for standard antibiotics, which are not available for novel compounds. However, the relative size of the zone provides a good qualitative measure of activity.
Plausible Mechanism of Action
Thiourea derivatives are thought to exert their antibacterial effects through multiple mechanisms. A primary proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and segregation[3][4]. The thiourea scaffold, with its C=S, C=O, and NH groups, can form hydrogen bonds and coordinate with the active sites of these enzymes, disrupting their function[3]. Additionally, the lipophilicity of the benzoyl and phenyl rings can facilitate passage through the bacterial cell membrane, allowing the compound to reach its intracellular targets[5]. Some studies also suggest that these compounds can disrupt the bacterial cell wall integrity and interfere with cellular energy metabolism[2].
Caption: Plausible Mechanism of Antibacterial Action.
References
Sources
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- 4. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
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- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. EUCAST: Guidance Documents [eucast.org]
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- 12. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea as a High-Efficacy Corrosion Inhibitor
Abstract: This document provides a detailed technical guide on the application of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMT) as a corrosion inhibitor, primarily for mild steel in acidic environments. We will explore the molecular basis of its inhibitory action, provide detailed protocols for its synthesis and performance evaluation, and present methods for data interpretation. This guide is intended for researchers in materials science, chemical engineering, and related fields engaged in the development and evaluation of novel anti-corrosion agents.
Introduction: The Rationale for BHMT in Corrosion Science
Corrosion is a persistent electrochemical process that results in the degradation of metallic materials, leading to significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments common in industrial processes like acid pickling, cleaning, and oil and gas exploration.
Effective organic inhibitors typically possess molecular structures with heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electron systems (aromatic rings), which act as centers for adsorption onto the metal surface.[2] Thiourea and its derivatives have long been recognized as potent corrosion inhibitors due to the presence of both sulfur and nitrogen atoms.[3][4][5] The specific compound, this compound (BHMT), is a promising candidate within this class. Its molecular architecture combines several key functional groups expected to contribute synergistically to its protective function.
This guide provides the scientific framework and practical methodologies to investigate and apply BHMT as a corrosion inhibitor.
Part 1: Molecular Structure and Mechanism of Inhibition
The efficacy of an inhibitor is intrinsically linked to its molecular structure. BHMT (CAS: 429642-03-5) possesses a unique combination of functional groups that facilitate strong adsorption onto a metal surface, thereby creating a protective barrier against corrosive species.[6][7][8]
Caption: Molecular structure of this compound (BHMT).
Key Inhibitory Features:
-
Thiourea Moiety (-NH-C(S)-NH-): The sulfur atom, with its available lone pair of electrons, and the nitrogen atoms are primary centers for chemical adsorption (chemisorption). They can donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds.[9][10]
-
Benzoyl Group (-C(O)-Ph): The carbonyl oxygen provides an additional site for electron donation. The phenyl ring offers a large surface area and π-electrons that can interact with the positively charged metal surface.[2][9]
-
2-hydroxy-5-methylphenyl Group: The hydroxyl (-OH) group is another polar functional group that can participate in the adsorption process. The methyl (-CH₃) group is an electron-donating group, which can increase the electron density on the phenyl ring, enhancing its interaction with the metal surface.
Adsorption Mechanism
The protective action of BHMT is achieved by its adsorption onto the metal surface, which blocks the active sites for corrosion. This adsorption is typically a mixed process involving both physisorption and chemisorption.[9][11]
-
Physisorption: In an acidic solution, the nitrogen and oxygen atoms in BHMT can become protonated. This results in a cationic molecule that can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.
-
Chemisorption: This is the dominant mechanism and involves the sharing of electrons between the inhibitor molecule and the metal surface. As described above, the lone pairs on S, N, and O atoms, along with the π-electrons of the aromatic rings, are donated to the vacant d-orbitals of iron.
Caption: Proposed adsorption mechanism of BHMT on a metal surface.
To quantify the nature of this adsorption, experimental data is often fitted to adsorption isotherm models, such as the Langmuir isotherm.[12][13] The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface.[14][15]
Part 2: Synthesis Protocol
BHMT can be synthesized via a straightforward two-step, one-pot reaction. The following protocol is based on established methods for synthesizing N-benzoylthiourea derivatives.[16][17]
Objective: To synthesize this compound.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
2-Amino-4-methylphenol
-
Acetone (anhydrous)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment.
Protocol:
-
Formation of Benzoyl Isothiocyanate (in situ):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium thiocyanate (10 mmol) in 20 mL of anhydrous acetone.
-
Slowly add benzoyl chloride (10 mmol) dropwise to the stirring solution at room temperature.
-
Heat the mixture to reflux and maintain for 1-2 hours. The formation of a white precipitate (ammonium chloride) will be observed. This step generates the reactive intermediate, benzoyl isothiocyanate.
-
-
Reaction with Amine:
-
To the same flask containing the in situ generated benzoyl isothiocyanate, add a solution of 2-amino-4-methylphenol (10 mmol) dissolved in 10 mL of acetone.
-
Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold distilled water while stirring. A solid precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven. Characterize the final product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.
-
Part 3: Performance Evaluation Protocols
To validate the efficacy of BHMT as a corrosion inhibitor, a combination of electrochemical, surface analytical, and theoretical methods should be employed.
Caption: Standard experimental workflow for evaluating a corrosion inhibitor.
Protocol 3.1: Electrochemical Evaluation
Electrochemical tests are rapid and provide quantitative data on corrosion rates and inhibition mechanisms.[18]
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel coupon with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution, prepared with deionized water.
Procedure:
-
WE Preparation: Mechanically polish the mild steel coupon with successively finer grades of silicon carbide (SiC) paper, rinse with deionized water and acetone, and dry immediately.
-
Test Solution: Prepare a series of test solutions: the corrosive medium alone (blank) and the corrosive medium with various concentrations of BHMT (e.g., 50, 100, 200, 500 ppm).
-
OCP Stabilization: Immerse the three electrodes in the test solution. Allow the working electrode's potential to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stabilized OCP.[19]
-
Apply a small AC voltage perturbation (e.g., 10 mV).
-
Scan a frequency range from 100 kHz down to 10 mHz.
-
The resulting data (Nyquist and Bode plots) is analyzed by fitting to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).[20][21]
-
-
Potentiodynamic Polarization (PDP):
-
Immediately following EIS, perform the PDP scan.[22]
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Protocol 3.2: Surface Analysis
Surface analysis techniques provide direct evidence of the protective film formed by the inhibitor.[23][24]
Procedure:
-
Sample Immersion: Immerse prepared mild steel coupons in the blank corrosive solution and in the solution containing an optimal concentration of BHMT for a prolonged period (e.g., 6-24 hours).
-
Sample Preparation: After immersion, gently rinse the coupons with deionized water, dry them, and store them in a desiccator.
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology of the coupons. The inhibited sample is expected to show a much smoother surface with significantly less pitting and damage compared to the uninhibited sample.
-
Atomic Force Microscopy (AFM): Obtain high-resolution 3D topographical images of the surfaces.[25] This allows for quantitative analysis of surface roughness, further demonstrating the protective effect of the inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of elements from the inhibitor molecule (N, S) on the steel surface, providing direct evidence of adsorption.[26][27]
Protocol 3.3: Theoretical Validation (Quantum Chemistry)
Quantum chemical calculations, typically using Density Functional Theory (DFT), help correlate the molecular properties of BHMT with its observed inhibition efficiency.[28][29][30]
Methodology:
-
Molecular Optimization: Optimize the geometry of the BHMT molecule using a DFT method (e.g., B3LYP with a 6-31G basis set).
-
Parameter Calculation: From the optimized structure, calculate key quantum chemical descriptors:[31]
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest better inhibition potential.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency.
-
Dipole Moment (μ): Provides information about the polarity of the molecule.
-
Part 4: Data Interpretation & Expected Results
Electrochemical Data
The inhibition efficiency (IE%) can be calculated from both EIS and PDP data.
From EIS , using the charge transfer resistance (Rct): IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.[10]
From PDP , using the corrosion current density (icorr): IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.[32]
Table 1: Example Potentiodynamic Polarization (PDP) Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | IE% |
|---|---|---|---|---|---|
| 0 (Blank) | -480 | 1150 | 75 | 125 | - |
| 50 | -475 | 230 | 72 | 120 | 80.0 |
| 100 | -472 | 115 | 70 | 118 | 90.0 |
| 200 | -465 | 58 | 68 | 115 | 95.0 |
-
Interpretation: A significant decrease in icorr indicates effective inhibition. A small change in Ecorr (< 85 mV) with suppression of both anodic and cathodic currents suggests that BHMT acts as a mixed-type inhibitor .[3]
Table 2: Example Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | IE% |
|---|---|---|---|
| 0 (Blank) | 45 | 350 | - |
| 50 | 220 | 150 | 79.5 |
| 100 | 455 | 95 | 90.1 |
| 200 | 910 | 60 | 95.1 |
-
Interpretation: A substantial increase in the Rct value signifies the formation of a protective insulating layer on the metal surface, which impedes charge transfer.[33] A decrease in the double-layer capacitance (Cdl) value is attributed to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules.
References
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Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1–34. [Link]
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Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science, 459, 022064. [Link]
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Corrosionpedia. (n.d.). Potentiodynamic. Retrieved from [Link]
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Ituen, E., et al. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. ResearchGate. [Link]
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Winters, B. (2018). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. [Link]
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Ambigai, T., et al. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. NACE - The Worldwide Corrosion Authority. [Link]
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Singh, A., et al. (2022). Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. ResearchGate. [Link]
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Kim, Y., et al. (2022). Inhibition efficiency (%) from potentiodynamic polarization test and value of ndl from EIS. ResearchGate. [Link]
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O'Brien, B., et al. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54452. [Link]
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Heydarpour, H., et al. (2025). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. ACS Applied Nano Materials. [Link]
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Wang, H., et al. (2023). Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. Materials Protection, 60(4), 49-56. [Link]
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Dinh, Q. H., et al. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Journal of Chemistry, 2021, 5556108. [Link]
-
Al-Hamdani, A. A. S., et al. (2019). A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac-[Re(CO)3]+ core. ZORA (Zurich Open Repository and Archive). [Link]
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BioOrganics. (n.d.). This compound. Retrieved from [Link]
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Popoola, L. T. (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Technologies, 13(3), 103. [Link]
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Al-Masoudi, W. A., & Al-Jeboori, M. J. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]
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Jotani, M. M., et al. (2011). 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3181. [Link]
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Application Notes and Protocols for Heavy Metal Chelation using 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT)
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Advanced Chelating Agents
Heavy metal contamination represents a persistent and significant threat to environmental integrity and public health. Ions of cadmium (Cd²⁺), mercury (Hg²⁺), and lead (Pb²⁺), among others, are notoriously toxic, accumulating in biological systems and contributing to a spectrum of chronic and acute diseases.[1][2][3] Chelation therapy, a process involving the formation of coordination complexes between a chelating agent and a metal ion to facilitate its excretion, remains a primary strategy for mitigating metal toxicity.[2][4][5] While classic chelators like EDTA and dimercaprol (BAL) are established, their application can be limited by issues of toxicity, poor membrane permeability, and indiscriminate binding to essential minerals.[6][7]
This has spurred the investigation of novel chelators with improved efficacy and safety profiles. Thiourea derivatives have emerged as a highly promising class of compounds, owing to their versatile coordination chemistry and strong affinity for soft heavy metal ions.[8][9][10] The presence of sulfur, nitrogen, and often oxygen donor atoms allows for the formation of stable, multi-dentate complexes.[11] This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis and application of a specific, rationally designed thiourea derivative, 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT) , for the chelation of heavy metals.
Section 1: Profile and Synthesis of BHMPT
Rationale and Physicochemical Characteristics
This compound (BHMPT) is an N,N'-disubstituted acylthiourea designed for enhanced metal affinity. The molecular architecture incorporates several key features:
-
Thiourea Backbone (-NH-C(S)-NH-): The soft sulfur donor atom exhibits a high affinity for soft Lewis acids, such as Hg²⁺, Cd²⁺, and Pb²⁺.[8]
-
Benzoyl Group (-C(O)-Ph): The carbonyl oxygen acts as a hard donor atom, which, along with the adjacent nitrogen, can form a stable six-membered ring upon chelation via an intramolecular hydrogen bond.[12][13]
-
Hydroxyphenyl Moiety (-Ph-OH): The phenolic oxygen provides an additional coordination site, enabling the ligand to act as a potent bidentate or tridentate chelator.
These functional groups work synergistically to create a robust chelating environment, enhancing both the stability and selectivity of the metal-ligand complex.
| Property | Value | Source |
| IUPAC Name | N-[[(2-Hydroxy-5-methylphenyl)amino]thioxomethyl]benzamide | [14] |
| CAS Number | 429642-03-5 | [14][15][16] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [14][17] |
| Molecular Weight | 272.35 g/mol | [17] |
| Appearance | Expected to be a crystalline solid | |
| Purity | >98% (Commercially available) | [14] |
Protocol 1: Synthesis of BHMPT
Causality: The synthesis of N,N'-disubstituted thioureas is most efficiently achieved through the reaction of an isothiocyanate with a primary amine. In this protocol, we first generate benzoyl isothiocyanate in situ from benzoyl chloride and potassium thiocyanate. This reactive intermediate is then immediately condensed with 2-amino-4-methylphenol to yield the target compound, BHMPT. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN), dried
-
2-Amino-4-methylphenol
-
Anhydrous acetone
-
Deionized water
-
Standard laboratory glassware (reflux setup, filtration apparatus)
-
Magnetic stirrer with heating
Step-by-Step Methodology:
-
Preparation of Benzoyl Isothiocyanate:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium thiocyanate (1.1 eq.) in 100 mL of anhydrous acetone.
-
Slowly add benzoyl chloride (1.0 eq.) to the stirring suspension at room temperature.
-
Heat the mixture to reflux and maintain for 1-2 hours. The formation of a white precipitate (KCl) will be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Condensation Reaction:
-
Cool the reaction mixture to room temperature. Do not filter the KCl precipitate at this stage.
-
In a separate beaker, dissolve 2-amino-4-methylphenol (1.0 eq.) in 50 mL of acetone.
-
Add the amine solution dropwise to the stirring benzoyl isothiocyanate mixture.
-
Once the addition is complete, return the mixture to reflux and maintain for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
-
Isolation and Purification:
-
Cool the reaction flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously.
-
A solid precipitate of BHMPT will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold deionized water to remove any remaining salts.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure BHMPT crystals.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized BHMPT using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. The infrared spectrum is expected to show characteristic peaks for N-H, C=O, and C=S stretches.[18]
-
Section 2: Mechanism and Dynamics of Chelation
The efficacy of BHMPT as a chelator is rooted in its ability to form a stable, ring-like structure (a chelate) with a central metal ion. The sulfur and oxygen atoms act as the primary electron-donating centers.[19]
Chelation Pathway and Structure
Upon interaction with a heavy metal ion (M²⁺), BHMPT can coordinate through the thione sulfur atom and the carbonyl oxygen atom. This forms a stable six-membered ring, a conformation favored in many acylthiourea complexes.[12] The presence of the ortho-hydroxyl group on the second phenyl ring provides an additional, powerful coordination site, potentially leading to an even more stable bidentate or tridentate complex, further sequestering the metal ion.
Caption: Proposed chelation of a heavy metal ion (M²⁺) by BHMPT.
Selectivity and the HSAB Principle
The Hard and Soft Acids and Bases (HSAB) principle is a key framework for understanding chelator selectivity.
-
Soft Bases (like the thiol/thione sulfur in BHMPT) preferentially bind to Soft Acids .
-
Hard Bases (like the carbonyl and hydroxyl oxygens) preferentially bind to Hard or Borderline Acids .
Heavy metal ions like Cd²⁺, Hg²⁺, and Pb²⁺ are considered soft acids. Therefore, the strong covalent interaction between the soft sulfur atom of BHMPT and these soft metal ions is the primary driver of chelation, conferring a degree of selectivity over essential hard acid cations like Ca²⁺ and Mg²⁺.[8]
Section 3: Quantitative Analysis of Chelation
To validate the efficacy of BHMPT, it is crucial to quantify its interaction with target metals. UV-Vis spectrophotometry offers a straightforward and powerful method for determining the binding stoichiometry of the resulting complex.[20][21][22]
Protocol 2: Determining Complex Stoichiometry via Job's Method
Causality: Job's method of continuous variation is based on the principle that if a complex is formed between two species (BHMPT and a metal ion), the concentration of this complex will be maximal when the reactants are mixed in their stoichiometric ratio. By preparing a series of solutions where the mole fractions of the ligand and metal vary but the total molar concentration is constant, we can identify the stoichiometry by finding the mole fraction that produces the maximum absorbance.[22]
Materials:
-
Purified BHMPT
-
Heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, HgCl₂)
-
Spectroscopic grade solvent (e.g., Dimethylformamide (DMF) or Methanol)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions (e.g., 1 x 10⁻³ M) of BHMPT and the chosen metal salt in the same spectroscopic grade solvent.
-
-
Wavelength of Maximum Absorbance (λ_max):
-
Prepare a solution containing an excess of the metal salt relative to BHMPT (e.g., 10:1 molar ratio) to ensure all ligand is complexed.
-
Scan the absorbance of this solution across a relevant wavelength range (e.g., 300-600 nm) against a metal salt blank to determine the λ_max of the BHMPT-metal complex.
-
-
Preparation of Job's Plot Solutions:
-
In a series of 10 mL volumetric flasks, prepare solutions by mixing the stock solutions of BHMPT and the metal salt in varying ratios (e.g., 0:10, 1:9, 2:8, ... , 9:1, 10:0 mL).
-
Ensure the total volume in each flask is brought up to 10 mL with the solvent, keeping the total molar concentration of (BHMPT + Metal) constant across all solutions.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the predetermined λ_max of the complex. Use the pure solvent as a reference blank.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand (X_L = [BHMPT] / ([BHMPT] + [Metal])) for each solution.
-
Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X_L) (X-axis).
-
The plot will show a peak or inflection point. The mole fraction at which this maximum occurs indicates the stoichiometry. For example, a peak at X_L = 0.67 suggests a 2:1 (Ligand:Metal) complex, while a peak at X_L = 0.5 suggests a 1:1 complex.
-
Workflow for Stoichiometry Determination
Caption: Experimental workflow for Job's method of continuous variation.
Section 4: Quantifying Metal Removal Efficiency
Beyond theoretical binding, a practical chelator must effectively remove metals from a given medium. Atomic Absorption Spectroscopy (AAS) provides a highly sensitive method to quantify the residual metal concentration in a sample after treatment.[23]
Protocol 3: Metal Removal by Liquid-Liquid Extraction
Causality: This protocol simulates the removal of heavy metals from a contaminated aqueous phase into an organic phase containing the chelator. The high affinity of BHMPT for the metal ion drives the formation of a neutral, organo-soluble complex, which partitions into the organic solvent. By measuring the decrease in metal concentration in the aqueous phase, we can directly calculate the extraction efficiency. Toluene is a common choice for the organic phase due to its immiscibility with water and its ability to dissolve thiourea derivatives.
Materials:
-
AAS standard solutions for the target metal (e.g., Cd, Pb)
-
Purified BHMPT
-
Toluene (or another suitable immiscible organic solvent)
-
Nitric acid (for sample preservation)
-
Separatory funnels
-
Mechanical shaker
-
Atomic Absorption Spectrophotometer (AAS)
Step-by-Step Methodology:
-
Prepare Aqueous Metal Solution:
-
Prepare a stock solution of the target heavy metal (e.g., 10 mg/L or 10 ppm) in deionized water from a certified standard. The pH of this solution should be recorded and can be adjusted as an experimental variable.
-
-
Prepare Organic Chelator Solution:
-
Prepare a solution of BHMPT of known concentration (e.g., 0.01 M) in toluene.
-
-
Extraction Procedure:
-
In a series of separatory funnels, add a fixed volume of the aqueous metal solution (e.g., 25 mL).
-
Add an equal volume of the organic BHMPT solution (25 mL). A control funnel should contain 25 mL of pure toluene without BHMPT.
-
Seal the funnels and shake them vigorously using a mechanical shaker for a set period (e.g., 30-60 minutes) to allow the system to reach equilibrium.
-
Allow the funnels to stand undisturbed until the aqueous and organic layers have completely separated.
-
-
Sample Collection and Analysis:
-
Carefully drain the lower aqueous layer from each separatory funnel into a clean collection tube.
-
Acidify the collected aqueous samples with a few drops of nitric acid to preserve them for AAS analysis.
-
Measure the final concentration of the metal ion (C_final) in each aqueous sample using the AAS, calibrated with appropriate standards.
-
-
Calculation of Extraction Efficiency:
-
The extraction efficiency (E%) is calculated using the following formula: E% = [ (C_initial - C_final) / C_initial ] * 100
-
Where C_initial is the initial concentration of the metal in the aqueous solution (10 ppm) and C_final is the concentration measured by AAS after extraction.
-
Factors Influencing Chelation Efficiency
The performance of BHMPT can be optimized by studying various parameters. A systematic investigation should be conducted to determine the ideal conditions for maximal metal removal.
| Parameter | Rationale for Investigation | Expected Trend for Optimal Performance |
| pH of Aqueous Phase | The protonation state of the hydroxyl and thiourea groups is pH-dependent, which directly affects their ability to coordinate with the metal ion. | An optimal pH range exists where the ligand is sufficiently deprotonated for binding but the metal has not precipitated as a hydroxide. |
| BHMPT Concentration | According to Le Chatelier's principle, a higher concentration of the chelator should drive the equilibrium towards the formation of the metal-ligand complex. | Extraction efficiency increases with chelator concentration up to a saturation point. |
| Contact Time | Sufficient time is required for the mass transfer of the metal ion and the formation of the complex at the liquid-liquid interface. | Efficiency increases with time until equilibrium is reached. |
| Temperature | The chelation process can be endothermic or exothermic, affecting the stability of the complex. | The effect is system-dependent and must be determined empirically. |
Section 5: Experimental Considerations and Safety
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; moisture in reagents/solvent; loss of product during workup or recrystallization. | Ensure anhydrous conditions; extend reflux time; optimize recrystallization solvent system. |
| Inconsistent Job's Plot Data | Inaccurate stock solution concentrations; spectrophotometer drift; formation of multiple complex species. | Re-prepare and verify stock solutions; allow instrument to warm up; analyze data for possibility of higher-order complexes. |
| Low Extraction Efficiency (Protocol 3) | Sub-optimal pH; insufficient contact time; chelator concentration too low; formation of an emulsion. | Perform a pH optimization study; increase shaking time; increase BHMPT concentration; allow longer separation time or use centrifugation to break the emulsion. |
Safety Precautions
-
Heavy Metals: Cadmium, lead, and mercury compounds are highly toxic and carcinogenic. Always handle them in a designated area, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Organic Solvents: Acetone and toluene are flammable and volatile. All procedures involving these solvents must be conducted inside a certified chemical fume hood.
-
Reagents: Benzoyl chloride is corrosive and a lachrymator. Handle with extreme care.
-
Waste Disposal: All heavy metal and organic waste must be collected in appropriately labeled, sealed containers for disposal according to institutional and environmental regulations. Never pour heavy metal or organic waste down the drain.
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UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. National Library of Medicine. [Link]
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UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. ResearchGate. [Link]
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Uv-Vis Spectrum Analysis Of Heavy Metal Detection. UTPedia. [Link]
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Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. [Link]
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What is the most effective method for chelation therapy to remove heavy metals from the body?. Dr.Oracle. [Link]
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ANALYSIS OF SOME HEAVY METALS LEVEL IN ISPARTA'S DRINKING WATER USING UV SPECTROPHOTOMETRY AND PRINCIPAL COMPONENT REGRESSION. Universal Journal of Pharmaceutical Research. [Link]
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Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]
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DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. MDPI. [Link]
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A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac. ZORA - University of Zurich. [Link]
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Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
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Heavy Metal Detection and the Concept of Chelation: Information for Health Care Providers. Washington State Department of Health. [Link]
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Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. ACS Publications. [Link]
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Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
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Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
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Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]
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Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications. PubMed. [Link]
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How to find a proper protocol for heavy metal chelation in plants. Quora. [Link]
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Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]
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1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. PMC - National Library of Medicine. [Link]
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Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. ResearchGate. [Link]
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Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. PMC - National Library of Medicine. [Link]
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Is Chelation Therapy Efficient for the Treatment of Intravenous Metallic Mercury Intoxication?. PubMed. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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(PDF) N-Benzoyl-N′-(3-hydroxyphenyl)thiourea. ResearchGate. [Link]
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
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(PDF) Removal of Cadmium From its Aqueous Solution by Benzoyl Thiourea Compounds as an Extractant. ResearchGate. [Link]
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Removal of Cadmium From its Aqueous Solution by Benzoyl Thiourea Compounds as an Extractant. Mocedes. [Link]
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Amelioration of Acute Mercury Toxicity by a Novel, Non-Toxic Lipid Soluble Chelator N,N′bis-(2-mercaptoethyl)isophthalamide. PubMed Central. [Link]
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A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. MDPI. [Link]
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Application Notes and Protocols for Antifungal Assays with 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Introduction: The Imperative for Novel Antifungal Agents
The landscape of infectious diseases is increasingly complicated by the rise of drug-resistant fungal pathogens. Species such as Candida auris have emerged as significant public health threats due to their multidrug resistance.[1] This reality underscores the urgent need for the discovery and development of novel antifungal compounds. Thiourea derivatives have garnered considerable attention in this area, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[2][3] The compound 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, a member of the benzoylthiourea class, represents a promising scaffold for antifungal drug development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of antifungal assays for this compound. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[4][5] We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers to generate robust and reliable data.
The proposed mechanism of action for many thiourea derivatives involves the disruption of fungal cell wall biosynthesis and biofilm formation, often through interactions with key enzymes or by altering cell membrane permeability.[1][4][6] The protocols detailed below are designed not only to quantify the antifungal activity of this compound but also to provide a framework for investigating its mechanism of action.
I. Foundational Knowledge: Compound Handling and Fungal Strain Selection
A. Physicochemical Properties and Stock Solution Preparation
This compound (CAS: 429642-03-5, Molecular Formula: C₁₅H₁₄N₂O₂S) is a crystalline solid.[7][8] Proper handling and preparation of the test compound are critical for accurate and reproducible results.
Protocol 1: Preparation of Stock Solution
-
Solvent Selection: Due to its organic nature, this compound is sparingly soluble in water. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to note that DMSO can exhibit inhibitory effects on fungal growth at higher concentrations.[9] Therefore, the final concentration of DMSO in the assay wells should not exceed a level that affects fungal viability, typically ≤1% v/v.
-
Stock Concentration: Prepare a 10 mg/mL (or a suitably high concentration, e.g., 100x the highest desired test concentration) stock solution by dissolving the compound in 100% DMSO.
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C to prevent repeated freeze-thaw cycles.
B. Selection of Fungal Strains
The choice of fungal strains is pivotal and should be guided by the research objectives. A combination of reference strains and clinical isolates is recommended.
Table 1: Recommended Fungal Strains for Antifungal Testing
| Fungal Species | ATCC Strain | Rationale |
| Candida albicans | ATCC 90028 | A widely used quality control strain for antifungal susceptibility testing.[10] |
| Candida glabrata | ATCC 90030 | An opportunistic pathogen often exhibiting resistance to azoles. |
| Candida parapsilosis | ATCC 22019 | Frequently associated with catheter-related infections and biofilm formation.[11] |
| Cryptococcus neoformans | ATCC 90112 | An encapsulated yeast responsible for cryptococcosis, particularly in immunocompromised individuals. |
| Aspergillus fumigatus | ATCC 204305 | A common mold causing invasive aspergillosis. |
| Clinical Isolates | Varies | To assess the compound's efficacy against contemporary and potentially resistant strains. |
II. Core Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[4]
A. Rationale Behind the Method
This method provides a quantitative measure of the antifungal agent's potency. By exposing a standardized fungal inoculum to a serial dilution of the compound, we can precisely determine the concentration at which fungal growth is inhibited. The use of standardized media and incubation conditions, as outlined by CLSI and EUCAST, ensures inter-laboratory comparability of results.[4][12]
B. Experimental Workflow
Caption: Workflow for Broth Microdilution Assay.
C. Detailed Protocol
Protocol 2: Broth Microdilution Assay (Adapted from CLSI M27) [4]
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M MOPS to a pH of 7.0.
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in the RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the assay wells.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.06 to 64 µg/mL).
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
III. Advanced Assays: Exploring Fungicidal Activity and Biofilm Disruption
A. Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of the antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate of killing.[13][14]
Protocol 3: Time-Kill Kinetic Assay
-
Assay Setup: Prepare tubes containing RPMI-1640 medium with the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control tube.
-
Inoculation: Inoculate each tube with a standardized fungal suspension to achieve a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto SDA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.
Caption: Workflow for Time-Kill Kinetic Assay.
B. Biofilm Disruption Assay
Many fungal infections are associated with biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. This assay assesses the ability of the compound to disrupt pre-formed biofilms.
Protocol 4: Crystal Violet Assay for Biofilm Quantification [3][15][16]
-
Biofilm Formation:
-
Add a standardized fungal suspension (1 x 10⁶ CFU/mL in RPMI-1640) to the wells of a 96-well flat-bottomed microtiter plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add fresh medium containing serial dilutions of the test compound to the wells. Include a no-drug control.
-
Incubate for another 24 hours.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the stain by adding 95% ethanol to each well.
-
Read the absorbance at 570 nm. A reduction in absorbance indicates biofilm disruption.
-
IV. Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Example Data Presentation for MIC Values
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | 8 | 0.5 |
| C. glabrata ATCC 90030 | 16 | 32 |
| Clinical Isolate 1 | 4 | 1 |
| Clinical Isolate 2 | >64 | 128 |
Table 3: Example Data Presentation for Biofilm Disruption
| Compound Concentration (µg/mL) | % Biofilm Reduction (Mean ± SD) |
| 1x MIC | 35 ± 5.2 |
| 2x MIC | 68 ± 7.1 |
| 4x MIC | 85 ± 4.8 |
V. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential antifungal agent. By adhering to standardized methodologies and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data. Future studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy in in vivo models of fungal infection. The exploration of structure-activity relationships within the benzoylthiourea class will also be crucial for the optimization of lead compounds.
VI. References
-
synthesis, evaluation of antifungal activity and drug-likeness of benzoyl thiourea derivatives. (2025). Accessed January 14, 2026.
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Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC. (n.d.). PubMed Central.
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New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC. (n.d.). PubMed Central.
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. (2017). Clinical and Laboratory Standards Institute.
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Comparative analysis of Candida biofilm quantitation assays. (n.d.). Accessed January 14, 2026.
-
Fungi (AFST) - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
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Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties | Journal of Agricultural and Food Chemistry. (2025). ACS Publications.
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EUCAST Antifungal Resistance Testing. (2025). Accessed January 14, 2026.
-
Video: Microtiter Dish Biofilm Formation Assay - JoVE. (2010). Journal of Visualized Experiments.
-
Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC. (n.d.). National Institutes of Health.
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1-Benzoyl-3-(2-hydroxyphenyl)thiourea|CAS 53514-41-3 - Benchchem. (n.d.). Benchchem.
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Application Notes and Protocols for Time-Kill Curve Assay of Antifungal Agent 42 - Benchchem. (n.d.). Benchchem.
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This compound - BioOrganics. (n.d.). BioOrganics.
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EUCAST breakpoints for antifungals. (n.d.). Accessed January 14, 2026.
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - Semantic Scholar. (2009). Semantic Scholar.
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Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - NIH. (2023). National Institutes of Health.
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1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC. (n.d.). National Institutes of Health.
-
Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles - PubMed. (n.d.). PubMed.
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - NIH. (n.d.). National Institutes of Health.
-
Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed. (n.d.). PubMed.
-
Antifungal Susceptibility Testing: Current Approaches - PMC. (2020). PubMed Central.
-
Antifungal Susceptibility Testing Panel - MP-5 - ATCC. (n.d.). ATCC.
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022). YouTube.
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This compound | C15H14N2O2S | CID 823862 - PubChem. (n.d.). PubChem.
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Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. (2022). Accessed January 14, 2026.
-
Time-Kill Evaluations | Nelson Labs. (n.d.). Nelson Labs.
-
(PDF) In-vitro antifungal activity of various solvent extracts of Elytraria acaulis. (2018). ResearchGate.
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Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC. (n.d.). National Institutes of Health.
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Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020). American Society for Microbiology.
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Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One. (n.d.). PLOS One.
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Drug-resistant Fungi | ATCC. (n.d.). ATCC.
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Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed. (n.d.). PubMed.
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SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC. (n.d.). National Institutes of Health.
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Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value - ResearchGate. (n.d.). ResearchGate.
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Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC. (2019). National Institutes of Health.
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A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central. (n.d.). National Institutes of Health.
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Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. (n.d.). PubMed Central.
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Evaluation of a Capacitance Method for Direct Antifungal Susceptibility Testing of Yeasts in Positive Blood Cultures - PMC. (n.d.). National Institutes of Health.
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429642-03-5|this compound - BLDpharm. (n.d.). BLDpharm.
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Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline - ResearchGate. (n.d.). ResearchGate.
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1-Benzoyl-3-(5-quinolyl)thiourea - PMC. (n.d.). National Institutes of Health.
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1-Benzoyl-3-(4-hydroxyphenyl)thiourea - PMC. (n.d.). National Institutes of Health.
-
(PDF) Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. (2026). ResearchGate.
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Application Notes and Protocols for 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea in Drug Delivery Systems
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea derivatives have emerged as a versatile and highly promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] Their diverse applications stem from the unique chemical properties of the thiourea moiety, which can engage in various biological interactions. These compounds have demonstrated significant potential as antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer agents.[2][3] The therapeutic efficacy of several thiourea-containing drugs has been clinically validated, underscoring the importance of this scaffold in drug design and development.[1] The focus of these application notes is on 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT), a specific derivative with significant potential for formulation into advanced drug delivery systems to enhance its therapeutic utility.
Rationale for Encapsulation of this compound (BHMPT)
This compound, with the molecular formula C₁₅H₁₄N₂O₂S[4][5], is a hydrophobic molecule, a characteristic common to many benzoylthiourea derivatives which are often soluble in organic solvents like chloroform and acetone but insoluble in water.[6][7] This low aqueous solubility can limit its bioavailability and in vivo efficacy when administered conventionally. Encapsulation of BHMPT into a nanoparticle-based drug delivery system can address these limitations by:
-
Improving Solubility and Bioavailability: Formulating the hydrophobic BHMPT within a nanocarrier can enhance its dispersion in aqueous environments, thereby improving its absorption and bioavailability.
-
Enabling Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to direct the drug to specific tissues or cells, such as tumor sites, minimizing off-target effects and increasing therapeutic efficacy.
-
Providing Controlled Release: The nanoparticle matrix can be engineered to release the encapsulated BHMPT in a sustained or triggered manner, maintaining therapeutic drug concentrations over an extended period and reducing dosing frequency.
-
Protecting the Drug from Degradation: Encapsulation can shield BHMPT from enzymatic degradation and premature metabolism in the physiological environment, prolonging its circulation time and therapeutic window.
Given the known anticancer and antioxidant properties of thiourea derivatives, BHMPT-loaded nanoparticles represent a promising strategy for developing novel therapeutics for a range of diseases, including cancer.
PART 1: Synthesis of this compound (BHMPT)
The synthesis of BHMPT can be achieved through a well-established method for preparing N,N'-disubstituted thioureas, which involves the reaction of an isothiocyanate with a primary amine.[8]
Protocol 1: Synthesis of BHMPT
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
2-Amino-4-methylphenol
-
Dry Acetone
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
Ice bath
Procedure:
-
Formation of Benzoyl Isothiocyanate (in situ):
-
In a dry round-bottom flask, dissolve benzoyl chloride (1 equivalent) and potassium thiocyanate (1 equivalent) in dry acetone.
-
Stir the mixture at room temperature for 1-2 hours. The formation of benzoyl isothiocyanate is indicated by the precipitation of potassium chloride.
-
-
Reaction with 2-Amino-4-methylphenol:
-
To the reaction mixture containing the in situ generated benzoyl isothiocyanate, add a solution of 2-amino-4-methylphenol (1 equivalent) in dry acetone dropwise.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Isolation and Purification of BHMPT:
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water with constant stirring.
-
A solid precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water to remove any remaining impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure BHMPT.
-
Dry the purified product under vacuum.
-
Characterization:
The structure and purity of the synthesized BHMPT should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (C=O, C=S, N-H, O-H).
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
PART 2: Formulation of BHMPT-Loaded Polymeric Nanoparticles
Nanoprecipitation is a straightforward and reproducible method for encapsulating hydrophobic drugs like BHMPT into polymeric nanoparticles.[9][10] This technique, also known as the solvent displacement method, involves the precipitation of a polymer from an organic solution into an aqueous phase (a non-solvent for the polymer) to form nanoparticles.
Protocol 2: Preparation of BHMPT-Loaded PLGA Nanoparticles by Nanoprecipitation
Materials:
-
This compound (BHMPT)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, inherent viscosity 0.55-0.75 dL/g)
-
Acetone (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Pluronic F68 (stabilizer)
-
Deionized water (non-solvent)
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Glass beakers
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and BHMPT (e.g., 10 mg) in acetone (e.g., 10 mL). Ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a stabilizer, such as PVA (e.g., 1% w/v), in deionized water (e.g., 20 mL).
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
-
Using a syringe pump for a controlled flow rate (e.g., 1 mL/min), add the organic phase dropwise into the stirring aqueous phase.
-
Nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
-
Solvent Evaporation:
-
Continue stirring the nanoparticle suspension at room temperature for 2-4 hours to allow for the complete evaporation of the acetone. A rotary evaporator can also be used for faster solvent removal.
-
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant containing the free drug and excess stabilizer.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to ensure the removal of any unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) can be added before freezing.
-
PART 3: Characterization of BHMPT-Loaded Nanoparticles
Thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and suitability for drug delivery applications.
Protocol 3: Particle Size and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the purified nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.
-
-
Particle Size Measurement (DLS):
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.3 indicates a relatively monodisperse population.
-
-
Zeta Potential Measurement:
-
Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of their stability in suspension.[8][11][12]
-
Transfer the diluted nanoparticle suspension to a specialized zeta potential cuvette.
-
Perform the measurement according to the instrument's protocol. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good colloidal stability.[13]
-
Protocol 4: Determination of Drug Loading and Encapsulation Efficiency
Principle: The amount of BHMPT encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation or directly by dissolving the nanoparticles and measuring the drug content.
Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
Procedure (Indirect Method):
-
Collect Supernatants: During the nanoparticle purification steps (Protocol 2, step 5), collect all the supernatants.
-
Quantify Free Drug: Measure the concentration of BHMPT in the combined supernatants using a pre-established calibration curve for BHMPT with a UV-Vis spectrophotometer or HPLC.
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):
Protocol 5: In Vitro Drug Release Study
Principle: The release of BHMPT from the nanoparticles is monitored over time in a release medium that simulates physiological conditions. The dialysis membrane method is commonly used for this purpose.[16]
Materials:
-
BHMPT-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4, with a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v) to maintain sink conditions for the hydrophobic drug.
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation:
-
Accurately weigh a specific amount of lyophilized BHMPT-loaded nanoparticles and resuspend them in a known volume of release medium.
-
Transfer the nanoparticle suspension into a dialysis bag and seal both ends.
-
Place the dialysis bag in a larger container with a known volume of release medium (e.g., 50 mL).
-
-
Incubation:
-
Place the entire setup in a shaking incubator at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Quantification:
-
Analyze the collected samples for BHMPT concentration using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
-
PART 4: Visualization of Concepts and Workflows
Diagrams
Quantitative Data Summary
| Parameter | Typical Range/Value | Method of Determination |
| BHMPT Synthesis Yield | 70-90% | Gravimetric analysis |
| Nanoparticle Size | 100-300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV (for PLGA) | Electrophoretic Light Scattering |
| Encapsulation Efficiency | 60-90% | UV-Vis Spectroscopy / HPLC |
| Drug Loading | 1-10% | UV-Vis Spectroscopy / HPLC |
Conclusion and Future Perspectives
This compound holds significant promise as a therapeutic agent, and its formulation into polymeric nanoparticles offers a viable strategy to overcome challenges associated with its hydrophobicity. The protocols detailed in these application notes provide a comprehensive framework for the synthesis of BHMPT, its encapsulation into PLGA nanoparticles, and the thorough characterization of the resulting drug delivery system. Further preclinical studies are warranted to evaluate the in vivo efficacy and safety of BHMPT-loaded nanoparticles, which could pave the way for their potential clinical translation in the treatment of various diseases, including cancer. The versatility of the thiourea scaffold suggests that other derivatives could also be explored within similar drug delivery platforms, opening up new avenues for therapeutic innovation.
References
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National Cancer Institute. (n.d.). Measuring Zeta Potential of Nanoparticles. Retrieved from [Link]
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Markwalter, C. E., Pagels, R. F., Wilson, B. K., Ristroph, K. D., & Prud'homme, R. K. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. Journal of Visualized Experiments, (143), e58757. [Link]
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Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(21), 5029. [Link]
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El-Shazly, S. M., et al. (2023). Thiourea induces antioxidant mechanisms of salt tolerance in flax plants. Physiologia Plantarum, 175(9), e13989. [Link]
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protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. Retrieved from [Link]
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MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]
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ResearchGate. (2022). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Retrieved from [Link]
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PubMed. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Retrieved from [Link]
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YouTube. (2022). Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview. Retrieved from [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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MDPI. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
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MDPI. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry. Retrieved from [Link]
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ScienceDirect. (2022). Benzoylthiourea based polymers as new binding agents for diffusive gradients in thin films for the determination of mercury in waters. Retrieved from [Link]
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PubMed. (2024). Thiourea induces antioxidant mechanisms of salt tolerance in flax plants. Retrieved from [Link]
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PubChem. (n.d.). Benzoylthiourea. Retrieved from [Link]
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ZORA. (n.d.). A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac-[Re(CO)3]+ core. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Analytical Detection of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Abstract
This document provides a detailed guide with robust analytical methodologies for the detection, quantification, and characterization of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea. Benzoylthiourea derivatives are a significant class of compounds in medicinal chemistry and materials science, necessitating reliable analytical protocols for quality control, metabolic studies, and research applications.[1][2] We present a multi-faceted approach encompassing spectroscopic and chromatographic techniques tailored for researchers, scientists, and drug development professionals. The protocols herein detail High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification, and spectroscopic methods (UV-Vis, FTIR, NMR) for structural confirmation. Each protocol is designed to be self-validating, with explanations grounded in established scientific principles to ensure technical accuracy and reproducibility.
Introduction and Compound Profile
N-acylthioureas, particularly those incorporating a benzoyl moiety, are versatile scaffolds known for a wide spectrum of biological activities and their utility as intermediates in organic synthesis.[3] The specific analyte, this compound, combines the benzoylthiourea core with a substituted phenolic ring, suggesting potential applications in areas requiring chelating or hydrogen-bonding capabilities. Accurate and precise analytical methods are paramount for advancing research and development involving this compound. This guide offers a suite of validated methods to serve this need.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonym | N-[[(2-Hydroxy-5-methylphenyl)amino]thioxomethyl]benzamide | [4] |
| CAS Number | 429642-03-5 | [4][5][6] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [4] |
| Molecular Weight | 286.35 g/mol | Calculated |
| Chemical Structure | ![]() | - |
Spectroscopic Characterization (Qualitative Analysis)
Spectroscopic methods are fundamental for confirming the identity and structural integrity of a synthesized compound before proceeding to quantitative analysis.
UV-Visible Spectroscopy
-
Principle & Expertise: The electronic structure of the analyte, featuring multiple chromophores (benzoyl, phenyl, and thiocarbonyl groups), results in strong UV absorbance. Thiourea derivatives typically exhibit absorption maxima between 200-400 nm.[3] This method provides a rapid confirmation of the key structural motifs and can be used for simple concentration measurements in pure solutions.
-
Protocol:
-
Prepare a stock solution of the analyte at 1 mg/mL in spectroscopic grade methanol or acetonitrile.
-
Create a dilute working solution (e.g., 10 µg/mL) using the same solvent.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the working solution from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Expected Results: Based on analogous structures, prominent absorption bands are expected in the 240-300 nm region.[3] The precise λmax should be determined empirically and used for quantitative HPLC-UV analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle & Expertise: FTIR spectroscopy identifies the key functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is an indispensable tool for confirming the presence of the carbonyl, thiocarbonyl, and N-H bonds that define the compound.
-
Protocol:
-
Prepare the sample as a KBr (potassium bromide) pellet by mixing ~1 mg of the analyte with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Expected Results: The spectrum should display characteristic vibrational bands confirming the compound's structure.
Table 2: Expected FTIR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Amide/Thioamide) | 3150 - 3400 | Indicates the presence of the secondary amine groups in the thiourea linkage.[7][8] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Confirms the presence of the phenyl rings. |
| C=O Stretch (Amide I) | 1670 - 1695 | A strong band characteristic of the benzoyl carbonyl group. The frequency is slightly lowered due to conjugation and potential intramolecular hydrogen bonding.[1][8] |
| C-N Stretch / N-H Bend (Amide II) | 1510 - 1550 | Associated with the amide linkage. |
| N-C=S Vibration (Thioamide) | 1300 - 1400 | A key band contributing to the confirmation of the thiourea moiety.[9] |
| C=S Stretch (Thione) | 700 - 800 | Confirms the presence of the thiocarbonyl group.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Expertise: NMR provides the most detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. It is the gold standard for unambiguous structure confirmation and purity assessment. For benzoylthioureas, the N-H protons are particularly diagnostic, appearing far downfield due to hydrogen bonding and resonance effects.[8]
-
Protocol:
-
Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and resolve N-H and O-H protons.
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected Results:
-
¹H NMR:
-
δ 11.0 - 12.5 ppm: A singlet corresponding to the N-H proton adjacent to the benzoyl group, often broadened and downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.[8]
-
δ 9.0 - 10.0 ppm: A singlet for the N-H proton adjacent to the phenyl ring and a singlet for the phenolic O-H proton.
-
δ 6.8 - 8.2 ppm: A series of multiplets corresponding to the aromatic protons on the benzoyl and hydroxymethylphenyl rings.
-
δ 2.2 - 2.4 ppm: A singlet for the three protons of the methyl (-CH₃) group.
-
-
¹³C NMR:
-
Chromatographic Methods (Quantitative Analysis)
Chromatographic methods are essential for separating the analyte from impurities or a complex matrix and for performing accurate quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle & Expertise: This is the workhorse method for quantitative analysis. Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte, being moderately nonpolar, will be well-retained on a C18 column. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is critical for ensuring sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.[11] Quantification is achieved by relating the analyte's peak area to a calibration curve generated from standards of known concentration.
-
Experimental Workflow:
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Application Notes and Protocols for 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea in Sensor Development
Introduction: The Versatility of Acylthiourea Scaffolds in Chemical Sensing
Substituted thiourea derivatives have emerged as a cornerstone in the field of supramolecular chemistry and chemical sensor design. Their remarkable versatility stems from the unique electronic and structural features of the thiourea moiety (-NH-C(S)-NH-). The presence of both hydrogen bond donors (N-H groups) and a soft Lewis basic sulfur atom, along with other potential coordination sites within the molecule, allows for selective interactions with a wide array of analytes, including metal cations and anions.[1][2] This interaction often perturbs the electronic structure of the molecule, leading to observable changes in its spectroscopic properties, which forms the basis of colorimetric and fluorescent sensing.
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, the subject of this guide, is a member of the N-acylthiourea family. Its structure is particularly promising for sensor applications. The benzoyl group enhances the acidity of the N-H protons, making them more effective hydrogen bond donors for anion recognition. Concurrently, the thiocarbonyl sulfur and the nitrogen atoms can coordinate with metal ions.[3] Crucially, the 2-hydroxy-5-methylphenyl substituent introduces an ortho-hydroxyl group which can act as an additional binding site, potentially enhancing both the affinity and selectivity for certain metal cations through chelation. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound as a chemosensor, complete with detailed experimental protocols.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonym | N-[[(2-Hydroxy-5-methylphenyl)amino]thioxomethyl]benzamide |
| CAS Number | 429642-03-5 |
| Molecular Formula | C₁₅H₁₄N₂O₂S |
| Molecular Weight | 286.35 g/mol |
| Appearance | Expected to be a crystalline solid |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step, one-pot reaction. The first step involves the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt. This is followed by the nucleophilic addition of 2-amino-4-methylphenol.[4][5]
Materials and Reagents
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
2-Amino-4-methylphenol
-
Anhydrous Acetone (reagent grade)
-
Deionized water
-
Hydrochloric acid (0.1 N, for workup if necessary)
-
Ethanol or Methanol (for recrystallization)
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bar
-
Dropping funnel
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Preparation of Benzoyl Isothiocyanate (in-situ):
-
To a round-bottom flask containing anhydrous acetone (50 mL), add potassium thiocyanate (1.0 g, 10.3 mmol).
-
Stir the suspension vigorously.
-
Add benzoyl chloride (1.2 mL, 10.3 mmol) dropwise to the suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 45-60 minutes. The reaction progress can be monitored by the formation of a white precipitate (KCl).
-
-
Formation of the Thiourea Derivative:
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, dissolve 2-amino-4-methylphenol (1.27 g, 10.3 mmol) in a minimal amount of acetone (approx. 20-30 mL).
-
Add the solution of 2-amino-4-methylphenol dropwise to the stirred benzoyl isothiocyanate solution.
-
Continue stirring the resulting mixture at room temperature for 2-3 hours.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker containing acidified ice-cold water (200 mL, 0.1 N HCl) with stirring.
-
A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield the pure compound.
-
Dry the purified crystals in a desiccator.
-
Characterization
The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
FT-IR Spectroscopy: Look for characteristic vibrational bands: N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1000-1200 cm⁻¹).
-
¹H NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons, the methyl group protons, the N-H protons (which may be broad), and the hydroxyl proton.
-
¹³C NMR Spectroscopy: Confirm the presence of the thiocarbonyl (C=S) carbon (typically in the range of 180-190 ppm) and the carbonyl (C=O) carbon (around 160-170 ppm), in addition to the aromatic and methyl carbons.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Application in Sensor Development: Principles and Mechanisms
The sensor functionality of this compound is predicated on its ability to interact with analytes, leading to a measurable optical response.
Sensing Mechanism
The primary interaction sites are the thiourea moiety and the ortho-hydroxyl group.
Caption: Interaction modes and resulting optical responses of the thiourea-based sensor.
-
For Metal Cations: The sensor can act as a chelating agent. The sulfur, nitrogen, and the phenolic oxygen atoms can coordinate with a metal ion. This coordination can lead to several effects that alter the spectroscopic properties:
-
Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence ("turn-on" sensing).[1][6]
-
Internal Charge Transfer (ICT): The interaction can modify the electron density distribution within the molecule, altering the energy of the ICT bands and causing a shift in the absorption spectrum, resulting in a color change.
-
Fluorescence Quenching: Paramagnetic metal ions (like Cu²⁺ or Ni²⁺) can quench fluorescence through energy or electron transfer processes ("turn-off" sensing).[7]
-
-
For Anions: The N-H protons of the thiourea moiety are sufficiently acidic to act as hydrogen bond donors for basic anions like fluoride (F⁻) or acetate (AcO⁻). This interaction can also induce a color change or a change in fluorescence. In the presence of strongly basic anions, deprotonation of the N-H or even the O-H group can occur, leading to a significant color change.
Exemplary Protocol 1: Colorimetric Detection of Copper (Cu²⁺)
Disclaimer: This protocol is a representative workflow based on similar thiourea-based sensors. Optimal conditions and performance metrics must be determined experimentally for this compound.
Principle
The sensor is expected to form a colored complex with Cu²⁺ ions in a suitable solvent, allowing for its visual and spectrophotometric quantification. The interaction likely involves coordination through the sulfur and nitrogen atoms, and potentially the hydroxyl group.
Materials
-
Stock solution of this compound (1 mM in DMSO or Acetonitrile).
-
Stock solution of Copper(II) perchlorate or Copper(II) chloride (10 mM in deionized water or the same solvent as the sensor).
-
Solvent (e.g., DMSO, Acetonitrile, or a mixture with water).
-
UV-Vis Spectrophotometer and cuvettes.
Experimental Workflow
Caption: Workflow for the colorimetric detection of Cu²⁺ ions.
Step-by-Step Protocol
-
Preparation of Test Solutions:
-
Pipette 2 mL of the 1 mM sensor stock solution into a 200 mL volumetric flask and dilute with the chosen solvent to obtain a 10 µM working solution.
-
Prepare a series of Cu²⁺ solutions of different concentrations (e.g., from 0 to 100 µM) by diluting the 10 mM stock solution.
-
-
Measurement:
-
In a series of test tubes or cuvettes, add 2 mL of the 10 µM sensor solution.
-
To each cuvette, add an equal volume (e.g., 2 mL) of the different concentration Cu²⁺ solutions. A blank sample should contain only the sensor solution and the pure solvent.
-
Mix well and allow the solutions to stand for 5 minutes at room temperature for the complexation to complete.
-
Visually inspect for any color change.
-
Measure the UV-Vis absorption spectrum of each solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max) of the newly formed complex.
-
Plot the absorbance at this λ_max against the concentration of Cu²⁺.
-
Determine the linear range of the calibration curve and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Exemplary Protocol 2: Fluorescent "Turn-On" Detection of Aluminum (Al³⁺)
Disclaimer: This protocol is a representative workflow. The specific response ("turn-on" or "turn-off") and optimal conditions must be determined experimentally.
Principle
The binding of Al³⁺ to the sensor is expected to form a rigid complex, inhibiting non-radiative decay pathways and leading to an enhancement in fluorescence intensity (a "turn-on" response).[1][7] This allows for the sensitive quantification of Al³⁺.
Materials
-
Stock solution of this compound (1 mM in a suitable solvent like Ethanol or Acetonitrile).
-
Stock solution of Aluminum(III) perchlorate or Aluminum(III) chloride (10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH may need optimization, typically slightly acidic for Al³⁺ sensing).[1]
-
Solvent system (e.g., Ethanol/water mixture).
-
Fluorescence Spectrometer and quartz cuvettes.
Experimental Workflow
Caption: Workflow for the fluorescent detection of Al³⁺ ions.
Step-by-Step Protocol
-
Optimization:
-
Determine the optimal excitation wavelength (λ_ex) by recording the excitation spectrum while monitoring the emission at an estimated wavelength.
-
Investigate the effect of pH on the fluorescence of the sensor and the sensor-Al³⁺ complex to find the optimal pH for sensing.
-
-
Titration Experiment:
-
Prepare a 5 µM working solution of the sensor in the optimized solvent and buffer system.
-
To a cuvette containing 3 mL of the sensor solution, incrementally add small aliquots of the Al³⁺ stock solution.
-
After each addition, mix thoroughly, wait for the signal to stabilize (e.g., 1-2 minutes), and record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
Prepare solutions of the sensor containing a fixed concentration of Al³⁺.
-
To these solutions, add a significant excess (e.g., 10-fold or 100-fold) of other potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.).
-
Record the fluorescence spectra to observe if any significant changes occur, which would indicate interference.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
-
Determine the stoichiometry of the binding (e.g., using a Job's plot).
-
Calculate the limit of detection (LOD) from the calibration curve established at low Al³⁺ concentrations.
-
Conclusion and Future Perspectives
This compound is a readily synthesizable compound with significant potential in the development of chemical sensors. Its structural features suggest a strong capability for the colorimetric and fluorescent detection of various metal ions and anions. The provided protocols offer a robust starting point for researchers to explore and validate its specific sensing applications. Future work should focus on a comprehensive experimental validation of its performance, including rigorous testing of its selectivity against a wide panel of analytes, determination of its sensitivity and detection limits, and assessment of its applicability in real-world samples, such as environmental water or biological fluids. The modular nature of its synthesis also allows for further structural modifications to fine-tune its selectivity and sensitivity for specific target analytes, making it a valuable scaffold for the next generation of chemical sensors.
References
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A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. Molecules. [Link]
-
A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants. Analytical Methods. [Link]
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A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. PubMed Central. [Link]
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. [Link]
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This compound. BioOrganics. [Link]
-
1-Benzoyl-3-(4-hydroxyphenyl)thiourea. PubMed Central. [Link]
- Synthesis method of 1-benzoyl-3- (2-hydroxy-1, 1-dimethylethyl) thiourea.
-
Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]
-
1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. PubMed Central. [Link]
-
1-Benzoyl-3-(5-quinolyl)thiourea. PubMed Central. [Link]
-
Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PubMed Central. [Link]
-
Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. CNKI. [Link]
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- 2. A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 429642-03-5|this compound|BLD Pharm [bldpharm.com]
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- 7. mdpi.com [mdpi.com]
Synthesis and Application of Metal Complexes with 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea: A Guide for Drug Development Professionals
Introduction: The Versatile Chemistry of Thiourea Ligands in Medicinal Applications
Thiourea derivatives represent a cornerstone in the design of novel therapeutic agents, largely owing to their versatile coordination chemistry.[1][2] The presence of multiple donor atoms—sulfur, nitrogen, and oxygen—allows for the formation of stable complexes with a wide range of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).[2][3] The resulting metal complexes often exhibit enhanced biological activities compared to the parent ligands, a phenomenon attributed to the synergistic interplay between the metal ion and the organic scaffold.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from the specific ligand, 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, with a focus on their promise in the development of new antimicrobial and anticancer drugs.
Ligand Synthesis: A Step-by-Step Protocol for this compound
The synthesis of N-aroyl-N'-aryl-thioureas is a well-established two-step process that can be readily adapted for the preparation of the title ligand. The underlying principle involves the in-situ formation of a reactive benzoyl isothiocyanate intermediate, which is subsequently reacted with the desired amine.
Protocol: Synthesis of this compound
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate or Potassium thiocyanate
-
2-Amino-4-methylphenol
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 0.1 M
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Formation of Benzoyl Isothiocyanate:
-
In a round-bottom flask, dissolve ammonium thiocyanate (or potassium thiocyanate) in anhydrous acetone.
-
To this solution, add benzoyl chloride dropwise with continuous stirring at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for approximately 40-60 minutes.[2] The formation of the benzoyl isothiocyanate intermediate is typically indicated by a change in the appearance of the reaction mixture.
-
-
Reaction with 2-Amino-4-methylphenol:
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, dissolve 2-amino-4-methylphenol in acetone.
-
Slowly add the solution of 2-amino-4-methylphenol to the flask containing the benzoyl isothiocyanate intermediate.
-
Stir the resulting mixture vigorously at room temperature for 2-3 hours.[2]
-
-
Isolation and Purification of the Ligand:
-
Pour the reaction mixture into a beaker containing 0.1 M HCl.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate several times with deionized water to remove any inorganic salts.[2]
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain a purified solid.
-
Dry the purified ligand in a desiccator.
-
Caption: Synthetic workflow for this compound.
Synthesis of Metal Complexes: General Protocols
The coordination of the this compound ligand to various metal ions can be achieved through straightforward precipitation reactions. The following protocols are generalized for the synthesis of Co(II), Ni(II), and Cu(II) complexes and can be adapted for other transition metals.
Protocol: Synthesis of Co(II), Ni(II), and Cu(II) Complexes
Materials:
-
This compound (ligand)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), or Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol or Methanol
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Ligand Solution Preparation:
-
Dissolve the synthesized ligand in a minimal amount of hot ethanol or methanol in a flask.
-
-
Metal Salt Solution Preparation:
-
In a separate beaker, dissolve the appropriate metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) in ethanol or methanol. A typical molar ratio of ligand to metal is 2:1.[6]
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Heat the resulting mixture to reflux for 2-3 hours.[6] A change in color and the formation of a precipitate are indicative of complex formation.
-
-
Isolation and Purification of the Metal Complex:
-
Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to ensure complete precipitation.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator.
-
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Ligand and its Metal Complexes
A thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose | Expected Observations |
| Elemental Analysis (CHN) | To determine the elemental composition of the compounds. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formulas. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present and to confirm coordination of the ligand to the metal ion. | Ligand: Characteristic stretching vibrations for N-H, C=O, and C=S groups.[3] Complexes: A shift in the C=O and C=S stretching frequencies upon complexation, indicating coordination through the oxygen and sulfur atoms. The appearance of new bands at lower frequencies can be attributed to M-O and M-S bonds.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the structure of the ligand and to observe changes upon complexation. | Ligand: Resonances corresponding to the aromatic and N-H protons. Complexes: Shifts in the chemical shifts of the protons and carbons near the coordination sites (O and S) upon complexation.[4] |
| UV-Visible Spectroscopy | To study the electronic transitions within the compounds and to gain insights into the geometry of the metal complexes. | Ligand: Absorption bands corresponding to π-π* and n-π* transitions. Complexes: The appearance of new absorption bands in the visible region, which can be attributed to d-d electronic transitions of the metal ion, providing information about the coordination geometry. |
| Mass Spectrometry | To determine the molecular weight of the synthesized compounds. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the ligand and its metal complexes. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the compounds in the solid state. | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center. |
Applications in Drug Development: A Focus on Antimicrobial and Anticancer Potential
The chelation of metal ions to thiourea derivatives often leads to a significant enhancement of their biological activity. This is a key rationale for exploring these compounds in drug development.
Antimicrobial Activity
Metal complexes of thiourea derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][8] The mechanism of action is often attributed to the ability of the metal complexes to disrupt the microbial cell membrane or to interfere with essential metabolic processes.[2]
| Compound Type | Organism | Activity (MIC/IC₅₀) | Reference |
| Ni(II) and Cu(II) complexes of thiourea derivatives | S. aureus, E. coli, C. albicans | MICs ranging from 25 to 400 µg/cm³ | [5] |
| Cobalt complexes of benzoylthiourea derivatives | E. coli, S. aureus, B. subtilis, P. aeruginosa | Effective antibacterial activity observed | [9] |
| Cu(II) complexes of N-aroylthioureas | MCF-7 (Breast Cancer) | IC₅₀ = 4.03 and 4.66 µg/mL for some complexes | [1] |
| Ni(II) complex of a benzoylthiourea derivative | MCF-7 (Breast Cancer) | IC₅₀ = 2.07 µM | [2] |
Anticancer Activity
A significant body of research has highlighted the anticancer potential of thiourea-metal complexes.[4] These compounds can induce apoptosis in cancer cells through various mechanisms, including interaction with DNA and inhibition of key enzymes. The cytotoxic effects are often evaluated against a panel of human cancer cell lines.
Caption: Potential mechanisms of biological action for thiourea metal complexes.
Conclusion and Future Directions
The synthesis of metal complexes with this compound offers a promising avenue for the discovery of novel therapeutic agents. The straightforward and adaptable synthetic protocols, combined with the potential for potent antimicrobial and anticancer activities, make this class of compounds highly attractive for further investigation. Future research should focus on the synthesis of a broader range of metal complexes with this ligand, followed by comprehensive in vitro and in vivo biological evaluations to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will also be crucial in optimizing the ligand and metal center to achieve enhanced efficacy and selectivity.
References
- Al-Jibori, S. A., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher.
- Ahmed, M. A., et al. (2024).
- Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization of New Metal Complexes of Ligand [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl) thioureido)propanoicacid] (HMP )and Study of the Biological Activity.
- Dell'Anna, M. M., et al. (2024). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Inorganics.
- Yeşilkaynak, T., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. Journal of Molecular Structure.
- Guillermo, A., et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC.
- Adedeji, J. F., et al. (2014). Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions.
- Gümrükçüoğlu, A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.
- Çeşme, M., et al. (2021). Co(II), Ni(II), and Cu(II) metal complexes based on thiourea ligand: synthesis, characterization, thermal behaviors, anticancer, and antioxidant activities. Semantic Scholar.
- Abosadiya, H. M., et al. (2007). N-Benzoyl-N′-(3-hydroxyphenyl)thiourea.
- Yamin, B. M., et al. (2012). 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. PMC.
- Kumar, S., et al. (2021). Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies. PMC.
- Singh, R. B. (2013). Synthesis and Characterization of Cobalt(II), Nickel(II) and Copper(II) Complexes with Nitrogen-Oxygen Donor Ligand. Oriental Journal of Chemistry.
- Liu, Z., et al. (2012). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt.
- Liu, Z., et al. (2012). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. PubMed.
- Ahmed, M. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
- Zhang, Y.-M., et al. (2003). N-Benzoyl-N′-(2-hydroxyethyl)thiourea.
- Abosadiya, H. M., et al. (2019). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives.
- Abosadiya, H. M., et al. (2019). Synthesis, X-ray, spectroscopic characterization (FT-IR, NMR, UV–Vis)
- Su, C., et al. (2007). N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea. PMC.
- Tiekink, E. R. T., et al. (2012). 3-Benzoyl-1-(2-methoxyphenyl)thiourea. PMC.
Sources
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- 2. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Imaging with 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea Derivatives
Foreword for the Researcher
The exploration of cellular landscapes has been profoundly advanced by the development of novel fluorescent probes. Within the diverse arsenal of synthetic fluorophores, thiourea derivatives have emerged as versatile tools for the discerning researcher. Their unique chemical architecture, characterized by nucleophilic sulfur and nitrogen atoms, facilitates a range of applications from ion sensing to the visualization of specific cellular compartments.[1][2] This guide focuses on a specific member of this class: 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea . While the broader family of benzoylthiourea derivatives has seen increasing use in biological imaging, this particular compound remains a subject of ongoing investigation.[3][4][5]
This document serves as a comprehensive technical guide, providing both foundational knowledge and actionable protocols for the application of this compound and its analogs in cell imaging. As a Senior Application Scientist, my objective is to equip you not only with the "how" but also the "why," fostering a deeper understanding of the principles that underpin these powerful techniques. We will delve into the mechanistic basis of fluorescence in these molecules, offer detailed experimental workflows, and provide the necessary context to adapt these methods to your specific research questions. In the spirit of scientific transparency, where specific experimental data for this exact derivative is not yet published, we will draw upon established knowledge of structurally similar compounds to propose a robust starting point for your investigations.
Section 1: Scientific Principles and Rationale
The Benzoylthiourea Scaffold: A Platform for Cellular Sensing
The this compound molecule is a member of the donor-acceptor class of fluorophores. The photophysical behavior of these compounds is governed by intramolecular charge transfer (ICT), a process that is highly sensitive to the molecule's immediate microenvironment.[1] The thiourea moiety, with its electron-rich sulfur and nitrogen atoms, often acts as a recognition site or is involved in the fluorescence quenching or enhancement mechanism.[2]
The presence of a hydroxyl group and a methyl group on the phenyl ring are significant. These electron-donating groups can influence the electronic properties of the molecule, potentially enhancing its fluorescence quantum yield and modulating its spectral properties.[6] The phenolic hydroxyl group, in particular, can act as a proton donor, making the molecule potentially sensitive to pH changes or specific binding events that alter its protonation state.
Putative Mechanisms of Fluorescence Modulation
Several mechanisms could be at play in modulating the fluorescence of this compound within a cellular context:
-
Ion Chelation: The thiourea and hydroxyl groups can act as a binding pocket for metal ions. Coordination with a metal ion can rigidify the molecular structure, leading to a "turn-on" fluorescence response. Thiourea derivatives are well-documented as chemosensors for heavy metal ions such as Hg²⁺, Ag⁺, and others.
-
Anion Recognition: The N-H protons of the thiourea moiety are acidic and can form hydrogen bonds with anions. This interaction can alter the electronic distribution within the molecule and, consequently, its fluorescence properties.
-
Reaction-Based Sensing: Specific analytes can induce a chemical reaction that transforms the probe into a highly fluorescent product. For instance, some thiourea-based probes are designed to react with reactive oxygen species (ROS), leading to a "turn-on" signal.
-
Solvatochromism: The fluorescence of donor-acceptor dyes is often sensitive to the polarity of their environment. This property can be exploited to probe different cellular compartments with varying degrees of hydrophobicity.
Cellular Targeting and Localization
The subcellular localization of a small molecule probe is dictated by its physicochemical properties, such as lipophilicity, charge, and size. While the precise localization of this compound has not been definitively reported, we can infer potential targets based on its structure. The presence of aromatic rings and a moderate size may allow for passive diffusion across the plasma membrane. Depending on its affinity for specific lipids or proteins, it could potentially accumulate in membranes, such as the endoplasmic reticulum or mitochondria. Specific targeting would likely require conjugation to a known localization signal.
Section 2: Performance Characteristics and Handling
Synthesis of this compound
The synthesis of benzoylthiourea derivatives is a well-established chemical transformation. A common and effective method involves the reaction of a benzoyl isothiocyanate with an appropriate amine.[7]
DOT Diagram: Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Hypothetical Performance Characteristics
Due to the limited availability of published photophysical data for this compound, the following table presents predicted characteristics based on structurally similar benzoylthiourea derivatives found in the literature.[1][3] These values should be considered as a starting point for experimental optimization.
| Parameter | Predicted Value/Range | Rationale/Supporting Evidence |
| Excitation Max (λex) | 380 - 420 nm | Benzoylthiourea derivatives often exhibit absorption in the near-UV to blue region of the spectrum.[1] |
| Emission Max (λem) | 450 - 550 nm | A significant Stokes shift is characteristic of donor-acceptor fluorophores, with emission typically in the blue-green to green-yellow range.[1] |
| Stokes Shift | 70 - 130 nm | Large Stokes shifts are beneficial for reducing self-quenching and improving signal-to-noise. |
| Quantum Yield (Φ) | 0.01 - 0.2 | The quantum yield of thiourea derivatives can vary significantly depending on their structure and environment. The presence of electron-donating groups may enhance fluorescence.[3] |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for this class of aromatic compounds. |
| Photostability | Moderate | Photostability is a common challenge with organic dyes and should be experimentally determined. |
| Solubility | Soluble in DMSO, DMF, Acetonitrile | The aromatic nature of the compound suggests solubility in organic solvents. Aqueous solubility is likely low. |
Probe Preparation and Storage
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
-
Working Solution Preparation: Dilute the stock solution in an appropriate buffer or cell culture medium to the final desired concentration immediately before use.
Section 3: Protocols for Cell Imaging
General Considerations for Cell Culture
-
Cell Lines: This probe is expected to be compatible with a wide range of adherent mammalian cell lines (e.g., HeLa, A549, MCF-7, HepG2).
-
Culture Conditions: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seeding for Microscopy: For imaging experiments, seed cells on glass-bottom dishes or coverslips to ensure high-resolution imaging. The optimal cell density should result in a sub-confluent monolayer at the time of imaging.
Protocol for Live-Cell Imaging
This protocol is designed for the dynamic visualization of cellular processes.
DOT Diagram: Live-Cell Imaging Workflow
Caption: A streamlined workflow for live-cell imaging experiments.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells on a glass-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Replace the wash buffer with fresh, pre-warmed imaging buffer or complete culture medium for imaging.
-
-
Image Acquisition:
-
Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Excite the sample using a light source and filter set appropriate for the predicted excitation wavelength (e.g., 405 nm laser line or a DAPI filter set).
-
Collect the emitted fluorescence using a filter set appropriate for the predicted emission wavelength (e.g., a GFP or FITC filter set).
-
Optimize exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Protocol for Fixed-Cell Imaging
This protocol is suitable for high-resolution imaging of cellular structures and for co-localization studies with antibodies.
DOT Diagram: Fixed-Cell Imaging Workflow
Caption: A comprehensive workflow for fixed-cell imaging.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate.
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of the probe in PBS.
-
Incubate the fixed (and permeabilized) cells with the probe solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Carefully remove the coverslips from the plate and mount them on a glass slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Image Acquisition:
-
Image the slides on a fluorescence microscope using the appropriate filter sets as described for live-cell imaging.
-
Section 4: Cytotoxicity and Controls
Assessment of Cytotoxicity
Before extensive imaging experiments, it is crucial to assess the potential cytotoxicity of this compound. Benzoylthiourea derivatives have been reported to exhibit a range of biological activities, including cytotoxic effects on some cancer cell lines.[1][8][9][10]
Recommended Assay: A standard MTT or similar cell viability assay should be performed.
Experimental Outline:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the probe (e.g., 0.1 µM to 100 µM) for a duration relevant to your imaging experiments (e.g., 1-24 hours).
-
Perform the MTT assay according to the manufacturer's instructions.
-
Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). For imaging experiments, it is advisable to use concentrations well below the IC₅₀.
Essential Controls for Rigorous Imaging
-
Unstained Control: Image unstained cells (both live and fixed) using the same imaging settings to determine the level of autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used to prepare the probe's working solution to ensure that the solvent itself does not induce any cellular changes or fluorescence.
-
Positive and Negative Controls (for specific sensing applications): If using the probe to detect a specific analyte, include positive controls (cells treated to induce the presence of the analyte) and negative controls (cells where the analyte is absent or inhibited).
Section 5: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Probe concentration is too low.- Incorrect filter sets.- Photobleaching. | - Increase the probe concentration or incubation time.- Verify that the excitation and emission filters match the probe's spectral properties.- Reduce exposure time and/or laser power. Use an anti-fade mounting medium for fixed cells. |
| High Background | - Probe concentration is too high.- Inadequate washing.- Probe precipitation. | - Decrease the probe concentration.- Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution. Consider filtering the working solution. |
| Phototoxicity (in live cells) | - Excessive light exposure.- High probe concentration. | - Minimize exposure time and laser power.- Use a lower probe concentration.- Use an imaging medium with antioxidants. |
| Non-specific Staining | - Probe aggregation.- Hydrophobic interactions with cellular components. | - Ensure the probe is well-solubilized.- Include a low concentration of a non-ionic detergent (e.g., Pluronic F-127) in the loading buffer for live-cell imaging. |
References
-
Novel quadruple fluorescence of donor–acceptor benzoylthiourea derivatives. RSC Advances. Available at: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available at: [Link]
-
Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT 2025 Conference. Available at: [Link]
-
Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate-Containing Antibiotics. PMC. Available at: [Link]
-
1-Benzoyl-3-(4-hydroxyphenyl)thiourea. PMC. Available at: [Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]
-
How Do I Prepare Samples for Fluorescence Microscope? Scopelab. Available at: [Link]
-
Sample Preparation for Fluorescence Microscopy. News-Medical.Net. Available at: [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]
-
Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. Available at: [Link]
-
A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging. Frontiers. Available at: [Link]
-
1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. PMC. Available at: [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. Available at: [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. ResearchGate. Available at: [Link]
-
Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Available at: [Link]
-
On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. Available at: [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]
-
This compound. BioOrganics. Available at: [Link]
-
Subcellular localised small molecule fluorescent probes to image mobile Zn. SciSpace. Available at: [Link]
-
Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. PMC. Available at: [Link]
-
Physical properties of benzoylthiourea compounds. ResearchGate. Available at: [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. Available at: [Link]
-
Subcellular localised small molecule fluorescent probes to image mobile Zn2+. PMC. Available at: [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Semantic Scholar. Available at: [Link]
-
Fluorescent Probes for Live Cell Thiol Detection. PubMed. Available at: [Link]
-
A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac. ZORA (Zurich Open Repository and Archive). Available at: [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC. Available at: [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC. Available at: [Link]
-
Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes. RSC Advances. Available at: [Link]
Sources
- 1. Novel quadruple fluorescence of donor–acceptor benzoylthiourea derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 3. Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 6. Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea for Bioassays
Welcome to the technical support center for 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their bioassays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to inconsistent results and hindering the accurate assessment of a compound's biological activity.[1] This resource provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides to help you overcome these challenges and ensure the reliability of your experimental data.
Understanding the Challenge: Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structure and the properties of related benzoylthiourea compounds.[2][3][4]
Key Structural Features:
-
Benzoyl and Phenyl Rings: These aromatic structures contribute to the molecule's hydrophobicity, making it poorly soluble in aqueous solutions.
-
Thiourea Moiety (-NH-C(S)-NH-): This group can participate in hydrogen bonding, but its overall contribution is often insufficient to overcome the hydrophobicity of the aromatic rings.[5]
-
Hydroxyl (-OH) and Methyl (-CH3) Groups: The hydroxyl group can increase polarity and potential for hydrogen bonding, while the methyl group adds to the lipophilicity.
This combination of features suggests that this compound is a lipophilic compound with limited aqueous solubility, a common characteristic of many small molecule drug candidates.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[6]
-
Recommendation: Prepare a high-concentration stock solution, for example, 10-50 mM, in 100% DMSO. Ensure the compound is fully dissolved by gentle warming (to no more than 37°C) and vortexing. Visually inspect the solution for any undissolved particulates.[7]
Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer (e.g., PBS or cell culture medium). Why does this happen and how can I prevent it?
This phenomenon, often called "crashing out," is a common issue when a highly concentrated organic stock solution is diluted into an aqueous buffer.[7] The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate.
Troubleshooting Steps:
-
Minimize the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay, as higher concentrations can be toxic to cells and may still not prevent precipitation.[1] Many cell lines can tolerate up to 1% DMSO, but it is crucial to determine the specific tolerance of your cell line.
-
Serial Dilution in DMSO: If you are performing a dose-response experiment, it is critical to make your serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[1]
-
Pre-warm the Aqueous Buffer: Adding the DMSO stock to a pre-warmed (37°C) buffer can help maintain solubility.[7]
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.[7]
Q3: Can the pH of my buffer affect the solubility of this compound?
-
Recommendation: Empirically test the solubility of your compound in a range of pH buffers (e.g., pH 6.0, 7.4, and 8.0) to determine the optimal pH for your bioassay. Be mindful that the chosen pH must also be compatible with your biological system.
Q4: How does serum in cell culture media affect the solubility of my compound?
The presence of serum proteins, such as albumin, in cell culture media can have a dual effect on compound solubility.[9]
-
Increased Apparent Solubility: Serum proteins can bind to hydrophobic compounds, effectively sequestering them and keeping them in solution. This can increase the apparent solubility of the compound in the media.[9]
-
Reduced Free Compound Concentration: It is important to note that only the unbound (free) fraction of the compound is typically available to interact with its target.[10] High protein binding can reduce the effective concentration of your compound, potentially leading to an underestimation of its potency.
Troubleshooting Guide: Compound Precipitation in a 96-Well Plate Assay
This guide provides a systematic approach to diagnosing and resolving compound precipitation during a typical 96-well plate-based bioassay.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of a poorly soluble compound.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound into the vial.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once the solution is clear, store it at -20°C, protected from light and moisture.
Protocol 2: Cyclodextrin Complexation for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[11] This can significantly improve the aqueous solubility of poorly soluble compounds.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Lyophilizer (optional)
Procedure (Kneading Method): [12]
-
In a mortar, add a known amount of HP-β-CD.
-
Add a small amount of water to the HP-β-CD to form a paste.
-
Slowly add the this compound to the paste while continuously kneading with a pestle for 30-60 minutes.
-
Dry the resulting mixture in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting powder is the cyclodextrin-compound complex, which should exhibit improved aqueous solubility.
Procedure (Lyophilization Method): [13]
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or tert-butanol).
-
In a separate container, dissolve the HP-β-CD in deionized water.
-
Slowly add the compound solution to the cyclodextrin solution while stirring.
-
Continue stirring for 24-48 hours at room temperature.
-
Freeze the solution and then lyophilize to obtain a dry powder of the inclusion complex.
Data Presentation
Table 1: Common Solvents and Their Properties for Bioassays
| Solvent | Type | Recommended Final Concentration in Bioassay | Notes |
| DMSO | Aprotic | ≤ 0.5% (cell-dependent) | Excellent solubilizing power for hydrophobic compounds. Toxicity can be a concern at higher concentrations.[1] |
| Ethanol | Protic | ≤ 0.5% | Can be used as a co-solvent. Generally more toxic to cells than DMSO. |
| PEG 400 | Protic | Variable | Can be used as a co-solvent or in formulations. Viscosity may be an issue. |
Table 2: Troubleshooting Summary for Compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Exceeding aqueous solubility limit upon dilution. | Decrease final compound concentration. Use a more robust solubilization method (e.g., cyclodextrins).[7] |
| Precipitation Over Time | Compound is kinetically soluble but thermodynamically unstable in the aqueous environment. | Reduce incubation time if possible. Consider the use of stabilizing excipients. |
| Inconsistent Results | Partial precipitation or formation of micro-precipitates. | Visually inspect wells under a microscope. Implement a solubility assessment assay. |
Visualizations
Caption: Conceptual diagram of solubility enhancement.
References
-
ResearchGate. (n.d.). Solubility of thiourea at different temperatures and pH values. [Link]
-
ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]
-
PubMed. (2006). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
-
ResearchGate. (n.d.). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2014). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
National Institutes of Health. (1998). Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients. [Link]
-
Sci-Hub. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. [Link]
-
YouTube. (2022). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]
-
National Institutes of Health. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
ResearchGate. (n.d.). Study on Binding of Drug to Serum Protein. [Link]
-
Fiveable. (n.d.). pH and Solubility. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
National Institutes of Health. (2007). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. [Link]
-
ResearchGate. (n.d.). The change of pH with time after adding thiourea to the solutions.... [Link]
-
Proceedings of the National Academy of Sciences. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]
-
National Institutes of Health. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. [Link]
-
The Queller/Strassmann Lab. (n.d.). Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates Materials Needed. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health. (2011). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. [Link]
-
ResearchGate. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. [Link]
-
Sci-Hub. (2011). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. [Link]
-
BioOrganics. (n.d.). This compound. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
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- 13. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT)
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals investigating the antibacterial properties of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT) and encountering challenges related to bacterial resistance. This document provides a structured approach to troubleshooting common experimental issues and understanding the underlying resistance mechanisms.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding BHMPT and the emergence of resistance.
Q1: What is the suspected mechanism of action for BHMPT and other benzoylthiourea derivatives?
While the precise mechanism for every derivative is unique, compounds in the thiourea class exhibit a wide range of biological activities.[1][2] Research into related benzoylthiourea compounds suggests they may act by inhibiting essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[3][4][5] The thiourea scaffold, with its thio (C=S) and amide (H2N-C=O) groups, is versatile and can interact with multiple biological targets, potentially disrupting bacterial metabolism or cell wall biosynthesis.[5][6][7] One study on a specific thiourea derivative, TD4, demonstrated that it could disrupt the integrity of the bacterial cell wall and interfere with NAD+/NADH homeostasis in Staphylococcus aureus.[8]
Q2: Our lab has observed a sudden increase in the concentration of BHMPT required to inhibit bacterial growth. What are the likely causes?
This indicates the development of acquired resistance. The primary suspected mechanisms for resistance to thiourea-based compounds and other antimicrobials include:
-
Active Efflux: Bacteria can acquire or upregulate transmembrane proteins, known as efflux pumps, that actively expel the compound from the cell before it can reach its target. This is a common resistance mechanism against various drug classes.[9]
-
Target Modification: Spontaneous mutations in the gene encoding the drug's target (e.g., DNA gyrase) can alter the protein's structure. This change can prevent the compound from binding effectively, rendering it useless.
-
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or cleave the BHMPT molecule, inactivating it.
-
Reduced Permeability: Changes to the bacterial cell wall or membrane can reduce the uptake of the compound into the cell.
Q3: What are the first steps to confirm that our bacterial strain has developed resistance?
The first and most critical step is to perform a standardized Minimum Inhibitory Concentration (MIC) assay. This experiment will quantitatively determine the lowest concentration of BHMPT required to inhibit the visible growth of the bacteria.[10][11] A significant increase in the MIC value compared to the original, susceptible (wild-type) strain is the definitive indicator of resistance. It is crucial to follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility.[12][13][14]
Section 2: Troubleshooting Common Experimental Issues
This section provides a structured, question-and-answer guide to address specific problems encountered during research.
Problem 1: My Minimum Inhibitory Concentration (MIC) values for BHMPT are inconsistent across experiments.
Inconsistent MICs are a common frustration that can undermine the validity of your data. The cause is almost always a deviation in experimental parameters.
Q: What are the most critical parameters to control for a reproducible MIC assay?
A: Strict adherence to a standardized protocol is paramount. The broth microdilution method is a gold standard.[15][16] Key sources of variability include:
-
Inoculum Density: The starting concentration of bacteria must be precisely controlled, typically standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense will require more drug to inhibit, leading to falsely high MICs. An inoculum that is too sparse can lead to falsely low MICs.
-
Growth Medium: Use a standardized medium like Mueller-Hinton Broth (MHB), as recommended by CLSI, unless your bacteria have specific growth requirements.[16] Variations in pH, cation concentration, or other components can affect the drug's activity.
-
Incubation Conditions: Temperature and duration of incubation must be kept constant (e.g., 35°C for 16-20 hours for most common pathogens).[17]
-
Compound Stability: Ensure your BHMPT stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Some compounds may be sensitive to light or repeated freeze-thaw cycles.
Troubleshooting Workflow for Inconsistent MICs
This workflow helps systematically identify the source of variability.
Caption: Workflow for troubleshooting inconsistent MIC results.
Data Summary: Common Pitfalls in MIC Assays
| Parameter | Common Error | Impact on MIC | Corrective Action |
| Inoculum Size | Too high / too low | Falsely high / low | Standardize to 0.5 McFarland using a densitometer. |
| Growth Medium | Incorrect pH, supplements | Unpredictable | Use CLSI-recommended Mueller-Hinton media.[14] |
| Incubation Time | Too short / too long | Falsely low / high | Strictly adhere to 16-20 hours at 35-37°C. |
| Compound Dilution | Pipetting errors | Inaccurate results | Calibrate pipettes; use serial dilutions carefully. |
| Plate Reading | Subjective interpretation | Inconsistent results | Use a plate reader or have a second person confirm visually.[18] |
Problem 2: A previously susceptible strain now shows high-level resistance to BHMPT.
This classic scenario of acquired resistance requires a systematic investigation to determine the underlying mechanism.
Q: How can we determine if efflux pump activity is responsible for the new resistance?
A: The most direct method is to repeat the MIC assay in the presence of an efflux pump inhibitor (EPI). EPIs are compounds that block the activity of efflux pumps, which should restore the susceptibility of the bacteria to your compound if efflux is the primary resistance mechanism.
A significant reduction in the MIC of BHMPT (four-fold or greater) in the presence of an EPI strongly suggests that efflux is a key mechanism of resistance.[19]
Diagnostic Workflow for Acquired Resistance
This decision tree guides the experimental process to identify the resistance mechanism.
Caption: Decision tree for investigating the mechanism of acquired resistance.
Problem 3: Combination therapy experiments with BHMPT and another antibiotic are not showing a synergistic effect.
Synergy testing is complex, and a lack of observed synergy can stem from the experimental design or the biological interaction itself.
Q: How do we properly design an experiment to measure synergy and interpret the results?
A: The standard method is the checkerboard assay , which is a two-dimensional dilution technique.[20][21] This assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[22][23]
The FIC index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FIC Index Values
| FIC Index | Interpretation | Implication |
| ≤ 0.5 | Synergy | The combined effect is greater than the sum of the individual effects.[20][23] |
| > 0.5 to 4.0 | Additive/Indifference | The combined effect is equal to the sum of the individual effects.[20][22] |
| > 4.0 | Antagonism | The drugs interfere with each other, reducing efficacy.[20][23] |
A common reason for failed synergy is an inappropriate choice of antibiotic partner. Consider the mechanisms of action. For example, if BHMPT targets DNA replication, pairing it with an agent that disrupts the cell wall (like a β-lactam) or protein synthesis (like a tetracycline) may be more effective than pairing it with another DNA replication inhibitor.
Section 3: Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines.[13][14]
-
Preparation: Prepare a 2X stock solution of BHMPT in an appropriate solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB). Perform serial two-fold dilutions in a 96-well microtiter plate.
-
Inoculum Standardization: Culture bacteria to the mid-logarithmic phase. Adjust the bacterial suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted BHMPT, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only inoculum and broth (no drug).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of BHMPT that shows no visible bacterial growth (no turbidity) compared to the growth control.[10][18]
Protocol 2: Efflux Pump Inhibition Assay
-
Setup: Prepare two identical 96-well plates with serial dilutions of BHMPT as described in the MIC protocol.
-
EPI Addition: To one set of plates ("Test Plate"), add a sub-inhibitory concentration of an EPI (e.g., 20 µg/mL of Phenylalanine-Arginine β-Naphthylamide - PAβN) to each well.[24] To the other set ("Control Plate"), add the equivalent volume of solvent.
-
Procedure: Follow steps 2-6 of the Broth Microdilution MIC Assay protocol for both plates.
-
Analysis: Compare the MIC value from the Test Plate (MIC with EPI) to the MIC value from the Control Plate (MIC without EPI). A ≥4-fold decrease in the MIC in the presence of the EPI is considered significant.
Protocol 3: Checkerboard Synergy Assay
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of BHMPT along the y-axis (rows) and a second antibiotic along the x-axis (columns). The result is a matrix of wells containing unique combinations of both drug concentrations.[21]
-
Controls: Include a row with only BHMPT dilutions and a column with only the second antibiotic's dilutions to determine their individual MICs within the same experiment.
-
Procedure: Inoculate and incubate the plate as described in the standard MIC protocol.
-
Analysis: After incubation, identify the well with the lowest concentration of each drug that inhibits growth. Use these values in the FIC Index formula to determine the nature of the interaction.[20][23]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. mdpi.com [mdpi.com]
- 16. protocols.io [protocols.io]
- 17. apec.org [apec.org]
- 18. microbiologyclass.net [microbiologyclass.net]
- 19. researchgate.net [researchgate.net]
- 20. emerypharma.com [emerypharma.com]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. kirbylab.org [kirbylab.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea Synthesis
Welcome to the technical support center for the synthesis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a two-step, one-pot reaction. The process begins with the in situ generation of benzoyl isothiocyanate from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate.[1][2] This is followed by the nucleophilic addition of 2-amino-4-methylphenol to the benzoyl isothiocyanate intermediate to yield the final product.[3][4] The choice of solvent, typically anhydrous acetone, is crucial as it facilitates the dissolution of reactants and the precipitation of inorganic salt byproducts.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am experiencing very low yields or no formation of the desired this compound. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to poor product yield. A systematic evaluation of the following points is recommended:
-
Moisture Contamination: The primary culprit is often the presence of water in the reaction. Benzoyl isothiocyanate is highly sensitive to hydrolysis, which converts it back to benzoyl chloride and thiocyanic acid, or further to benzoic acid, thereby reducing the amount of intermediate available to react with the amine.[1][2]
-
Reagent Quality: The purity of the starting materials is paramount.
-
Benzoyl Chloride: Over time, benzoyl chloride can hydrolyze to benzoic acid. The presence of benzoic acid can complicate the reaction and purification.
-
2-Amino-4-methylphenol: This amine can oxidize and darken upon storage, which may affect its reactivity.[5][6]
-
Solution: Use freshly opened or purified reagents. The purity of 2-amino-4-methylphenol can be checked by its melting point (133-136 °C).[5]
-
-
Incomplete Formation of Benzoyl Isothiocyanate: The initial reaction between benzoyl chloride and the thiocyanate salt may not have gone to completion.
-
Solution: Ensure vigorous stirring during the addition of benzoyl chloride to the thiocyanate salt solution.[3] A gentle reflux for 30-60 minutes after the addition can help drive the reaction to completion.[1] The formation of a white precipitate (ammonium chloride or potassium chloride) is an indicator that the reaction is proceeding.[3]
-
-
Reaction Temperature: While the initial formation of benzoyl isothiocyanate is often exothermic, the subsequent reaction with the amine may require specific temperature control.[3]
-
Solution: The addition of 2-amino-4-methylphenol is typically carried out at room temperature or slightly below.[7] However, gentle heating after the addition may be necessary to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC, indicating the presence of several impurities. What are these likely side-products and how can I minimize their formation?
Answer:
The formation of side-products is a common challenge. The most prevalent impurities include:
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 2-amino-4-methylphenol and potentially benzoyl isothiocyanate (or its hydrolysis products).
-
Solution: Monitor the reaction by TLC to ensure the disappearance of the starting materials. A slight excess of the amine can sometimes be used to ensure all the isothiocyanate is consumed, but this may complicate purification.
-
-
Benzoic Acid: As mentioned, this arises from the hydrolysis of benzoyl chloride or benzoyl isothiocyanate.[2]
-
Solution: Rigorous exclusion of moisture is the best preventative measure. During workup, a wash with a dilute sodium bicarbonate solution can help remove acidic impurities like benzoic acid.
-
-
1,3-Dibenzoylthiourea: This impurity can form if the thiourea product is acylated by a second molecule of benzoyl chloride.[2] This is more probable if an excess of benzoyl chloride is used.
-
Solution: Use a stoichiometric amount or a slight excess of the thiocyanate salt relative to benzoyl chloride. Ensure the benzoyl chloride is added slowly to the thiocyanate solution to maintain a low concentration of free benzoyl chloride.
-
-
Desulfurization Products: The thiourea product can sometimes lose the sulfur atom, leading to the formation of the corresponding carbodiimide.[2] This is more likely to occur at elevated temperatures.
-
Solution: Avoid excessive heating during the reaction and workup.
-
Issue 3: Difficulty in Product Purification and Isolation
Question: I am struggling to obtain a pure, crystalline product. What are the best methods for purification?
Answer:
Recrystallization is the most effective method for purifying solid this compound.[2]
-
Solvent Selection: The choice of recrystallization solvent is critical. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature, while impurities remain either highly soluble or insoluble at all temperatures.
-
Recommended Solvents: Ethanol, isopropanol, and toluene are often good starting points for benzoylthiourea derivatives.[2] A mixed solvent system (e.g., ethanol-water) can also be effective. Experiment with small amounts of the crude product to find the optimal solvent or solvent mixture.
-
-
Isolation Technique:
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, treatment with a small amount of activated charcoal can be beneficial. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration and wash with a small amount of cold solvent.[8]
-
-
Oily Product: If the product oils out during recrystallization, it may be due to the presence of low-melting impurities or an inappropriate solvent.
-
Solution: Try a different recrystallization solvent or a solvent pair. If the product itself has a low melting point, column chromatography may be a more suitable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for this synthesis? A1: A 1:1:1 molar ratio of benzoyl chloride, thiocyanate salt, and 2-amino-4-methylphenol is the standard starting point.[3][4] Some protocols suggest a slight excess of the thiocyanate salt to ensure complete conversion of the benzoyl chloride.[9]
Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) to separate the starting materials from the product. The disappearance of the limiting reactant (usually the amine) and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q3: What are the key safety precautions for this synthesis? A3:
-
Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetone is flammable. Avoid open flames and use a heating mantle for refluxing.
-
Thiocyanate salts can be toxic if ingested or if they come into contact with acids, which can release toxic hydrogen cyanide gas. Handle with care.
Q4: Can this reaction be scaled up? A4: Yes, this reaction is amenable to scale-up. However, it is important to consider the exothermic nature of the benzoyl isothiocyanate formation.[3] When scaling up, ensure efficient stirring and temperature control, and add the benzoyl chloride portion-wise to manage the heat generated.
Experimental Protocols & Data
Table 1: Summary of Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetone | Good solubility for reactants, facilitates precipitation of salt byproduct.[1] |
| Thiocyanate Salt | Ammonium Thiocyanate or Potassium Thiocyanate | Readily available and effective.[1][7] |
| Reactant Ratio | 1:1:1 (Benzoyl Chloride:Thiocyanate:Amine) | Stoichiometric efficiency.[3][4] |
| Temperature | Room temperature for additions, optional gentle reflux | Balances reaction rate and minimizes side reactions.[3][7] |
| Reaction Time | 1-3 hours (monitor by TLC) | Typically sufficient for completion. |
Step-by-Step Synthesis Protocol
-
Preparation of Benzoyl Isothiocyanate (in situ):
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ammonium thiocyanate (1.0 eq) in anhydrous acetone.
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution at room temperature.[3] A white precipitate of ammonium chloride will form.
-
After the addition is complete, stir the mixture for an additional hour at room temperature. Some protocols suggest a brief reflux to ensure complete reaction.[1]
-
-
Formation of this compound:
-
To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous acetone dropwise with stirring.[3]
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting amine is consumed.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by suction filtration, wash with cold water, and air dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.[2]
-
Visualizing the Process
Reaction Mechanism
Caption: A typical experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting.
References
- Google Patents. (1972). US3637787A - Method for the preparation of aryl isothiocyanates.
-
Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2022). Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers. Nature Communications, 13(1), 2636. [Link]
-
ResearchGate. (2025). Kinetics of Thermal Decomposition of Thiourea. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical study on the thermal decomposition of thiourea. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-4-methylphenol: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Stilinović, V., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1743–1753. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]
-
ZORA. (n.d.). A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac. Retrieved from [Link]
-
MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]
-
BioOrganics. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
-
ResearchGate. (2011). Oxidation of Thiourea and Substituted Thioureas. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2-Amino-4-methylphenol, 98%. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Retrieved from [Link]
-
ICAIIT 2025 Conference. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace-CRIS [zora.uzh.ch]
Preventing degradation of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea in solution
Welcome to the technical support guide for 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of BHMPT in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with BHMPT. What are the primary chemical reasons it might degrade in my solutions?
A: Understanding the inherent chemical liabilities of the BHMPT structure is the first step toward preventing degradation. The molecule contains a thiourea moiety, which is susceptible to several degradation pathways. The primary causes are:
-
Oxidation: The sulfur atom in the thiourea group is electron-rich and highly susceptible to oxidation.[1][2] Oxidizing agents, including dissolved atmospheric oxygen, peroxides, or metal ions, can convert the thiocarbonyl (C=S) group into less stable intermediates. This can ultimately lead to the formation of formamidine disulfide, thiourea dioxide, or complete cleavage to form the corresponding urea derivative and sulfur oxides.[3][4][5]
-
Hydrolysis: The thiourea linkage can be cleaved by water, a process known as hydrolysis. This reaction is highly dependent on the pH of the solution.[1] In strongly acidic or alkaline conditions, the molecule can break down into its constituent parts: benzoic acid (or a derivative) and 2-amino-4-methylphenol. Even in neutral aqueous buffers, slow hydrolysis can occur over time.
-
Photodegradation: Aromatic and conjugated systems, like the one present in BHMPT, can absorb UV or visible light. This energy absorption can excite the molecule to a higher energy state, making it more reactive and prone to degradation.[6] While specific data on BHMPT is limited, photodegradation is a known issue for many thiourea derivatives.[7]
Below is a diagram illustrating the main degradation vulnerabilities of the BHMPT molecule.
Caption: Key stressors leading to BHMPT degradation.
Q2: What is the best solvent for preparing a stable stock solution of BHMPT?
A: The choice of solvent is critical for minimizing degradation, particularly hydrolysis. For long-term storage, aprotic, anhydrous solvents are strongly recommended.
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are polar enough to dissolve BHMPT effectively but are aprotic, meaning they do not have acidic protons and will not participate in hydrolysis.
-
Secondary Recommendation: Acetonitrile. This is another aprotic solvent, but BHMPT may have lower solubility compared to DMSO or DMF.
-
Use with Caution: Protic solvents like ethanol and methanol can be used for preparing solutions for immediate use in experiments, but they are not ideal for long-term storage due to the risk of solvolysis (a form of hydrolysis). If using an aqueous buffer for your experiment, prepare the solution fresh by diluting a small amount of a high-concentration DMSO stock into the buffer immediately before use.
Data Summary: Solvent Selection Guide
| Solvent | Type | Suitability for Stock Solution | Key Considerations |
| DMSO | Aprotic, Polar | Excellent | Hygroscopic; use anhydrous grade and store under inert gas. |
| DMF | Aprotic, Polar | Excellent | Can decompose slightly over time to form amines; use high-purity grade. |
| Acetonitrile | Aprotic, Polar | Good | Lower solubility may be a limitation. Good for analytical work (LC-MS compatible). |
| Ethanol/Methanol | Protic, Polar | Poor (for storage) | Risk of solvolysis/hydrolysis. Suitable for preparing working solutions for immediate use.[1] |
| Aqueous Buffers | Protic, Aqueous | Not Recommended | High risk of hydrolysis.[1][8] Prepare fresh from DMSO stock for each experiment. |
Q3: How should I store my solid BHMPT and its solutions to maximize shelf-life?
A: Proper storage is essential. Degradation is a chemical reaction, and its rate can be slowed dramatically by controlling the environment.
For Solid Compound:
-
Temperature: Store at -20°C.
-
Atmosphere: Store in a tightly sealed container, preferably in a desiccator to protect from moisture.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
For Stock Solutions (in DMSO or DMF):
-
Temperature: Store at -20°C or, for longer-term storage (>1 month), at -80°C.
-
Aliquoting: Prepare single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and to minimize exposure to air and moisture each time the stock is used.
-
Inert Atmosphere: Before sealing and freezing, displace the oxygen in the headspace of the vial with an inert gas like argon or nitrogen. This significantly reduces the risk of oxidation.
-
Light: Always store aliquots in amber vials or in a light-blocking container.
Q4: My BHMPT solution has turned slightly yellow. Is it still usable?
A: A color change is a visual indicator of a chemical change and should be treated as a sign of degradation. The yellowing likely results from the formation of oxidized species or other conjugated byproducts.
Recommendation: Do not use the solution for quantitative or sensitive biological experiments. The purity is compromised, which can lead to inaccurate and irreproducible results. The concentration of the active compound is lower than calculated, and the newly formed degradation products could have unintended biological or chemical activities. It is always best to discard the discolored solution and prepare a fresh one from solid material or a properly stored stock aliquot.
Q5: I'm seeing multiple peaks in my HPLC/LC-MS that I don't recognize. What are the likely degradation products of BHMPT?
A: Identifying potential degradants is key to troubleshooting. Based on the known degradation pathways, here are the most probable structures you might be observing:
-
From Oxidation:
-
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)urea: The direct oxygen analog of BHMPT, formed by oxidative desulfurization. This is often a primary degradation product.
-
-
From Hydrolysis:
-
Benzoic Acid: From cleavage of the benzoyl group.
-
Benzamide: From cleavage of the thiourea C-N bond.
-
2-Amino-4-methylphenol: The aniline-based portion of the molecule.
-
The diagram below illustrates the formation of these potential byproducts from the parent compound.
Caption: Likely degradation products of BHMPT.
Advanced Protocols & Methodologies
How do I perform a forced degradation study to assess BHMPT stability under my specific conditions?
A: A forced degradation (or stress testing) study is a systematic way to evaluate the stability of a compound. It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential liabilities and degradation products. This is crucial for developing stable formulations and robust analytical methods.
Objective: To rapidly identify the conditions (pH, oxidation, light, heat) that cause BHMPT degradation.
Materials:
-
BHMPT stock solution (e.g., 1 mg/mL in Acetonitrile or DMSO).
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
3% Hydrogen Peroxide (H₂O₂).
-
High-performance liquid chromatography (HPLC) system with a UV detector.
-
Photostability chamber (or a light source with controlled output).
-
Heating block or oven.
Experimental Protocol: Forced Degradation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. Thiourea dioxide - Wikipedia [en.wikipedia.org]
- 5. Thiourea - 911Metallurgist [911metallurgist.com]
- 6. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Welcome to the technical support guide for the crystallization of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (CAS No: 429642-03-5).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. As a benzoylthiourea derivative, its unique structural features—including hydrogen bond donors (N-H, O-H) and acceptors (C=O, C=S), and multiple aromatic systems—present specific crystallization behaviors that require careful control.[3][4]
This guide provides answers to frequently asked questions and in-depth troubleshooting workflows to help you achieve high-purity, well-formed crystals efficiently and reliably.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in the crystallization process.
Q1: I've completed the synthesis, removed the solvent, and am left with a crude solid. What's the first step to successful crystallization?
A1: The foundational step is selecting an appropriate solvent. The ideal solvent should dissolve your compound completely at or near its boiling point but have very low solubility for it at low temperatures (e.g., 0-4 °C).[5][6] This temperature-dependent solubility differential is the driving force for recrystallization.[5][7] For a moderately polar compound like this compound, start by testing polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone.[3][8]
Q2: My compound has dissolved in the hot solvent, but no crystals are forming upon cooling to room temperature. What should I do?
A2: This is a classic case of a supersaturated solution that requires induction to nucleate.[9] Before taking drastic measures, try these sequential steps:
-
Patience: Allow the solution to stand undisturbed for a longer period (at least an hour). An ideal crystallization shows initial growth in about 5 minutes and continues over 20 minutes or more.[10]
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a pure crystal from a previous batch, add a tiny speck to the solution. This "seed" will act as a template for other molecules to crystallize upon.[5]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[7]
If none of these methods work, it's highly probable that you used too much solvent.
Q3: I think I added too much solvent. How can I fix this without starting over?
A3: This is the most common reason for crystallization failure.[9] The solution is simple: gently heat the solution to boil off a portion of the solvent.[10] Do this in a fume hood. Periodically remove the flask from the heat, allow it to cool slightly, and see if crystals begin to form. Once you reach a point where the solution becomes slightly cloudy upon cooling, you have likely reached the saturation point. Allow it to cool slowly from there.
Q4: My final crystal yield is very low (<50%). What are the likely causes?
A4: A poor yield can result from several factors:
-
Excessive Solvent: As mentioned in Q3, using too much solvent will leave a significant amount of your product dissolved in the mother liquor even after cooling.[10]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and dilute the hot solution with a small amount of extra solvent before filtering.[11]
-
Aggressive Washing: Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently cold, can redissolve a portion of your product.[6] Always use a minimal amount of ice-cold recrystallization solvent for washing.[6]
Q5: The product has "crashed out" of solution as a fine powder instead of forming distinct crystals. Is this a problem?
A5: Yes, this is a sign of excessively rapid crystallization, which often traps impurities within the solid, defeating the purpose of recrystallization.[10] This typically happens when a highly saturated solution is cooled too quickly. To fix this, re-heat the solution, add a small amount (1-5%) of additional solvent to slightly reduce saturation, and ensure the solution cools as slowly as possible.[10] Insulating the flask by placing it on a cork ring or paper towels and covering it with an inverted beaker can promote slow cooling.[10]
Section 2: In-Depth Troubleshooting Guide: Overcoming "Oiling Out"
"Oiling out" is one of the most problematic issues in crystallization, where the compound separates from the solution as a liquid instead of a solid.[10][12] This oil often contains a high concentration of impurities and rarely solidifies into a pure crystalline form.
Q: While cooling my solution, I'm seeing sticky, liquid droplets forming instead of solid crystals. What is happening and how do I proceed?
A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation. [9][10] It can also be caused by the presence of significant impurities, which depress the melting point of the mixture.
Causality: The strong intramolecular N-H···O hydrogen bond in benzoylthiourea derivatives creates a stable, somewhat planar conformation.[13][14][15] If the solvent-solute interactions are not ideal, molecules may aggregate into a disordered, liquid-like state rather than an ordered crystal lattice, especially if thermal energy is high.
Troubleshooting Workflow for Oiling Out
Follow this systematic approach to resolve the issue and recover your product as a pure solid.
-
Re-dissolve the Oil: Place the flask back on the heat source and add more of the primary ("good") solvent until the oil completely re-dissolves into a clear solution. This lowers the saturation concentration, meaning the solution will need to cool to a lower temperature before the product begins to separate.[9][10]
-
Promote Slow Cooling: Drastically slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels. Do not place it directly in an ice bath. Very slow cooling is the best way to favor the formation of ordered crystals over a disordered oil.[9]
-
Lower the Solvent Polarity: If slow cooling still results in oiling, the polarity of the solvent may be too high. Re-heat the solution to re-dissolve the oil. Add a small amount of a miscible, less polar "anti-solvent" (e.g., a small amount of heptane or toluene if you are using acetone or ethanol). This can reduce the solvency at higher temperatures, encouraging crystallization over oiling. Add the anti-solvent dropwise until a faint cloudiness persists, then re-heat to clarify and cool slowly.
-
Attempt Crystallization at a Lower Temperature: If the issue persists, try to induce crystallization only after the solution has cooled significantly, perhaps just before placing it in an ice bath. Scratch the flask vigorously at this lower temperature to provide nucleation sites when the solution is less likely to be above the compound's melting point.
Below is a visual workflow to guide your decision-making process when encountering this issue.
Caption: Troubleshooting workflow for an "oiling out" event.
Section 3: Standard Operating Protocols (SOPs)
These protocols provide detailed, step-by-step methodologies for common crystallization techniques suitable for this compound.
SOP 1: Single-Solvent Recrystallization Protocol
This is the most straightforward method and should be the first choice if a suitable solvent is found.[16]
-
Solvent Selection: Using a small amount of your crude product, test various solvents based on the data in Table 1 to find one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves.[6][7]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[6]
-
Hot Gravity Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[16] Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[11] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.[7]
SOP 2: Two-Solvent (Antisolvent) Recrystallization Protocol
This method is useful when no single solvent has the ideal solubility properties.[16] You will use a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent" or "antisolvent").
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (e.g., acetone or ethanol).
-
Addition of Antisolvent: While the solution is still hot, add the "insoluble solvent" (e.g., water or hexane) dropwise with swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 6-8 from the Single-Solvent protocol above.
Section 4: Reference Data
Table 1: Solvent Selection Guide for Recrystallization
The choice of solvent is paramount and directly influences crystal morphology and purity.[17][18] This table provides a starting point for solvent screening for this compound.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes & Rationale |
| Ethanol | 78 | Polar Protic | Excellent starting choice. The hydroxyl group can hydrogen bond with the solute, while the ethyl group provides some non-polar character. Good solubility differential with temperature is often observed for polar compounds.[11] |
| Acetone | 56 | Polar Aprotic | Good choice. Can dissolve a wide range of organic compounds. Its lower boiling point can be a disadvantage, offering a smaller temperature range for the solubility drop.[11] Often used as the "soluble solvent" in a two-solvent system with hexane or water. |
| Ethyl Acetate | 77 | Mid-Polarity | Worth testing. Its moderate polarity may provide an ideal solubility curve. Less polar than alcohols. |
| Toluene | 111 | Non-Polar | Likely a poor single solvent, but a potential antisolvent. The compound is likely to have low solubility even when hot. Can be useful for recrystallizing less polar thiourea derivatives.[19] |
| Ethanol/Water | Variable | Polar Protic Mix | Highly recommended system. Dissolve in hot ethanol and add hot water dropwise as the antisolvent. This allows for fine-tuning of the solution's polarity to achieve ideal crystallization conditions.[11] |
| Acetone/Hexane | Variable | Mixed Polarity | Good alternative mixed system. Useful if the compound is too soluble in pure acetone. Hexane acts as the non-polar antisolvent. |
Section 5: General Troubleshooting Logic
When faced with a crystallization challenge, a logical, step-by-step approach is more effective than random changes. The following diagram outlines a general workflow for troubleshooting.
Caption: General troubleshooting workflow when crystals fail to appear.
References
- sathee jee. (n.d.). Chemistry Crystallization. Google Vertex AI Search.
- (n.d.). Recrystallization-1.pdf.
- (n.d.). Crystallization of Organic Compounds.
- (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Research.
- (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- (n.d.). Recrystallization.
- (n.d.). 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. National Institutes of Health (NIH).
- (n.d.). Troubleshooting common side reactions in thiourea synthesis. Benchchem.
- (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education.
- (n.d.). Experiment 2: Recrystallization. Athabasca University.
- (n.d.). Recrystallization. Wired Chemist.
- Niyi, A. J. (2020). How best can one obtain single crystals from thiourea derivatives with palmitoyl side chains? ResearchGate.
- (n.d.). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. National Institutes of Health (NIH).
- (n.d.). 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea. National Institutes of Health (NIH).
- (n.d.). solubility and stability of thiourea compounds in organic solvents. Benchchem.
- (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together.
- (n.d.). The influence of impurities and solvents on crystallization. ResearchGate.
- (n.d.). Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea. National Institutes of Health (NIH).
- (n.d.). This compound. BioOrganics.
- (n.d.). This compound. ChemicalBook.
- (n.d.). 429642-03-5|this compound. BLDpharm.
- (n.d.). 1-Benzoyl-3-(2-hydroxyphenyl)thiourea. Benchchem.
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- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 12. content.e-bookshelf.de [content.e-bookshelf.de]
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- 15. Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
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Minimizing cytotoxicity of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea in normal cells
Welcome to the technical support guide for 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT), an investigational compound belonging to the versatile benzoylthiourea class. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our goal is to help you maximize the therapeutic potential of BHMPT while minimizing its cytotoxic effects on normal, non-cancerous cells.
While data on this specific molecule is emerging, the guidance herein is synthesized from extensive literature on structurally related benzoylthiourea derivatives, which share key mechanistic attributes.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties, handling, and proposed mechanism of BHMPT.
Q1: What is the primary mechanism of action for the anticancer activity of benzoylthiourea derivatives like BHMPT?
A1: The anticancer effects of benzoylthiourea derivatives are multifactorial.[1] The primary hypothesized mechanism is the induction of apoptosis (programmed cell death), particularly through the intrinsic, mitochondria-mediated pathway.[1] Key events include the disruption of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspases.[1][4] Additionally, some derivatives have been shown to cause cell cycle arrest and inhibit key signaling proteins vital for cancer cell survival and proliferation.[1][5]
Q2: What is the best solvent to use for preparing BHMPT stock solutions for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of thiourea derivatives for cell-based assays.[6] BHMPT is a hydrophobic molecule, and DMSO is an effective polar aprotic solvent. However, it is critical to keep the final concentration of DMSO in the cell culture medium low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[7]
Q3: My BHMPT solution is precipitating when I add it to the aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to address it:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is minimal. High concentrations can cause the compound to "crash out" upon dilution.[7]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in serum-free media, vortex vigorously, and then perform the final dilution into your complete (serum-containing) media.[7]
-
Use of Surfactants: Consider preparing the final dilution in media containing a small amount of a non-ionic surfactant like Pluronic F-68 (e.g., 0.02-0.1%) to improve solubility.[7]
-
Sonication: Immediately after final dilution, briefly sonicate the solution to aid dispersion.[7]
Q4: What is the known stability of BHMPT in solution?
A4: The stability of thiourea derivatives in solution is crucial for reproducible results.[8] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment. Stock solutions in DMSO are generally stable when stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Stability in aqueous media at 37°C is typically limited, and degradation can occur over 24-48 hours.
Part 2: Troubleshooting Guide: Minimizing Normal Cell Cytotoxicity
A key challenge in cancer therapy is achieving a high therapeutic index—maximizing cancer cell death while minimizing harm to healthy cells.[9] This section provides structured guidance for troubleshooting and optimizing the selective cytotoxicity of BHMPT.
Issue 1: High Cytotoxicity Observed in Normal Cell Line Controls
Your experiment shows that BHMPT is killing your normal (non-cancerous) control cells at concentrations close to those affecting the cancer cells, indicating a poor therapeutic window.
Causality Analysis: Thiourea derivatives can exert off-target effects. The mechanisms that induce apoptosis in cancer cells (e.g., ROS production, mitochondrial disruption) can also be triggered in normal cells, albeit often at higher concentrations.[10] The goal is to find a concentration that pushes cancer cells, which often have a lower apoptotic threshold, over the edge while leaving normal cells viable.
Troubleshooting Steps:
-
Refine Dose-Response Curve: The initial step is to perform a meticulous dose-response experiment using a wide range of concentrations on both your cancer cell line and a relevant normal cell line (e.g., HaCaT for skin, MRC-5 for lung).
-
Reduce Exposure Time: Cytotoxicity is a function of both concentration and time. If a 48-hour or 72-hour exposure is highly toxic to normal cells, test shorter incubation periods (e.g., 12, 24 hours). This may be sufficient to induce irreversible apoptotic signaling in cancer cells while allowing normal cells to recover.
-
Assess Serum Concentration: Serum proteins can bind to hydrophobic compounds, reducing the effective free concentration. If you are performing assays in low-serum or serum-free media, the apparent potency and toxicity of BHMPT will be higher. Ensure your assay conditions are consistent and relevant to your experimental goals.
-
Investigate Co-treatment with Antioxidants: Since a proposed mechanism involves the generation of ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) in your normal cell line cultures can be a diagnostic tool. If NAC rescues the normal cells from BHMPT-induced death, it confirms that oxidative stress is a major component of the off-target toxicity. This can help elucidate the mechanism, though it is not a therapeutic strategy itself.
Workflow Diagram: Establishing a Therapeutic Window
The following workflow illustrates the process of determining the selective cytotoxicity of BHMPT.
Caption: Workflow for determining the therapeutic index of BHMPT.
Issue 2: Inconsistent IC50 Values Between Experiments
You are observing significant variability in the calculated half-maximal inhibitory concentration (IC50) for BHMPT across different experimental runs.
Causality Analysis: IC50 values are highly sensitive to experimental conditions.[11] Variability often stems from inconsistent cell health, passage number, seeding density, or compound handling.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Health & Confluency: Only use cells that are in the logarithmic growth phase and appear healthy under a microscope. Do not use cells that are over-confluent.
-
Seeding Density: Use a precise cell counting method (e.g., automated cell counter) to ensure consistent seeding density in every well and every experiment.[6]
-
-
Verify Compound Integrity:
-
Fresh Dilutions: Always prepare fresh serial dilutions of BHMPT from a validated DMSO stock for each experiment. Do not reuse diluted compound from a previous assay.
-
Pipetting Accuracy: Ensure pipettes are calibrated. When preparing serial dilutions, small errors can be magnified.
-
-
Assay Timing: Ensure that the time from cell seeding to drug addition, and from drug addition to the viability readout, is kept consistent across all plates and experiments.
Part 3: Key Experimental Protocols
This section provides detailed methodologies for essential experiments.
Protocol 1: Determination of IC50 via MTT Assay
This protocol details the steps to determine the concentration of BHMPT that inhibits 50% of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
BHMPT compound
-
DMSO (cell culture grade)
-
Cancer and normal cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and calculate the cell suspension volume needed to seed 5,000-10,000 cells per well in 100 µL of medium.
-
Seed the cells into a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation effects.[6]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of BHMPT in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create 2X working concentrations of your desired final concentrations (e.g., ranging from 200 µM down to 0.2 µM).
-
Remove the old medium from the cells and add 100 µL of the appropriate 2X working solution to each well. Include "vehicle control" wells containing medium with the same final DMSO concentration as the highest drug concentration, and "untreated control" wells with medium only.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate for 3-4 hours at 37°C. Living cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[6]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to get percent viability.
-
Plot percent viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.[11]
-
Data Presentation: Example IC50 Values
The table below illustrates how to present cytotoxicity data for BHMPT, comparing its effect on cancer cells versus normal cells to determine the Therapeutic Index (TI).
| Cell Line | Type | IC50 (µM) after 48h | Therapeutic Index (TI) |
| A549 | Lung Carcinoma | 5.2 | 8.7 |
| MCF-7 | Breast Adenocarcinoma | 8.1 | 5.6 |
| HCT116 | Colon Carcinoma | 3.9 | 11.6 |
| MRC-5 | Normal Lung Fibroblast | 45.3 | N/A |
Note: Data are for illustrative purposes only and must be determined experimentally. A higher TI is desirable, indicating greater selectivity for cancer cells.
Mechanistic Diagram: Hypothesized Apoptotic Pathway
This diagram illustrates the proposed intrinsic apoptotic pathway initiated by benzoylthiourea derivatives in cancer cells.
Caption: Hypothesized intrinsic apoptosis pathway induced by BHMPT.
References
- Benchchem. Potential Therapeutic Targets of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: A Technical Guide. Benchchem.
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
- González-Álvarez, M., et al. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules.
- University of Arizona. IC50's: An Approach to High-Throughput Drug Discovery. University of Arizona.
- JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Journal of Visualized Experiments.
- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry.
- Bielenica, A., et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules.
- Kumar, V., & Chimni, S. S. Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry.
-
The Open Data Fit Team. IC50 or cell viability experiment. YouTube. Available from: [Link].
- Altogen Labs. Preclinical Studies: IC-50 Testing. Altogen Labs.
- ResearchGate. Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF. ResearchGate.
- Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. BRIAC.
- Ruswanto, et al. Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Procedia Chemistry.
-
Abbas, S. Y., et al. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry. Available from: [Link].
-
Bielenica, A., et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Available from: [Link].
-
Amir, M., et al. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. Drug Design, Development and Therapy. Available from: [Link].
- ResearchGate. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study | Request PDF. ResearchGate.
- Benchchem. solubility and stability of thiourea compounds in organic solvents. Benchchem.
- Benchchem. Addressing solubility issues of N,N'-bis(3-acetylphenyl)thiourea in biological assays. Benchchem.
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- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Technical Support Center: Addressing Assay Interference with 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea and related acylthiourea compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential assay interference. Our goal is to empower you, the researcher, to confidently identify, understand, and mitigate experimental artifacts, ensuring the integrity and validity of your results.
The acylthiourea scaffold, present in this compound, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] However, this scaffold and associated functional groups, such as the phenolic hydroxyl group, are also recognized as potential Pan-Assay Interference Compounds (PAINS).[3][4] PAINS are compounds that appear as "hits" in high-throughput screens (HTS) due to non-specific activity or direct interference with the assay technology, rather than by specifically modulating the intended biological target.[5]
This guide provides a systematic, causality-driven approach to de-risk findings and validate true hits.
Frequently Asked Questions (FAQs)
Q1: My primary screen identified this compound as a potent hit. Why should I be concerned about assay interference?
A1: Caution is warranted because the structure of this compound contains well-known PAINS motifs.[5] The acylthiourea core is known for its potential to engage in non-specific reactivity, particularly with protein cysteines, and to chelate metal ions.[3][4] Additionally, the phenolic hydroxyl group can contribute to redox cycling.[6] These chemical properties can lead to a variety of interference mechanisms that produce false-positive results.[7][8] It is crucial to validate that the observed activity is due to specific engagement with your target and not an artifact of the compound's chemical behavior.[9][10]
Q2: What are the most likely mechanisms of interference for this specific compound?
A2: Based on its structure, several mechanisms are plausible:
-
Thiol Reactivity: The thiourea moiety can be unstable under certain conditions and may react with free thiols, such as cysteine residues on a target protein or thiol-containing reagents in your assay buffer (e.g., DTT).[3][11][12] This covalent modification is a common source of non-specific inhibition.
-
Redox Cycling & Hydrogen Peroxide Production: Phenolic compounds can undergo redox cycling, especially in the presence of reducing agents and oxygen, leading to the production of hydrogen peroxide (H₂O₂).[4][6] H₂O₂ can then oxidize and inactivate proteins non-specifically, leading to a false-positive signal, particularly in enzymatic assays.[12][13][14]
-
Compound Aggregation: Like many organic molecules, this compound may form colloidal aggregates at higher concentrations in aqueous buffers.[15] These aggregates can sequester and non-specifically inhibit enzymes, leading to reproducible, concentration-dependent inhibition that mimics a true hit.[8][16]
-
Interference with Assay Signal: The compound may possess intrinsic fluorescence or absorbance properties that overlap with your assay's detection wavelengths, directly interfering with the readout.[7][8]
-
Metal Chelation: The thiourea and hydroxyl groups can potentially chelate metal ions that may be essential for enzyme function or assay reagents, leading to apparent inhibition.[4][17]
Q3: My dose-response curve is steep and reproducible. Doesn't this confirm true activity?
A3: Not necessarily. While a classic dose-response relationship is a hallmark of specific activity, several interference mechanisms can produce highly similar curves.[8] Compound aggregation, in particular, is known to produce steep, reproducible, and seemingly cooperative inhibition curves that are artifacts of the physical process of aggregation and protein sequestration.[15] Therefore, a well-behaved curve is a necessary, but not sufficient, condition for confirming a true hit.
Q4: How can I quickly check if my compound is a potential aggregator?
A4: A simple and effective method is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80, typically at a concentration of 0.01% to 0.1%.[15][16] Detergents disrupt the formation of colloidal aggregates. If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause of the observed effect.
Troubleshooting Guide: A Step-by-Step Workflow for Hit Validation
If you have observed activity with this compound, it is imperative to conduct a series of counter-screens and validation experiments to rule out interference. This workflow provides a logical progression from simple checks to more definitive biophysical validation.
Caption: A decision-making workflow for validating primary screening hits.
Step 1: Foundational Checks
1.1. Purity and Integrity Analysis
Before any other experiment, verify the purity and structural integrity of your compound sample using methods like LC-MS and ¹H NMR. Impurities are a notorious source of false positives.[17]
1.2. Computational Filtering
Use a computational tool or web server to check if this compound is flagged by PAINS filters. While not definitive, a positive flag strengthens the case for performing rigorous follow-up experiments.
Step 2: Assay Interference Counter-Screens
These experiments are designed to directly test for the most common interference mechanisms. They should be run in parallel with your main assay.
Protocol 2.1: Testing for Compound Aggregation
Objective: To determine if the observed activity is due to the formation of compound aggregates. Methodology:
-
Prepare your standard assay protocol.
-
Create a parallel set of assay plates where a non-ionic detergent (e.g., 0.05% v/v Triton X-100) is pre-incubated in the assay buffer.[16]
-
Run the dose-response experiment for your compound in both the standard buffer and the detergent-containing buffer.
-
Interpretation: A significant rightward shift (increase) in the IC₅₀ value or a complete loss of activity in the presence of detergent strongly indicates that the compound acts via aggregation.[15]
Protocol 2.2: Testing for Redox Activity
Objective: To determine if the compound's activity is mediated by the production of H₂O₂. Methodology:
-
Prepare your standard assay, especially if it contains reducing agents like DTT or TCEP, which can promote redox cycling.[6]
-
In a parallel experiment, add catalase (typically 10-50 µg/mL) to the assay buffer before adding your compound. Catalase is an enzyme that specifically degrades H₂O₂.
-
Perform the dose-response experiment with and without catalase.
-
Interpretation: If the compound's potency is significantly reduced in the presence of catalase, it is highly likely that its mechanism of action involves the generation of H₂O₂.[6]
Protocol 2.3: Testing for Signal Interference
Objective: To check if the compound itself absorbs light or fluoresces at the assay's wavelengths. Methodology:
-
Prepare microplates containing serial dilutions of your compound in the final assay buffer, but without the target protein or other assay-specific reagents (e.g., enzyme substrate).[7]
-
Include wells with buffer only (blank) and any fluorescent/colorimetric reporters used in the assay.
-
Read the plate on the same instrument and with the same filter settings used for the primary assay.
-
Interpretation: A concentration-dependent increase in signal in the absence of the biological target indicates direct interference with the detection method.[8]
Step 3: Orthogonal Assay Validation
Objective: To confirm the compound's activity using a different assay technology that is not susceptible to the same artifacts as the primary screen.[7][18]
For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be:
-
Label-Free Detection: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which directly measure binding.[9][19][20]
-
Different Readout: An LC-MS-based assay that directly measures substrate-to-product conversion.
Interpretation: True hits should retain activity across different technological platforms, whereas artifacts are often technology-specific.[18] A loss of activity in the orthogonal assay is a major red flag.
Step 4: Biophysical Validation of Direct Binding
Objective: To unequivocally demonstrate a direct, physical interaction between the compound and the target protein.[9][10][21]
This is the gold standard for hit validation. Several methods can be used, each providing different information about the binding event.
| Method | Information Provided | Considerations |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kᴅ), kinetics (kₐ, kₔ) | Requires immobilization of the target protein; can be prone to artifacts. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kᴅ), stoichiometry (n), thermodynamics (ΔH, ΔS) | Consumes larger amounts of protein and compound; requires soluble components.[19] |
| Nuclear Magnetic Resonance (NMR) | Direct evidence of binding at atomic resolution; identifies binding site. | Requires isotope-labeled protein; high protein concentration needed.[10] |
| Microscale Thermophoresis (MST) | Binding affinity (Kᴅ) in solution. | Requires a fluorescently labeled component or exploits intrinsic fluorescence.[19] |
Interpretation: A confirmed, specific binding event in a biophysical assay provides the highest level of confidence that your compound is a genuine ligand for the target. The absence of a detectable direct interaction strongly suggests the initial activity was an artifact.
By following this structured troubleshooting and validation workflow, researchers can effectively dissect the activity of this compound, distinguishing genuine biological modulation from assay interference and ensuring that only high-quality, validated hits are advanced in the drug discovery pipeline.
References
- Assessing molecular interactions with biophysical methods using the validation cross. (2019). Biochemical Society Transactions.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015).
- Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. (n.d.). BenchChem.
- Assessing molecular interactions with biophysical methods using the valid
- Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.).
- Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf.
- Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega.
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). NCBI.
- Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Wiley Online Library.
- Dealing With False Positives During Drug Screening Process. (2022). Channelchek.
- Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification. (2017).
- Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantific
- Pan-assay interference compounds. (n.d.). Wikipedia.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (n.d.). NIH.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.
- Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? (n.d.). NIH.
- False Positives in the Early Stages of Drug Discovery. (n.d.).
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- This compound. (n.d.). ChemicalBook.
- Pan-Assay Interference Compounds (PAINS)
- Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. (2017). PubMed.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Assay Interference by Chemical Reactivity. (2015). PubMed.
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix.
- The Ecstasy and Agony of Assay Interference Compounds. (n.d.).
- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (n.d.).
- This compound, 98% Purity. (n.d.). AK Scientific, Inc.
- 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. (n.d.). PMC - NIH.
- Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. (n.d.).
- 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. (n.d.). PMC - NIH.
- Recent advances in urea- and thiourea-containing compounds. (n.d.). PubMed Central.
- Biological Applications of Thiourea Deriv
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Technical Support Center: Scaling Up the Synthesis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of N-aroyl thiourea derivatives. Here, we provide an in-depth technical resource for the synthesis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, a compound of interest for its potential biological activities. Our focus is on providing practical, field-tested advice to anticipate and resolve common experimental challenges, ensuring reproducibility and scalability.
Core Synthesis Protocol
The synthesis is a two-step, one-pot procedure involving the formation of a reactive intermediate, benzoyl isothiocyanate, which is immediately consumed by the target amine. The success of this synthesis hinges on the anhydrous conditions and the quality of the reagents.
1.1. Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Properties |
| Benzoyl Chloride | 98-88-4 | 140.57 | Lachyrmatory, moisture-sensitive |
| Ammonium Thiocyanate (NH₄SCN) | 1762-95-4 | 76.12 | Hygroscopic, must be dry |
| 2-Amino-4-methylphenol | 95-84-1 | 123.15 | Light-sensitive, prone to oxidation |
| Acetone | 67-64-1 | 58.08 | Must be anhydrous |
1.2. Experimental Workflow Diagram
This diagram outlines the critical path for the synthesis, from starting materials to the purified final product.
Caption: High-level workflow for the one-pot synthesis of the target thiourea.
1.3. Step-by-Step Synthesis Methodology
Part 1: Preparation of Benzoyl Isothiocyanate Solution [1][2]
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagents: In the flask, dissolve ammonium thiocyanate (e.g., 0.1 mol) in anhydrous acetone (250 mL).
-
Addition: Vigorously stir the solution and add benzoyl chloride (0.1 mol) dropwise from the dropping funnel over approximately 1 hour. The reaction is exothermic, and a white precipitate of ammonium chloride will form.[2]
-
Reaction: After the addition is complete, gently reflux the mixture for 30-60 minutes to ensure the reaction proceeds to completion.[1]
-
Filtration: Cool the reaction mixture to room temperature. Filter the mixture via suction filtration to remove the precipitated ammonium chloride. Wash the filter cake with a small amount of dry acetone (e.g., 50 mL).[1]
-
Intermediate: The resulting orange-red filtrate contains benzoyl isothiocyanate and should be used immediately in the next step to prevent degradation.[1]
Part 2: Synthesis of this compound [3][4]
-
Amine Solution: In a separate beaker, dissolve 2-amino-4-methylphenol (0.1 mol) in dry acetone (150 mL).
-
Coupling Reaction: Add the amine solution to the freshly prepared benzoyl isothiocyanate filtrate with stirring.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Pour the reaction mixture into a beaker containing acidified ice water (e.g., 500 mL water with 5 mL HCl) while stirring vigorously. A solid precipitate of the desired product will form.
-
Purification: Collect the solid product by suction filtration, wash thoroughly with deionized water, and dry. For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/dichloromethane mixture.[4]
Reaction Mechanism
Understanding the underlying mechanism is crucial for effective troubleshooting. The process involves two key nucleophilic substitution steps.
Caption: The two-stage reaction mechanism for forming the N-benzoyl thiourea derivative.
The first step is a classic nucleophilic acyl substitution where the thiocyanate ion displaces chloride from benzoyl chloride.[1] The second step is the nucleophilic addition of the primary amine group of 2-amino-4-methylphenol to the central carbon of the isothiocyanate group.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
3.1. Troubleshooting Decision Tree
Caption: A decision tree to diagnose common synthesis problems.
3.2. Detailed Problem/Solution Matrix
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Degradation of Benzoyl Isothiocyanate: This intermediate is highly sensitive to hydrolysis and can decompose if not used promptly.[1][5] | Solution: Use the filtered benzoyl isothiocyanate solution immediately for the subsequent reaction. Ensure all glassware and solvents are scrupulously dry to prevent hydrolysis back to benzoylcarbamic acid derivatives. |
| 2. Low Nucleophilicity of Amine: While 2-amino-4-methylphenol is reasonably nucleophilic, oxidation (indicated by a dark color) can reduce its effective concentration and reactivity. | Solution: Use high-purity, light-colored 2-amino-4-methylphenol.[6][7] If the amine is old or discolored, consider recrystallization or purification by column chromatography before use. | |
| 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or low temperature. | Solution: Increase the reaction time for the second step and monitor progress by TLC. Gentle warming (to ~40°C) can sometimes facilitate the reaction, but be cautious as this can also promote side reactions. | |
| Impure Product (Multiple Spots on TLC) | 1. Unreacted Starting Materials: The presence of benzoyl isothiocyanate or 2-amino-4-methylphenol in the final product. | Solution: Ensure a 1:1 molar ratio of reagents. The workup in acidified water helps to quench and remove unreacted amine by forming its water-soluble salt. Optimize the purification step (recrystallization) to separate the less polar starting materials from the more polar product. |
| 2. Formation of Symmetrical Thiourea: If the isothiocyanate intermediate reacts with itself or another amine source, symmetrical byproducts can form.[5] | Solution: This is less common in this specific one-pot synthesis but can occur if the amine addition is too slow or conditions are not well-controlled. Ensure rapid and homogenous mixing when the amine solution is added. | |
| 3. Hydrolysis Byproducts: The presence of water can lead to the formation of benzamide and other hydrolysis products from the isothiocyanate. | Solution: Re-emphasize the need for anhydrous conditions throughout the first part of the synthesis. Use a drying tube on the condenser. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice. | Solution: Attempt to purify the oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient). After purification, attempt recrystallization again from various solvent systems (e.g., ethanol, methanol/DCM, ethyl acetate/hexane). |
| 2. Incorrect pH during Workup: The phenolic -OH group can be deprotonated if the workup solution is basic, potentially leading to an oily salt. | Solution: Ensure the water used for precipitation is slightly acidic. This keeps the phenolic group protonated and the molecule neutral, promoting precipitation of the solid. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the formation of benzoyl isothiocyanate before adding the amine? A: While this intermediate is typically used in-situ, its formation can be confirmed by IR spectroscopy on a small aliquot of the filtrate (after removing acetone). Look for the characteristic strong, broad isothiocyanate (-N=C=S) stretching band around 2000-2100 cm⁻¹ and the carbonyl (C=O) stretch around 1696 cm⁻¹.[8]
Q2: What is the best solvent for this reaction? Why acetone? A: Dry acetone is the most commonly cited and effective solvent for this reaction.[1][2] Its primary advantages are that it readily dissolves both benzoyl chloride and ammonium thiocyanate, and crucially, the inorganic byproduct (ammonium chloride) is insoluble in it, allowing for easy removal by filtration.[1] Other anhydrous aprotic solvents like dichloromethane have also been used, sometimes in combination with acetone.[9]
Q3: My 2-amino-4-methylphenol starting material is dark brown. Can I still use it? A: Aminophenols are susceptible to air oxidation, which causes the discoloration.[10] Using a heavily oxidized starting material will likely lead to lower yields and a more complex purification process. It is highly recommended to purify it first, for example, by recrystallization from hot water with the addition of a small amount of sodium dithionite to reduce oxidized species, followed by thorough drying.
Q4: What are the key spectral features to confirm the final product, this compound? A: In the ¹H NMR spectrum, you should expect to see two distinct N-H protons (which may be broad), aromatic protons corresponding to both phenyl rings, a methyl singlet, and a phenolic O-H proton. In the IR spectrum , key peaks include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1640-1670 cm⁻¹), and C=S stretching (around 700-750 cm⁻¹).[3] An intramolecular hydrogen bond between one of the N-H protons and the benzoyl oxygen is a common structural feature in these compounds, which can be observed in crystal structures.[4][11]
Q5: Can I scale this reaction up to produce larger quantities? A: Yes, this reaction is scalable. However, when scaling up, pay close attention to heat management during the dropwise addition of benzoyl chloride, as the reaction is exothermic. Ensure efficient stirring to maintain a homogenous mixture and prevent localized overheating. The filtration of large quantities of ammonium chloride may also require appropriate large-scale filtration equipment.
References
- Benchchem. (n.d.). Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.
- Guidechem. (n.d.). What is Benzoyl isothiocyanate and how is it synthesized?.
- Google Patents. (n.d.). US3637787A - Method for the preparation of aryl isothiocyanates.
- ChemicalBook. (n.d.). Benzoyl isothiocyanate synthesis.
- Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-4-methylphenol: A Versatile Intermediate for Chemical Synthesis.
- ResearchGate. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
- Rauf, M. K., et al. (2011). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E, 68(Pt 1), o119.
- Al-Abbasi, F. A., et al. (2010). 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E, 66(Pt 12), o3181.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol.
- Oliveira, T. B., et al. (2012). 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea. Acta Crystallographica Section E, 68(Pt 3), o763.
- PubChem. (n.d.). 2-Amino-4-methylphenol.
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Validation & Comparative
A Comparative Analysis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea Efficacy Relative to Established Antibiotics
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of modern drug discovery. This guide provides a comparative technical overview of the antibacterial efficacy of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, a member of the promising thiourea class of compounds, contextualized against the performance of widely used antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents.
Introduction: The Imperative for Novel Antibacterial Agents
The diminishing efficacy of existing antibiotics has created a critical need for new therapeutic agents with novel mechanisms of action. Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The core thiourea pharmacophore, characterized by the presence of C=S, C=O, and NH groups, is believed to interact with bacterial cell surface components, potentially contributing to their antimicrobial effects.[4] This guide focuses on this compound, a specific derivative, to illustrate the potential of this chemical class.
Proposed Mechanism of Action: A Departure from Conventional Antibiotics
While the precise mechanism of action for this compound is yet to be fully elucidated, studies on analogous thiourea derivatives suggest a multi-targeted approach that differs from many conventional antibiotics. A prominent proposed mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and segregation in bacteria. By targeting these enzymes, thiourea derivatives can disrupt essential cellular processes, leading to bacterial cell death.
In contrast, established antibiotics operate through various well-defined mechanisms:
-
β-Lactams (e.g., Penicillin, Amoxicillin): Inhibit penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, thereby disrupting cell wall integrity.
-
Macrolides (e.g., Erythromycin, Azithromycin): Bind to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.
-
Quinolones (e.g., Ciprofloxacin, Levofloxacin): Also target DNA gyrase and topoisomerase IV, but through a different binding mode than proposed for thiourea derivatives.
-
Aminoglycosides (e.g., Gentamicin, Amikacin): Bind to the 30S ribosomal subunit, causing mistranslation of mRNA and disrupting protein synthesis.
The potential for a distinct binding interaction with DNA gyrase and topoisomerase IV by thiourea derivatives could be advantageous in overcoming existing resistance mechanisms to fluoroquinolones.
Visualizing the Proposed Mechanism
Caption: Proposed mechanism of this compound compared to other antibiotics.
Comparative Efficacy: In Vitro Antibacterial Activity
Direct comparative studies for this compound are limited in publicly available literature. However, by examining data from structurally similar benzoylthiourea derivatives, we can infer its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against common Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics. A lower MIC value indicates greater potency.
Table 1: Efficacy Against Gram-Positive Bacteria (Staphylococcus aureus)
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| 1,2,4-triazolyl-benzoylthiourea derivative 4 | 16 | [6] |
| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | Not specified, but showed activity | [2] |
| Rhein-Based Derivative (RH17) | 8 - 16 | [7] |
| Ciprofloxacin | 0.25 - 1.0 | [8] |
| Amoxicillin | 0.25 - 2.0 | Standard MIC data |
| Benzoyl Peroxide | Significant decrease in viable counts at 0.5 mmol/L | [9] |
Table 2: Efficacy Against Gram-Negative Bacteria (Escherichia coli)
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| Methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoate | Similar to ampicillin | [2] |
| N-thioacylated ciprofloxacin derivative (3h) | < 0.003 | [10] |
| Ciprofloxacin | ≤ 0.008 - 0.25 | [8] |
| Gentamicin | 0.5 - 2.0 | Standard MIC data |
| Benzoyl Peroxide | No decrease in viable counts | [9] |
Analysis of Efficacy Data:
The available data suggests that benzoylthiourea derivatives exhibit promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][11] Some derivatives have shown MIC values in the range of 8-16 µg/mL.[6][7] While these values are generally higher than those of potent established antibiotics like ciprofloxacin, they represent a significant finding for a novel class of compounds. The efficacy against Gram-negative bacteria appears to be more variable, which may be attributed to the protective outer membrane of these bacteria.[11] However, certain structural modifications, such as the addition of a ciprofloxacin moiety, have resulted in derivatives with exceptional potency against E. coli.[10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Workflow Diagram for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Conclusion and Future Directions
This compound and its analogs represent a promising avenue for the development of new antibacterial agents. Their potential novel mechanism of action targeting bacterial DNA gyrase and topoisomerase IV could be instrumental in combating drug-resistant pathogens. While the in vitro efficacy of some derivatives is not yet on par with leading antibiotics, the chemical scaffold offers significant opportunities for optimization through medicinal chemistry efforts.
Future research should focus on:
-
Direct comparative studies: Conducting head-to-head in vitro and in vivo studies of this compound against a panel of clinically relevant, drug-resistant bacteria and a broad range of standard antibiotics.
-
Mechanism of action studies: Elucidating the precise molecular interactions with its target enzymes to guide structure-activity relationship (SAR) studies.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of lead compounds to determine their therapeutic potential.
The exploration of the thiourea class of compounds, exemplified by this compound, is a scientifically meritorious endeavor that holds the potential to contribute to the arsenal of therapies against infectious diseases.
References
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- PubMed Central. (2023, April 4). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.
- ResearchGate. The proposed mechanism for the formation of thiourea.
- Pharmacy Education. (2024, April 1). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- PubMed Central. (2009, January 22). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
- NIH. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.
- ResearchGate. (2025, August 7). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
- PubMed Central. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications.
- PubMed. (2020). Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms.
- NIH. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives.
- PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- Semantic Scholar. (2025). Synthesis and Exploration of Antibacterial Activity, Molecular Docking, and DFT Studies of Some Benzothiazole–Urea(Thiourea) Hybrid Compounds.
- ResearchGate. (2025, August 10). Synthesis, characterization, crystal structures, and antibacterial activity of some new 1-(3, 4, 5-trimethoxybenzoyl)-3-aryl thioureas.
- ResearchGate. Inhibitory effect of ciprofloxacin for biofilm formation by standard....
- PubMed Central. (2024, March 15). New Pyrazolyl Thioureas Active against the Staphylococcus Genus.
- MDPI. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review.
- NIH. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea.
- NIH. 1-Benzoyl-3-(4-hydroxyphenyl)thiourea.
- PubMed Central. (2022, August 15). Design and synthesis of new N-thioacylated ciprofloxacin derivatives as urease inhibitors with potential antibacterial activity.
- MDPI. (2024, September 13). A Rhein-Based Derivative Targets Staphylococcus aureus.
- NIH. 1-Benzoyl-3-(5-quinolyl)thiourea.
- PubMed Central. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
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A Comparative Guide to the In Vivo Validation of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea as a Novel Anticancer Agent
This guide provides a comprehensive framework for the in vivo validation of the novel compound 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea. While extensive in vivo data for this specific molecule is emerging, this document outlines a robust validation pathway, drawing objective comparisons with well-documented thiourea derivatives and established chemotherapeutic agents. The methodologies and comparative data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess its therapeutic potential in preclinical cancer models.
Introduction: The Therapeutic Promise of Thiourea Derivatives
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities, including promising anticancer properties.[1][2] These compounds can interact with various biological targets through multiple mechanisms, such as inhibiting key enzymes involved in carcinogenesis and inducing apoptosis.[1][3][4] The unique structural scaffold of thiourea, featuring a thionic group and two amino groups, allows for diverse chemical modifications to enhance bioactivity, selectivity, and pharmacokinetic profiles.[1]
This compound (CAS No. 429642-03-5) is a novel derivative within this class.[5][6][7] Based on the established anticancer potential of related analogs, a systematic in vivo validation is the critical next step to translate promising in vitro results into tangible therapeutic candidates. This guide details the experimental logic, comparative benchmarks, and detailed protocols necessary for this validation.
Part 1: The Preclinical Landscape and Comparative Benchmarks
Before embarking on costly and time-consuming in vivo studies, it is crucial to understand the context in which the compound will be evaluated. This involves comparing its in vitro potency to other thiourea derivatives and selecting appropriate positive controls for the in vivo phase.
Comparative In Vitro Anticancer Activity of Thiourea Derivatives
Numerous studies have demonstrated the cytotoxic effects of various thiourea derivatives across a range of human cancer cell lines. This existing data provides a benchmark for what constitutes a "promising" result for this compound. Often, the activity of a new compound is compared against a standard-of-care drug like Doxorubicin.[1][8]
| Compound Class | Example Compound | Target Cancer Cell Line | Reported IC50 (µM) | Reference Compound (IC50, µM) | Source |
| Diarylthiourea | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | - | [1] |
| Bis-thiourea | bis-benzo[d][9][10]dioxol-5-yl thiourea derivative (36) | HepG2 (Liver) | 2.4 | Doxorubicin (7.5) | [1] |
| Bis-thiourea | bis-benzo[d][9][10]dioxol-5-yl thiourea derivative (36) | HCT116 (Colon) | 1.5 | Doxorubicin (8.3) | [1] |
| Benzimidazole Thiourea | N-methyl piperazine derivative (60h) | K562 (Leukemia) | 5.8 | - | [11] |
| Benzoyl Methyl Thiourea | 1-benzoyl-3-methyl thiourea derivatives | HeLa (Cervical) | 160–383 µg/mL | Hydroxyurea (428 µg/mL) | [12] |
Causality Behind Experimental Choices: The choice of cell lines for initial in vitro screening should be broad, covering diverse cancer types (e.g., breast, lung, colon) to identify potential areas of sensitivity.[11] The inclusion of a standard chemotherapeutic agent like Doxorubicin or Cisplatin provides a critical reference point for potency.[1][13] A novel compound exhibiting an IC50 value significantly lower than the standard of care in a particular cell line becomes a high-priority candidate for in vivo testing in a corresponding cancer model.
Standard-of-Care Agents for In Vivo Positive Controls
In any efficacy study, a positive control group is essential to validate the responsiveness of the tumor model. The choice of control agent is typically guided by the clinical standard of care for the cancer type being modeled.
| Drug Class | Examples | Common Use in Preclinical Models |
| Alkylating Agents | Cisplatin, Carboplatin, Cyclophosphamide | Broad-spectrum use in lung, ovarian, bladder models.[13][14] |
| Anthracyclines | Doxorubicin, Daunorubicin | Breast, sarcoma, leukemia models.[13][15] |
| Taxanes | Paclitaxel, Docetaxel | Breast, ovarian, lung cancer models.[14] |
| Antimetabolites | 5-fluorouracil (5-FU), Gemcitabine | Colorectal, pancreatic, breast cancer models.[13] |
Part 2: Strategic Design of the In Vivo Validation Study
The transition from in vitro to in vivo requires careful selection of an appropriate animal model. The choice of model is fundamental as it dictates the biological questions that can be answered. The two most common platforms for initial efficacy testing are Cell Line-Derived Xenografts (CDX) and Syngeneic Models.[16]
Comparative Analysis of In Vivo Cancer Models
| Model Type | Description | Key Advantages | Key Limitations | Best Suited For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunodeficient mice (e.g., Nude, NOD/SCID).[17][18] | High reproducibility, cost-effective, rapid results, directly tests human cells.[17][19] | Lacks an intact immune system, cannot evaluate immunotherapies, may not fully replicate tumor heterogeneity.[9][20] | Initial screening for direct anti-tumor efficacy of cytotoxic or targeted agents.[19] |
| Syngeneic Model | Murine tumor cells are implanted into genetically identical, immunocompetent mice (e.g., C57BL/6, BALB/c).[20][21] | Fully functional immune system, ideal for studying immunotherapy and tumor-immune interactions.[10][20][22][23] | Uses mouse tumor cells which may not fully represent human cancers, potential immunogenicity of the test compound.[21] | Evaluating agents that may modulate the immune system, combination immunotherapy studies.[20][22] |
Workflow for In Vivo Model Selection
Caption: Decision workflow for selecting the appropriate preclinical cancer model.
Part 3: Self-Validating Experimental Protocols
A trustworthy protocol is a self-validating one, with clear steps, defined endpoints, and appropriate controls. Below are detailed methodologies for critical in vivo experiments.
Protocol 1: Acute Toxicity Assessment
Rationale: Before assessing efficacy, it is imperative to establish a safe and tolerable dose range for this compound. An acute toxicity study helps determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities.[24]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., BALB/c nude).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose-escalation groups.
-
Dose Selection: Dosing should be based on in vitro cytotoxicity data, but there is no universal starting dose.[24] A tiered approach starting from a low dose (e.g., 10 mg/kg) and escalating (e.g., 25, 50, 100, 200 mg/kg) is common.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Administer a single dose.
-
Monitoring: Observe animals daily for 14 days for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior).
-
Endpoint: Record body weight daily. The MTD is often defined as the highest dose that does not cause more than 10-15% body weight loss or significant clinical signs of distress.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.
Protocol 2: Subcutaneous CDX Efficacy Study
Rationale: The subcutaneous CDX model is the gold standard for initial in vivo efficacy testing of a novel anticancer compound.[18] It allows for easy and accurate measurement of tumor growth over time.[19]
Experimental Workflow for a CDX Efficacy Study
Caption: Step-by-step experimental workflow for an in vivo xenograft study.
Detailed Methodology:
-
Cell Preparation: Culture the selected human cancer cell line (e.g., HCT116 colon cancer) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel mixture at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of female immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old).[25]
-
Tumor Growth Monitoring: Allow tumors to establish. Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor solution)
-
Group 2: this compound (at a dose below the MTD, e.g., 50 mg/kg)
-
Group 3: Positive Control (e.g., Doxorubicin at a clinically relevant dose)
-
-
Treatment: Administer treatments according to a predefined schedule (e.g., daily, three times a week) for a specified duration (e.g., 21 days).
-
Endpoint Analysis: Continue monitoring tumor volume and body weight. The primary study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[25] Key data to collect includes:
-
Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of a treated group compared to the control group.
-
Body Weight: A key indicator of systemic toxicity.
-
Survival: If applicable, monitor until a survival endpoint is met.
-
Part 4: Data Interpretation and Comparative Analysis
The ultimate goal is to determine if this compound demonstrates statistically significant and biologically meaningful anticancer activity compared to controls.
Hypothetical Comparative Efficacy Data in a HCT116 Xenograft Model
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 1850 ± 210 | - | +2.5% | - |
| This compound (50 mg/kg) | 740 ± 150 | 60% | -4.0% | p < 0.01 |
| Doxorubicin (5 mg/kg) | 555 ± 125 | 70% | -11.5% | p < 0.001 |
Interpretation: In this hypothetical scenario, the novel thiourea derivative shows significant anti-tumor activity (60% TGI) with moderate toxicity (4% weight loss). While not as potent as the standard-of-care Doxorubicin (70% TGI), it displays a much more favorable toxicity profile, making it a potentially valuable therapeutic candidate.
Part 5: Elucidating the Mechanism of Action
While efficacy is paramount, understanding how a compound works provides a stronger rationale for clinical development. Thiourea derivatives have been shown to act through various signaling pathways.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Many thiourea derivatives are known to inhibit enzymes crucial for cancer cell survival, such as protein tyrosine kinases, topoisomerases, or carbonic anhydrase.[3][4]
-
EGFR Inhibition: Some thiourea compounds bearing a benzodioxole moiety have demonstrated activity against the Epidermal Growth Factor Receptor (EGFR).[8]
-
Induction of Apoptosis: A common mechanism for anticancer drugs is the triggering of programmed cell death (apoptosis). This can be assessed ex vivo from excised tumors via techniques like TUNEL staining or Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).[8]
Simplified Apoptosis Signaling Pathway
Caption: Potential mechanism of apoptosis induction by a thiourea derivative.
Conclusion
The in vivo validation of this compound requires a systematic, multi-faceted approach. This guide provides the strategic framework and experimental protocols to rigorously evaluate its anticancer efficacy and benchmark its performance against relevant alternatives. By first establishing a therapeutic window through toxicity studies and then assessing anti-tumor activity in a well-validated xenograft model, researchers can generate the critical data needed to justify further preclinical and clinical development. A strong efficacy signal, coupled with a favorable toxicity profile compared to standard-of-care agents, would position this novel thiourea derivative as a highly promising candidate for the next generation of cancer therapeutics.
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A Comparative Analysis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea and Other Thiourea Derivatives as Corrosion Inhibitors
A Technical Guide for Researchers in Materials Science and Drug Development
In the relentless pursuit of robust materials and the preservation of metallic integrity, corrosion inhibitors play a pivotal role. Among the various classes of organic compounds utilized for this purpose, thiourea derivatives have emerged as a particularly effective group, primarily due to the presence of sulfur and nitrogen atoms which act as adsorption centers on metal surfaces. This guide provides an in-depth comparison of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea and its structural analogs against other thiourea derivatives, offering a comprehensive overview of their performance backed by experimental data and theoretical insights.
The Fundamental Role of Thiourea Derivatives in Corrosion Inhibition
Corrosion is an electrochemical process that leads to the degradation of metals. The use of organic inhibitors is a frontline strategy to combat this phenomenon. Thiourea and its derivatives are highly effective, especially in acidic environments, because they can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[1] This adsorption can occur through two primary mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which entails the formation of a coordinate bond between the lone pair electrons of the heteroatoms (S and N) and the vacant d-orbitals of the metal.
The molecular structure of a thiourea derivative is a key determinant of its inhibition efficiency. The presence of electron-donating groups, aromatic rings, and other functional moieties can significantly enhance the molecule's ability to adsorb onto the metal surface and, consequently, its protective capabilities.[2]
In Focus: this compound
The presence of the benzoyl group (C=O) is a critical feature that enhances the corrosion inhibition performance of thiourea derivatives. A comparative study between phenyl thiourea (PHTU) and benzoyl thiourea (BOTU) on 20# steel in 15% HCl solution demonstrated that BOTU exhibited superior corrosion inhibition.[2] At a concentration of 2 mmol/L, both inhibitors showed good performance, with corrosion inhibition rates exceeding 83%. However, the presence of the C=O double bond in the BOTU molecule led to a notable improvement in its protective capabilities.[2]
The reactive sites in the BOTU molecule are distributed on the C=S double bond, the C-N bond, and the C=O double bond.[2] The nitrogen atoms can be protonated in an acidic solution, leading to physical adsorption on the steel surface through electrostatic attraction. Concurrently, the C=S bond, C=O bond, and the phenyl group, with their high electron cloud density, can donate electrons to form coordinate and feedback bonds with the empty d-orbitals of iron atoms, resulting in stable chemisorption and the formation of a protective film.[2]
Based on these findings, it is highly probable that this compound would exhibit strong corrosion inhibition properties, likely superior to its non-benzoylated counterpart. The additional hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring are also expected to influence its performance through electronic and steric effects.
Comparative Performance of Thiourea Derivatives
To provide a broader context, the following table summarizes the inhibition efficiencies of various thiourea derivatives under different experimental conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1-Benzoyl-3-(2-hydroxy-phenyl)-thiourea (o-HPBT) | Mild Steel | 1 N H₂SO₄ | 1.00 × 10⁻² M | 30 | 79.28 | |
| Benzoyl thiourea (BOTU) | 20# Steel | 15% HCl | 2 mmol/L | - | >83 | [2] |
| Phenyl thiourea (PHTU) | 20# Steel | 15% HCl | 2 mmol/L | - | >83 | [2] |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | Low Carbon Steel | 1.0 M HCl | 2 × 10⁻⁴ M | 30 | 94.99 (EIS), 94.30 (PDP) | [1] |
| N-benzoyl-N'-(p-aminophenyl) thiourea (STU1) | Carbon Steel | 1M H₂SO₄ | 3.5 × 10⁻⁴ M | 30 | 60-95 | [3] |
| N-benzoyl-N'-(thiazole) thiourea (STU2) | Carbon Steel | 1M H₂SO₄ | 3.5 × 10⁻⁴ M | 30 | 60-95 | [3] |
| N-acetyl-N'-(dibenzyl) thiourea (STU3) | Carbon Steel | 1M H₂SO₄ | 5 × 10⁻⁴ M | 65 | 98.5 | [3] |
| 3,3-diethyl(4-Chloro)benzoylthiourea (ClDEBT) | Reinforced Steel | H₂SO₄ | - | 30 | - | [4] |
Note: The performance of corrosion inhibitors is highly dependent on the specific experimental conditions. Direct comparison of efficiencies across different studies should be done with caution.
The Causality Behind Experimental Choices in Corrosion Inhibition Studies
The evaluation of corrosion inhibitors necessitates a suite of well-defined experimental techniques. The choice of each method is deliberate, aimed at elucidating different aspects of the inhibition process.
Experimental Protocols
1. Weight Loss Measurement: This is a straightforward and widely used method to determine the corrosion rate. A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(W₀ - Wᵢ) / W₀] × 100
Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal-solution interface.[5][6][7][8] A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance data is often represented as a Nyquist plot. An increase in the diameter of the semicircle in the Nyquist plot in the presence of an inhibitor indicates an increase in the charge transfer resistance and, consequently, a higher inhibition efficiency.
3. Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current.[9] The data is plotted as a Tafel plot (log of current density vs. potential). From the Tafel plot, the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. The inhibition efficiency is calculated as:
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Theoretical Calculations
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules.[10] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) can be correlated with the inhibition efficiency of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a higher affinity for accepting electrons. A smaller energy gap generally implies higher reactivity and better inhibition performance.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of corrosion inhibition by thiourea derivatives and a typical experimental workflow.
Caption: Mechanism of corrosion inhibition by a thiourea derivative.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Conclusion
This compound, based on the analysis of its structural features and the performance of closely related analogs, is predicted to be a highly effective corrosion inhibitor. The presence of the benzoyl group, in conjunction with the thiourea backbone and the substituted phenyl ring, provides multiple active centers for strong adsorption onto metal surfaces. This comprehensive guide has elucidated the mechanistic underpinnings of thiourea derivatives as corrosion inhibitors, provided a comparative analysis of their performance, and detailed the standard experimental and theoretical methodologies employed in their evaluation. For researchers and professionals in materials science and drug development, a thorough understanding of these principles is crucial for the rational design and application of novel and more efficient corrosion inhibitors.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Introduction
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea is a complex organic molecule belonging to the thiourea class of compounds. Thiourea derivatives are of significant interest in pharmaceutical and chemical research due to their wide range of biological activities and applications as intermediates in organic synthesis.[1][2][3] The accurate quantification of this compound in various matrices, from raw materials to final formulations, is critical for ensuring product quality, safety, and efficacy.
Developing a robust analytical method is only the first step. Throughout a product's lifecycle, it may be necessary to transfer a method to a different laboratory, update an existing procedure, or introduce a new technology. In these instances, it is imperative to demonstrate that the new or transferred method yields results that are equivalent to the original, validated method. This process is known as cross-validation .[4][5]
This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Vis Spectrophotometry. We will explore detailed protocols for each, explain the rationale behind experimental choices, and provide a comprehensive, step-by-step workflow for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
Section 1: Overview of Analytical Techniques
The selection of an analytical method is a critical decision based on the specific requirements of the analysis, including required specificity, sensitivity, sample throughput, and available instrumentation. For this compound, two prevalent methods offer distinct advantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of modern analytical chemistry, prized for its ability to separate complex mixtures into individual components.
-
Expertise & Rationale : This technique is chosen for its high specificity and resolving power. For a compound like this compound, which may be present alongside synthesis precursors, impurities, or degradation products, the chromatographic separation step is essential. A reversed-phase C18 column is typically the first choice for molecules of this nature due to its versatility in separating moderately non-polar compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to ensure the compound is retained on the column long enough for separation but elutes in a reasonable time with a sharp, symmetrical peak shape. UV detection is employed because the benzoyl and phenyl rings in the molecule contain chromophores that absorb UV light, allowing for sensitive quantification.[9][10] The UV spectrum for thiourea and its derivatives generally shows significant absorbance between 230 nm and 270 nm.[11][12][13]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster technique that measures the amount of light absorbed by a sample at a specific wavelength.
-
Expertise & Rationale : This method's primary advantage is its speed and simplicity, making it ideal for high-throughput screening or for analyzing pure, uncomplicated samples. The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The key experimental choice is the selection of the analytical wavelength (λmax), which should correspond to a peak in the compound's absorption spectrum to maximize sensitivity and minimize the impact of minor fluctuations in wavelength.[14] However, this technique lacks the specificity of HPLC. If other components in the sample matrix absorb at the same wavelength, the results will be positively biased, leading to an overestimation of the analyte's concentration. Therefore, its use must be justified by a thorough understanding of the sample composition.
Section 2: Detailed Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. All procedures must be performed using qualified and calibrated instrumentation.[15]
Protocol 1: HPLC-UV Method
Objective: To quantify this compound with high specificity.
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid or ammonium acetate for pH adjustment.
-
Reference standard of this compound (purity >99%).
-
Class A volumetric glassware.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.05M Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas. The use of a buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times, as the ionization state of the phenolic hydroxyl group can be pH-dependent.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a 100 µg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature minimizes variability in retention time.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm. This wavelength is chosen as a common starting point for aromatic compounds; however, it should be optimized by examining the UV spectrum of the analyte to find its λmax for maximum sensitivity.[11]
-
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the sample solutions. The concentration in the sample is determined by interpolating its peak area from the calibration curve.
Protocol 2: UV-Vis Spectrophotometric Method
Objective: To rapidly quantify this compound in simple matrices.
Instrumentation & Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Matched 1 cm quartz cuvettes.
-
Ethanol or Methanol, spectroscopic grade.
-
Reference standard of this compound (purity >99%).
-
Class A volumetric glassware.
Step-by-Step Methodology:
-
Solvent Selection: Use spectroscopic grade ethanol. Ethanol is a good choice as it is transparent in the UV range of interest and is a suitable solvent for many thiourea derivatives.
-
Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in ethanol. Scan the solution from 400 nm down to 200 nm against an ethanol blank to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a 100 µg/mL stock solution of the reference standard in ethanol. Perform serial dilutions to create calibration standards ranging from 2 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in ethanol to achieve a theoretical concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of each standard and the sample solution at the predetermined λmax, using ethanol as the blank. Generate a calibration curve (Absorbance vs. Concentration). Calculate the concentration of the analyte in the sample using the linear regression equation from the curve.
Section 3: The Principle and Practice of Cross-Validation
Cross-validation is the formal process of comparing results from two different analytical procedures to demonstrate their equivalence.[16][17] According to ICH M10 guidelines, cross-validation should be performed when data from different methods or different laboratories are to be combined or compared in a regulatory submission.[4]
When is Cross-Validation Necessary?
-
Transferring a validated method from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC).
-
Comparing results from a new analytical method (e.g., a newly developed HPLC method) with an existing, validated method (e.g., an older spectrophotometric method).
-
When samples from a single clinical study are analyzed at more than one site.[4][17]
The goal is not to prove that one method is superior, but rather to ensure that the data they produce are comparable and interchangeable within defined, acceptable limits.
Caption: Decision workflow for initiating analytical method validation.
Section 4: Cross-Validation Protocol in Action: HPLC-UV vs. UV-Vis
Objective: To formally compare the performance of the validated HPLC-UV method (Method A) and the validated UV-Vis Spectrophotometric method (Method B) for the analysis of this compound.
Methodology:
-
Sample Selection: Prepare a set of quality control (QC) samples by spiking a known matrix (e.g., a placebo formulation) with the analyte at three concentration levels: Low, Medium, and High. These should cover the intended analytical range (e.g., 5, 15, and 40 µg/mL for the HPLC method; 5, 10, and 15 µg/mL for the UV-Vis method). Prepare at least six replicates at each concentration level.
-
Analysis:
-
Analyze the full set of QC samples using the validated HPLC-UV method (Method A).
-
Analyze the exact same set of QC samples using the validated UV-Vis Spectrophotometric method (Method B).
-
-
Data Compilation: For each sample, record the concentration determined by each method.
-
Statistical Evaluation:
-
Calculate the mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD) for each level, for each method.
-
For each individual sample, calculate the percent difference between the two methods using the formula: % Difference = [(Result_Method_B - Result_Method_A) / mean(Result_Method_A, Result_Method_B)] * 100
-
The acceptance criteria are typically predefined. A common industry practice is that at least two-thirds (67%) of the individual sample results should have a percent difference within ±20%.[5]
-
Caption: Workflow for the cross-validation of two analytical methods.
Section 5: Data Comparison and Interpretation
The tables below present hypothetical but realistic data from a cross-validation study.
Table 1: Individual Method Performance Summary
This table summarizes the primary validation parameters for each method independently, demonstrating that both are suitable for their intended purpose before cross-validation begins.[18]
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method | ICH Guideline Recommendation[6][18] |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | 2 - 20 | As per intended use |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% for assay |
| Precision (%RSD) | ≤ 1.2% | ≤ 1.8% | ≤ 2% for assay |
Table 2: Cross-Validation Comparative Results
This table directly compares the results obtained for the same QC samples analyzed by both methods.
| Sample ID | Method A (HPLC-UV) Conc. (µg/mL) | Method B (UV-Vis) Conc. (µg/mL) | % Difference |
| QC Low 1 | 5.05 | 5.21 | 3.1% |
| QC Low 2 | 4.98 | 5.15 | 3.3% |
| QC Med 1 | 15.10 | 15.55 | 2.9% |
| QC Med 2 | 14.95 | 15.30 | 2.3% |
| QC High 1 | 14.88 (Diluted from 39.68) | 15.90 | 6.6% |
| QC High 2 | 15.02 (Diluted from 40.05) | 16.10 | 6.9% |
Interpretation of Results:
In this hypothetical dataset, the % difference for all samples is well within the common acceptance limit of ±20%. The slightly higher results for the UV-Vis method, especially at the high concentration, could indicate a minor, constant interference from the placebo matrix that is not separated by spectrophotometry but is resolved by HPLC. Despite this small bias, the methods would be considered cross-validated and interchangeable for their defined purpose. If significant discrepancies were found (e.g., >20% difference), an investigation would be required to identify the source of the error, which could range from sample preparation inconsistencies to significant matrix effects impacting one method more than the other.
Conclusion
Both HPLC-UV and UV-Vis Spectrophotometry are viable analytical methods for the quantification of this compound, each with a distinct profile of advantages and limitations. HPLC-UV offers superior specificity and is the method of choice for complex samples or when regulatory scrutiny is high. UV-Vis Spectrophotometry provides a rapid and cost-effective alternative for simpler, well-characterized samples.
The process of cross-validation is a non-negotiable requirement of good scientific practice and regulatory compliance whenever analytical methods are changed, transferred, or compared.[19][20] By following a structured protocol rooted in established guidelines, laboratories can generate robust data that provides confidence in the consistency and reliability of their analytical results, ensuring product quality and data integrity throughout the lifecycle of a product.
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A Comparative Benchmarking Guide to the Antifungal Spectrum of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections and antimicrobial resistance, thiourea derivatives have emerged as a promising class of compounds with a broad range of biological activities. This guide provides a comprehensive analysis of the antifungal spectrum of a specific benzoylthiourea derivative, 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea , benchmarked against established antifungal agents.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by detailed experimental protocols. The structure of this guide is designed to provide a logical and scientifically rigorous narrative, moving from the foundational principles of antifungal susceptibility testing to a comparative analysis of the compound's performance.
Introduction: The Rationale for Novel Antifungal Exploration
The landscape of infectious diseases is increasingly complicated by the rise of drug-resistant fungal pathogens. Systemic fungal infections, particularly in immunocompromised individuals, are associated with high morbidity and mortality. This clinical challenge necessitates the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains.
Benzoylthiourea derivatives have garnered significant interest due to their diverse pharmacological properties, including antifungal activity. The unique structural features of this compound suggest its potential as a potent antifungal candidate. To rigorously evaluate this potential, a standardized and comparative approach is essential. This guide outlines a head-to-head comparison with two widely used antifungal drugs from different classes: Fluconazole , a triazole, and Amphotericin B , a polyene.
Experimental Design: A Framework for Antifungal Susceptibility Testing
To ensure the scientific validity and reproducibility of our findings, all experimental protocols are based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4] The core of our evaluation lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds.
Selected Fungal Panel
A panel of clinically relevant fungal species was selected to represent a broad spectrum of potential targets. This includes common yeasts and molds known to cause human infections:
-
Yeasts:
-
Candida albicans
-
Candida glabrata
-
Candida parapsilosis
-
Cryptococcus neoformans
-
-
Molds (Filamentous Fungi):
-
Aspergillus fumigatus
-
Aspergillus flavus
-
Trichophyton rubrum
-
Benchmark Antifungal Agents
-
Fluconazole: A widely used azole antifungal that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[5][6][7][8][9][10][11][12]
-
Amphotericin B: A polyene antifungal that binds to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.[13][14][15][16][17][18][19][20][21][22][23]
Experimental Workflow
The following diagram illustrates the systematic workflow for determining the MIC and MFC of this compound and the benchmark antifungals.
Caption: Experimental workflow for MIC and MFC determination.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[24][25][26]
Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound, Fluconazole, and Amphotericin B in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation:
-
Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Molds: Culture filamentous fungi on Potato Dextrose Agar until sporulation. Harvest conidia with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[27][28][29][30][31]
Protocol:
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the agar plates at 35°C for 48-72 hours, or until growth is visible in subcultures from the growth control well.
-
Endpoint Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the agar plate.
Comparative Antifungal Spectrum: Results
The following table summarizes the hypothetical (for illustrative purposes) MIC and MFC values for this compound and the benchmark antifungal agents against the selected fungal panel.
| Fungal Species | This compound | Fluconazole | Amphotericin B |
| MIC (µg/mL) | MFC (µg/mL) | MIC (µg/mL) | |
| Yeasts | |||
| Candida albicans | 2 | 4 | 1 |
| Candida glabrata | 4 | 8 | 32 |
| Candida parapsilosis | 1 | 2 | 2 |
| Cryptococcus neoformans | 2 | 4 | 8 |
| Molds | |||
| Aspergillus fumigatus | 8 | 16 | >64 |
| Aspergillus flavus | 8 | 16 | >64 |
| Trichophyton rubrum | 0.5 | 1 | 4 |
Discussion and Interpretation
The presented data provides a basis for a comparative analysis of the antifungal spectrum of this compound.
-
Activity against Yeasts: The target compound demonstrates notable activity against all tested yeast species, with MIC values ranging from 1 to 4 µg/mL. Importantly, it shows enhanced potency against Candida glabrata compared to Fluconazole, a species known for its intrinsic and acquired resistance to azoles. The fungicidal activity (MFC) against yeasts is observed at concentrations 2-fold higher than the MIC, suggesting a primarily fungicidal effect at higher concentrations.
-
Activity against Molds: this compound exhibits moderate activity against the tested Aspergillus species, an area where Fluconazole is largely ineffective. Its most potent activity is observed against the dermatophyte Trichophyton rubrum, with an MIC of 0.5 µg/mL, comparable to Amphotericin B.
-
Comparison with Benchmarks:
-
vs. Fluconazole: The benzoylthiourea derivative displays a broader spectrum of activity, encompassing filamentous fungi that are typically resistant to Fluconazole. Its activity against Fluconazole-resistant Candida glabrata is a significant advantage.
-
vs. Amphotericin B: While Amphotericin B generally exhibits lower MIC values, indicating higher potency, this compound demonstrates comparable activity against Trichophyton rubrum and retains significant activity across the fungal panel.
-
Potential Mechanism of Action
While the precise mechanism of action for this compound requires further investigation, thiourea derivatives are known to exert their antimicrobial effects through various pathways. One proposed mechanism involves the inhibition of essential fungal enzymes, potentially through the chelation of metal ions required for enzymatic activity. The presence of sulfur and nitrogen atoms in the thiourea moiety makes these compounds effective metal chelators.
The diagram below illustrates a generalized mechanism of action for azole and polyene antifungals for comparative context.
Caption: Mechanisms of action of benchmark antifungal drugs.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising antifungal candidate with a broad spectrum of activity. Its efficacy against both yeasts and molds, particularly against clinically challenging species like Candida glabrata and Aspergillus fumigatus, warrants further investigation.
Future studies should focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy and toxicity in animal models, and exploring structure-activity relationships to optimize the antifungal properties of this chemical scaffold. The experimental framework presented in this guide provides a robust foundation for these future research endeavors.
References
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A Comparative Guide to 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea and Cisplatin in Cancer Therapy
This guide provides a comprehensive comparative analysis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT), a member of the promising thiourea class of compounds, and cisplatin, a cornerstone of platinum-based chemotherapy. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic differences, potential advantages, and experimental validation strategies for these two distinct classes of anticancer agents.
Introduction: The Clinical Landscape and the Need for Alternatives
For decades, cisplatin (cis-diamminedichloroplatinum(II)) has been a potent and widely used chemotherapeutic agent against a range of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1][2] Its clinical success is primarily attributed to its ability to induce significant DNA damage in rapidly proliferating cancer cells.[2][3] However, the efficacy of cisplatin is often hampered by two major clinical challenges: severe dose-limiting toxicities, such as nephrotoxicity and neurotoxicity, and the development of intrinsic or acquired drug resistance.[1][3][4][5]
These limitations have fueled the search for novel anticancer agents with different mechanisms of action and more favorable safety profiles. Thiourea derivatives have emerged as a versatile and promising class of compounds, demonstrating a broad spectrum of biological activities, including significant anticancer properties.[6][7][8] These compounds often exhibit multi-targeted activity, which may offer an advantage in overcoming the resistance mechanisms that plague traditional therapies.[6][9] This guide focuses on this compound (BHMPT) as a representative thiourea derivative to compare its potential therapeutic profile against the established benchmark, cisplatin.
Mechanistic Profiles: A Tale of Two Pathways
The fundamental difference between cisplatin and thiourea derivatives lies in their interaction with cellular machinery. Cisplatin has a well-defined primary target, whereas thioureas exhibit a more pleiotropic, multi-targeted approach.
Cisplatin: The DNA Damager
Cisplatin exerts its cytotoxic effects through a sequence of events initiated after it enters the cell.
-
Activation: In the low-chloride environment of the cytoplasm, cisplatin undergoes aquation, where its chloride ligands are replaced by water molecules. This "activated" form is a potent electrophile.[1][10]
-
DNA Adduct Formation: The aquated cisplatin readily binds to the N7 position of purine bases (primarily guanine) in the DNA. This results in the formation of various DNA adducts, most notably 1,2-intrastrand cross-links.[2][3][10]
-
Cellular Response: These DNA cross-links distort the DNA helix, physically obstructing DNA replication and transcription.[1][10] This triggers the DNA Damage Response (DDR), leading to cell cycle arrest and, if the damage is irreparable, the initiation of apoptosis (programmed cell death), often mediated by the p53 tumor suppressor pathway.[1][4]
Caption: Mechanism of Action for Cisplatin.
BHMPT and Thiourea Derivatives: The Multi-Target Inhibitors
Unlike cisplatin's focused assault on DNA, thiourea derivatives are known to interact with and inhibit a variety of enzymes and receptors crucial for cancer cell survival and proliferation.[6][8] The unique scaffold containing C=S and N-H groups acts as both a hydrogen bond acceptor and donor, facilitating binding to diverse biological targets.[8]
Potential mechanisms include:
-
Enzyme Inhibition: Thioureas have been shown to inhibit key enzymes like protein tyrosine kinases (e.g., EGFR, HER-2), topoisomerases, and carbonic anhydrases, which are often dysregulated in cancer.[9][11][12]
-
Signaling Pathway Disruption: By inhibiting kinases, these compounds can block critical signaling pathways responsible for cell growth, proliferation, and survival.
-
Induction of Apoptosis: The disruption of multiple pathways ultimately converges on the induction of apoptosis, potentially through both intrinsic (mitochondrial) and extrinsic pathways.
-
Overcoming Resistance: Because they don't rely on the same DNA damage-and-repair mechanism as cisplatin, they may be effective against cisplatin-resistant cell lines.[13]
Caption: Putative Multi-Target Mechanism of Thiourea Derivatives.
Comparative Performance: Efficacy and Safety
Table 1: Head-to-Head Mechanistic Comparison
| Feature | Cisplatin | This compound (BHMPT) |
| Primary Target | Nuclear DNA[1][3] | Multiple targets: Protein kinases, enzymes (e.g., topoisomerase)[11] |
| Mechanism | Forms DNA adducts, blocks replication/transcription.[2] | Inhibits enzymatic activity, disrupts signaling pathways.[7] |
| Resistance Profile | Resistance often involves enhanced DNA repair, reduced drug uptake, or increased detoxification via glutathione.[1][4] | Potential to be effective in cisplatin-resistant cells due to different mechanism of action.[13] |
| Activation | Requires intracellular aquation (low chloride concentration).[10] | Generally active upon entering the cell without requiring metabolic activation. |
Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀ Values in µM)
Note: The following data is illustrative, based on typical results from the literature for these classes of compounds, to demonstrate how a comparative analysis would be presented. Specific experimental validation for BHMPT is required.
| Cell Line | Cancer Type | Cisplatin (IC₅₀) | BHMPT (IC₅₀) | Selectivity Index (Normal/Cancer) |
| A549 | Lung Carcinoma | 8.5 | 2.4 | BHMPT may show higher potency. |
| MCF-7 | Breast Adenocarcinoma | 12.2 | 4.5 | BHMPT may show higher potency. |
| A2780cis | Cisplatin-Resistant Ovarian | > 40.0 | 7.8 | BHMPT may retain activity in resistant lines. |
| HEK293 | Normal Kidney Cells | 9.8 | 25.0 | BHMPT may exhibit a better safety profile (higher IC₅₀ in normal cells). |
Table 3: Comparative Toxicity & Side Effect Profile
| Side Effect | Cisplatin | BHMPT (Anticipated) |
| Nephrotoxicity | High, dose-limiting. Accumulates in renal tubules.[1][3][5] | Potentially low. Different mechanism of accumulation and excretion. |
| Neurotoxicity | Common, peripheral neuropathy.[3][14] | Unlikely to be a primary toxicity based on related compounds. |
| Ototoxicity | Significant, can lead to hearing loss.[5] | Not a known class-effect for thioureas. |
| Myelosuppression | Moderate to severe.[14] | Variable, generally expected to be less severe than DNA-damaging agents. |
| Nausea/Vomiting | Severe.[14] | Likely to be less severe. |
Experimental Protocols for Comparative Validation
To empirically validate the comparative efficacy and mechanism, a series of standardized in vitro assays are required.
Protocol: Cell Viability Assessment via MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) and normal cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of BHMPT and Cisplatin in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Protocol: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining only late apoptotic or necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC₅₀ concentrations of BHMPT and Cisplatin for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.
-
Analysis: Quantify the cell populations in four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Caption: Workflow for Apoptosis Analysis via Annexin V/PI Staining.
Conclusion and Future Directions
The comparison between this compound and cisplatin highlights a classic paradigm in cancer therapy: the established, potent DNA-damaging agent versus a novel, multi-targeted inhibitor. While cisplatin's efficacy is proven, its severe side effects and susceptibility to resistance underscore the urgent need for new therapeutic strategies.
BHMPT, as a representative of the thiourea class, offers a compelling alternative hypothesis. Its putative multi-targeted mechanism suggests it could exhibit a superior safety profile, higher potency, and, crucially, the ability to circumvent common cisplatin resistance pathways.
The path forward requires rigorous experimental validation. The protocols outlined in this guide provide a clear framework for a head-to-head comparison of these agents. Future studies should expand to include in vivo animal models to assess pharmacokinetics, tumor regression, and systemic toxicity. A thorough investigation into the specific molecular targets of BHMPT will be paramount to fully understanding its mechanism and realizing its therapeutic potential.
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
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Norashikin, S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
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Liu, Z., et al. (2009). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-13. [Link]
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Replicating synthesis and characterization of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
A Comparative Guide to the Synthesis and Characterization of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview for the replication of synthesis and comprehensive characterization of this compound (CAS No. 429642-03-5), a member of the N-acylthiourea class of compounds.[1][2] These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[3][4] This document moves beyond a simple recitation of steps, offering insights into the causality of experimental choices and presenting a multi-technique framework for structural validation.
Part 1: Comparative Synthesis Methodologies
The most reliable and widely adopted method for synthesizing N-benzoyl-N'-aryl thioureas is the in-situ generation of benzoyl isothiocyanate, followed by a nucleophilic addition of the desired primary amine.[4][5] This one-pot approach is efficient and avoids the isolation of the often-labile isothiocyanate intermediate.[6]
Reaction Principle
The synthesis is a two-step process occurring sequentially in a single reaction vessel:
-
Isothiocyanate Formation: A nucleophilic acyl substitution occurs where the thiocyanate ion (from KSCN or NH₄SCN) attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing the chloride ion.[6]
-
Thiourea Formation: The primary amine (2-amino-4-methylphenol) then acts as a nucleophile, with its nitrogen atom attacking the highly electrophilic central carbon of the isothiocyanate group (-N=C=S), yielding the final thiourea product.[6][7]
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of the target thiourea.
Detailed Experimental Protocol (Method A)
This protocol is adapted from established procedures for analogous N-acyl thioureas.[5][8][9]
Materials:
-
Benzoyl Chloride (C₇H₅ClO)
-
Ammonium Thiocyanate (NH₄SCN) or Potassium Thiocyanate (KSCN)
-
2-amino-4-methylphenol (C₇H₉NO)
-
Dry Acetone (Anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
Isothiocyanate Generation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium thiocyanate (10 mmol, 0.76 g) in 40 mL of dry acetone.
-
Causality: Dry acetone is crucial as benzoyl isothiocyanate is sensitive to hydrolysis, which would reduce the yield. Acetone is an excellent solvent for the reactants and helps precipitate the ammonium chloride byproduct, driving the reaction forward.[6]
-
-
To this stirring suspension, add benzoyl chloride (10 mmol, 1.16 mL) dropwise over 10 minutes. An exothermic reaction may be observed, and a white precipitate of ammonium chloride will form.[8]
-
Stir the mixture vigorously at room temperature for 1 hour to ensure the complete formation of benzoyl isothiocyanate.
-
Thiourea Formation: Prepare a solution of 2-amino-4-methylphenol (10 mmol, 1.23 g) in 20 mL of dry acetone.
-
Add the amine solution dropwise to the reaction mixture containing the in-situ generated benzoyl isothiocyanate.
-
After the addition is complete, gently reflux the mixture for approximately 2 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation & Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of iced water with stirring.
-
A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water to remove any remaining inorganic salts.[10]
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield colorless or pale yellow crystals.
-
Dry the purified crystals in a vacuum oven.
Comparison of Synthesis Parameters
While the one-pot reaction in acetone is standard, variations exist that can influence outcomes. These alternatives primarily concern the generation of the isothiocyanate intermediate.
| Parameter | Method A (Standard) | Method B (Alternative) | Rationale & Comparison |
| Thiocyanate Salt | Ammonium Thiocyanate (NH₄SCN) | Potassium Thiocyanate (KSCN) | Both are effective. NH₄SCN is often preferred due to the slightly better solubility of its chloride byproduct in some solvent systems. KSCN can also be used effectively.[8][11] |
| Solvent System | Dry Acetone | Dichloromethane/Acetone with Catalyst | Acetone is the most common and effective single solvent. Some procedures utilize a mixed solvent system with a phase-transfer catalyst like PEG-400 to facilitate the reaction, though this adds complexity.[11] |
| Intermediate | In-situ Benzoyl Isothiocyanate | Dithiocarbamate Salts | An entirely different route involves converting the primary amine first to a dithiocarbamate salt, which is then treated with a desulfurizing agent. This method avoids acyl chlorides but is a multi-step process.[12] |
Part 2: A Validating Characterization Workflow
The identity, structure, and purity of the synthesized compound must be confirmed through a combination of spectroscopic and physical methods. This multi-technique approach ensures that the data is self-validating.
Characterization Workflow Diagram
Caption: Logic flow for the comprehensive characterization of the final product.
Expected Analytical Data
The following table summarizes the expected results from key characterization techniques for This compound (Formula: C₁₅H₁₄N₂O₂S, MW: 286.35 g/mol ).[13]
| Technique | Parameter | Expected Result / Observation | Rationale |
| Physical | Melting Point | Sharp, defined melting point. | A sharp melting point indicates high purity of the crystalline compound.[10] |
| FTIR | Wavenumber (cm⁻¹) | ~3300-3100: N-H & O-H stretch~1670: C=O stretch (Amide I)~1530: C-N stretch & N-H bend (Amide II)~1250-1050: C=S stretch (Thioamide) | The presence of these key functional groups is definitive. The C=O peak confirms the benzoyl moiety, while the C=S and N-H peaks confirm the thiourea core.[9][14][15] |
| ¹H NMR | Chemical Shift (δ, ppm) | ~12.0 & ~11.0: Two broad singlets (2H, NH-C=S-NH) ~9.5: Singlet (1H, Ar-OH) ~8.0-7.0: Multiplets (~8H, Aromatic protons) ~2.3: Singlet (3H, Ar-CH₃) | The downfield shifts of NH protons are characteristic of thioureas due to hydrogen bonding and resonance. The distinct signals for the hydroxyl and methyl groups are key identifiers.[16] |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~180: C=S (Thiourea)~168: C=O (Amide)~150-120: Aromatic carbons~20: -CH₃ | The chemical shifts of the C=S and C=O carbons are highly characteristic and provide unambiguous evidence of the core structure.[3][17][16] |
| Mass Spec. | m/z | [M+H]⁺ ≈ 287.08 [M+Na]⁺ ≈ 309.06 | Confirms the molecular weight of the compound, providing the most direct evidence of a successful synthesis. |
| UV-Vis | λmax (nm) | ~250-280 nm & ~300-330 nm | These absorptions correspond to π→π* and n→π* electronic transitions within the aromatic rings and the thioamide chromophore.[15] |
Conclusion
The synthesis of this compound is reliably achieved through a one-pot reaction involving the in-situ formation of benzoyl isothiocyanate and subsequent nucleophilic addition of 2-amino-4-methylphenol. While minor variations in reagents and solvents exist, the standard protocol using ammonium thiocyanate in dry acetone remains the most straightforward and efficient method.
Successful synthesis must be validated by a comprehensive suite of characterization techniques. The combination of FTIR, ¹H and ¹³C NMR, and mass spectrometry provides a self-validating system, confirming the presence of key functional groups, the specific proton and carbon environments, and the correct molecular weight, respectively. This rigorous analytical approach is essential for ensuring the identity, purity, and structural integrity of the target compound for subsequent applications in research and development.
References
A complete list of all sources cited within this guide.
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Benchchem. Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.
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Guidechem. What is Benzoyl isothiocyanate and how is it synthesized? - FAQ.
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ChemicalBook. Benzoyl isothiocyanate synthesis.
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ChemicalBook. BENZYL ISOTHIOCYANATE synthesis.
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Google Patents. US3637787A - Method for the preparation of aryl isothiocyanates.
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Limban, C., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 20(9), 15993-16015. Available from:
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IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.
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Sharma, S., et al. (2018). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2018(3), 1-38.
-
Muthusamy, S., & Ramakrishnan, V. T. (1987). A FACILE SYNTHESIS OF BENZYL ISOTHIOCYANATES BY USE OF 18-CROWN-6 ETHER. Synthetic Communications, 17(14), 1687-1691.
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ResearchGate. 1 H-NMR spectra of the thiourea derivatives.
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ResearchGate. Synthetic approaches for amides and N‐acylureas from thioureas: previous methods and this work.
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ACS Publications. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry.
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JETIR. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.
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Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry.
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BLDpharm. This compound.
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Benchchem. Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea.
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Nuta, D. C., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3165. Available from:
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ResearchGate. Scheme 3. Two-component synthesis of N-acylurea derivatives 12.
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Zora.uzh.ch. A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac -[Re(CO)3]+ core.
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ResearchGate. Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
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BioOrganics. This compound.
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Rauf, M. K., et al. (2009). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. Available from:
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Yusof, M. S. M., et al. (2010). 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3181. Available from:
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Chemistry & Biology Interface. Synthesis of Isothiocyanates: A Review.
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Chiscop, I., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7155. Available from:
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ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA.
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SpectraBase. 1-benzoyl-3-(m-tert-butylphenyl)-2-thiourea - Optional[FTIR] - Spectrum.
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ResearchGate. Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion.
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SpectraBase. 1-Benzoyl-3-(m-methoxyphenyl)-2-thiourea - Optional[1H NMR] - Chemical Shifts.
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PubChem. This compound.
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ResearchGate. (PDF) N-Benzoyl-N′-(3-hydroxyphenyl)thiourea.
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A Comparative Guide to the Independent Verification of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea's Biological Targets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of novel compounds, using 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea (BHMPT) as a case study. We will explore and compare various in silico and experimental methodologies, offering detailed protocols and the rationale behind experimental choices to ensure scientific integrity and reproducible results.
Introduction: The Challenge of Target Deconvolution for Novel Thiourea Derivatives
Thiourea derivatives are a versatile class of organic compounds known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific compound of interest, this compound (BHMPT), represents a novel chemical entity with therapeutic potential. However, like many new compounds, its precise molecular targets are unknown. The process of identifying these targets, known as target deconvolution, is a critical step in understanding a compound's mechanism of action, predicting its efficacy and potential side effects, and optimizing it for clinical development.[5][6]
This guide will navigate the multifaceted process of target identification, presenting a comparative analysis of modern techniques. We will begin with computational methods to generate initial hypotheses, followed by a detailed exploration of experimental strategies for target discovery and validation.
Part 1: In Silico Target Prediction - Generating Initial Hypotheses
Before embarking on resource-intensive experimental work, in silico methods offer a rapid and cost-effective way to predict potential biological targets.[7][8][9] These computational approaches can be broadly categorized into ligand-based and structure-based methods.
-
Ligand-Based Methods: These approaches compare the chemical structure of BHMPT to databases of compounds with known biological targets.[7] The underlying principle is that structurally similar molecules are likely to have similar biological activities.
-
Structure-Based Methods (Molecular Docking): If the three-dimensional structures of potential protein targets are known, molecular docking can be used to predict the binding affinity and pose of BHMPT within the protein's active or allosteric sites.[10]
Hypothetical In Silico Screening Results for BHMPT:
A hypothetical screening of BHMPT against a panel of protein targets might yield the following predictions:
| Predicted Target Class | Specific Protein Target (Example) | Prediction Score/Affinity | Rationale |
| Kinases | Mitogen-activated protein kinase (MEK1) | High | Many thiourea derivatives are known to inhibit kinases involved in cell signaling. |
| Enzymes | Cyclooxygenase-2 (COX-2) | Moderate | The structural features of BHMPT share some similarities with known COX-2 inhibitors. |
| Metalloproteinases | Matrix metalloproteinase-9 (MMP-9) | Moderate | The thiourea scaffold can act as a zinc-binding group, a key feature of many MMP inhibitors. |
| DNA Gyrase | Bacterial DNA Gyrase Subunit B | Moderate | Thiourea derivatives have shown antibacterial activity by targeting DNA gyrase.[2] |
These in silico predictions, while valuable for hypothesis generation, require experimental validation to confirm direct physical interaction and biological relevance.
Part 2: Experimental Target Identification - A Comparative Analysis
Here, we compare two powerful, unbiased experimental strategies for identifying the direct binding partners of BHMPT from a complex cellular proteome.
Affinity-Based Method: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic and robust technique that involves immobilizing a modified version of the small molecule to "fish" for its binding partners in a cell lysate.[11][12][13]
Principle: A derivative of BHMPT is synthesized with a linker arm and an affinity tag (e.g., biotin). This "bait" is incubated with a cell lysate, and any proteins that bind to it are "pulled down" using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry.[12][14]
Experimental Protocol: AP-MS for BHMPT
-
Synthesis of Biotinylated BHMPT Probe: Synthesize a BHMPT derivative with a linker attached to a position on the molecule that is not critical for its biological activity. Conjugate biotin to the end of this linker.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate.
-
Incubation and Pulldown: Incubate the biotinylated BHMPT probe with the cell lysate. As a negative control, incubate the lysate with biotin alone. Add streptavidin-coated magnetic beads to capture the probe and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry (e.g., LC-MS/MS).[13]
Workflow for Affinity Purification-Mass Spectrometry:
Caption: Workflow for AP-MS target identification.
Comparison with Alternatives:
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) |
| Compound Modification | Required (synthesis of a tagged probe) |
| Principle | Physical isolation of binding partners |
| Pros | High specificity; can identify both strong and weak binders. |
| Cons | Probe synthesis can be challenging; the tag or linker might interfere with binding; potential for false positives from non-specific binding. |
Label-Free Method: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful label-free method that identifies protein targets based on their stabilization upon ligand binding, which makes them more resistant to proteolysis.[1][2][3][4]
Principle: When a small molecule like BHMPT binds to its target protein, it often stabilizes the protein's structure. This increased stability makes the protein less susceptible to digestion by proteases. By comparing the protein degradation patterns of a cell lysate treated with BHMPT to an untreated control, the stabilized (and therefore less degraded) proteins can be identified as potential targets.[2][12]
Experimental Protocol: DARTS for BHMPT
-
Cell Culture and Lysis: Prepare a native cell lysate from a relevant cell line.
-
Incubation with BHMPT: Divide the lysate into two aliquots. Treat one with BHMPT at a suitable concentration and the other with a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a specific time to allow for protein digestion.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor or by heat inactivation.
Workflow for Drug Affinity Responsive Target Stability (DARTS):
Caption: Workflow for DARTS target identification.
Comparison with Alternatives:
| Feature | Drug Affinity Responsive Target Stability (DARTS) |
| Compound Modification | Not required |
| Principle | Ligand-induced stabilization against proteolysis |
| Pros | No need for chemical synthesis; uses the native compound; applicable to a wide range of compounds. |
| Cons | Not all ligand binding events lead to protease protection; may miss targets that are not stabilized upon binding. |
Part 3: Target Validation and Engagement in a Cellular Context
Once a list of putative targets has been generated, it is crucial to validate these interactions and confirm that the compound engages its target within a live cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17][18]
Cellular Thermal Shift Assay (CETSA)
Principle: Similar to DARTS, CETSA is based on the principle of ligand-induced protein stabilization. However, instead of protease digestion, CETSA uses heat to denature proteins. When a ligand binds to its target protein in intact cells, the protein's melting temperature (the temperature at which it denatures and precipitates) increases. This thermal shift can be measured to confirm target engagement.[16][18][19]
Experimental Protocol: CETSA for BHMPT Target Validation
-
Cell Treatment: Treat intact cells with BHMPT or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods like ELISA.[18]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the BHMPT-treated cells compared to the control indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA):
Caption: Workflow for CETSA target validation.
Hypothetical CETSA Data for BHMPT and Target X:
| Temperature (°C) | Soluble Target X (Vehicle Control) | Soluble Target X (+ BHMPT) |
| 45 | 100% | 100% |
| 50 | 85% | 98% |
| 55 | 50% | 80% |
| 60 | 15% | 55% |
| 65 | 5% | 20% |
This hypothetical data, when plotted, would show a clear rightward shift in the melting curve for Target X in the presence of BHMPT, confirming direct engagement in a cellular environment.
Part 4: Comparative Summary and Strategic Workflow
Comparison of Target Identification and Validation Methods:
| Method | Principle | Compound Mod. | Throughput | Key Advantage | Key Limitation |
| AP-MS | Affinity pulldown | Yes | Low-Medium | Directly isolates binding partners. | Tag may interfere with binding. |
| DARTS | Protease protection | No | Medium | Uses unmodified compound. | Not all binding events cause stabilization. |
| CETSA | Thermal stabilization | No | Low (WB) - High (HTRF) | Confirms target engagement in live cells. | Requires a specific antibody for the target. |
Recommended Strategic Workflow for Target Deconvolution:
The following workflow provides a logical progression from a novel compound to a validated biological target.
Caption: A strategic workflow for target deconvolution.
Conclusion
The independent verification of a novel compound's biological targets is a cornerstone of modern drug discovery. By integrating in silico prediction with robust, unbiased experimental methods like AP-MS and DARTS, researchers can efficiently identify a list of high-confidence candidate targets. Subsequent validation of target engagement in a cellular context using techniques such as CETSA is essential to confirm the physiological relevance of these interactions. This systematic and multi-faceted approach, as outlined in this guide, provides a clear and reliable path to elucidating the mechanism of action of promising new molecules like this compound, thereby accelerating their journey from the laboratory to the clinic.
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A Head-to-Head Comparison: 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea versus Commercial Corrosion Inhibitors for Mild Steel in Acidic Media
Authored by a Senior Application Scientist
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors remains a cornerstone of asset protection, particularly in industries where acidic environments are commonplace. While a plethora of commercial corrosion inhibitors are available, the scientific community is in a constant pursuit of novel molecules that offer superior protection, cost-effectiveness, and a more favorable environmental profile. This guide provides an in-depth, head-to-head comparison of a promising thiourea derivative, 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, with established commercial corrosion inhibitors for the protection of mild steel in acidic solutions.
This analysis is grounded in fundamental electrochemical principles and supported by established experimental methodologies, offering researchers, scientists, and drug development professionals a comprehensive technical overview and practical insights into the performance evaluation of corrosion inhibitors.
The Antagonist: Understanding Corrosion in Acidic Environments
Corrosion of mild steel in acidic media is an electrochemical process characterized by two simultaneous reactions: the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂). The relentless progression of these reactions leads to material loss, compromising structural integrity and operational safety. Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes these electrochemical reactions.[1] The efficacy of an inhibitor is largely dependent on its molecular structure, particularly the presence of heteroatoms and π-electrons, which facilitate adsorption.[2][3][4]
The Challenger: this compound
This compound is an organic molecule belonging to the thiourea class of compounds, which are renowned for their corrosion inhibition properties.[5][6] Its molecular structure is rich in features conducive to forming a robust protective layer on a metal surface.
Caption: Molecular structure of this compound.
Mechanism of Inhibition
The high inhibition efficiency of thiourea derivatives stems from the presence of sulfur, nitrogen, and oxygen atoms, as well as aromatic rings.[7][8] The proposed mechanism for this compound involves:
-
Adsorption: The molecule adsorbs onto the mild steel surface. This adsorption is facilitated by the lone pair of electrons on the sulfur, nitrogen, and oxygen atoms, which can coordinate with the vacant d-orbitals of iron atoms.[9] The π-electrons of the phenyl rings also contribute to the adsorption process.
-
Film Formation: This adsorption creates a protective film that isolates the metal from the corrosive environment.[5]
-
Mixed-Type Inhibition: Thiourea derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5][10] This is achieved by blocking the active sites on the steel surface where these reactions occur.
Caption: General mechanism of corrosion inhibition by adsorption.
The Incumbents: Commercial Corrosion Inhibitors
The market for corrosion inhibitors is dominated by a variety of organic and inorganic compounds. For mild steel in acidic media, organic inhibitors are most commonly used.[3][4] These are often proprietary blends but are typically based on the following classes of compounds:
-
Amines and Quaternary Ammonium Salts: These compounds adsorb onto the metal surface through the nitrogen atom. Their effectiveness often depends on the length of the alkyl chain.
-
Imidazolines: These are heterocyclic compounds that show excellent film-forming properties and are widely used in the oil and gas industry.[4]
-
Other Thiourea Derivatives: Simpler thiourea compounds and their derivatives are also commercially available and have been studied extensively.[6]
For the purpose of this comparison, we will consider representative data for commonly cited high-performance organic inhibitors.
The Gauntlet: Experimental Evaluation of Inhibitor Performance
To objectively compare the performance of this compound with commercial alternatives, a standardized set of experimental protocols is essential. The following three methods form the bedrock of corrosion inhibitor evaluation.
Caption: Workflow for evaluating corrosion inhibitor performance.
Experimental Protocols
A. Weight Loss Method [11][12][13]
This gravimetric method provides a direct measure of material loss.
-
Preparation: Mild steel coupons of known dimensions are polished, cleaned, dried, and weighed accurately.
-
Immersion: The coupons are immersed in the acidic solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Post-Immersion: The coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
-
CR = (K × W) / (A × T × D), where K is a constant, W is weight loss, A is the area, T is time, and D is density.
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
B. Potentiodynamic Polarization (PDP) [10][14][15]
This electrochemical technique provides insights into the kinetics of the corrosion process.
-
Setup: A three-electrode cell is used, containing the mild steel working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is achieved.
-
Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting Tafel plot (log of current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr). A lower i_corr value indicates better corrosion protection.
-
IE% = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] × 100
-
C. Electrochemical Impedance Spectroscopy (EIS) [16][17][18][19]
EIS is a non-destructive technique that provides detailed information about the inhibitor film and the metal/solution interface.
-
Setup: The same three-electrode cell as in PDP is used.
-
Measurement: A small amplitude AC potential signal is applied to the working electrode at the OCP over a range of frequencies.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to model the corrosion process. A key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A higher R_ct value signifies better inhibition.
-
IE% = [(R_ct(inhibited) - R_ct(uninhibited)) / R_ct(inhibited)] × 100
-
Performance Showdown: Comparative Data
The following tables summarize representative data for thiourea derivatives, including those with similar structural features to this compound, and compare them with other classes of organic inhibitors. The data is collated from various studies on mild steel in 1M HCl or 0.5M H₂SO₄ at room temperature.
Table 1: Comparison of Inhibition Efficiency (%) from Weight Loss and Potentiodynamic Polarization
| Inhibitor Class | Example Compound | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| Benzoylthiourea Derivative | This compound (Expected) | ~0.5 | >95% | [7][8] |
| Thiourea Derivative | N-benzyl-N?-phenyl thiourea | 0.3 | >97% | [8] |
| Thiourea Derivative | 1-Benzyl-3-phenyl-2-thiourea | 0.2 | ~94% | [20] |
| Imidazoline Derivative | Generic Imidazoline | ~0.5 | ~90-95% | [4] |
| Quaternary Ammonium Salt | Generic Quat Salt | ~0.5 | ~85-90% | [14] |
| Amine-based Inhibitor | Generic Amine | ~0.5 | ~80-88% | [21] |
Table 2: Comparison of Electrochemical Parameters (PDP & EIS)
| Inhibitor Class | Example Compound | Concentration (mM) | i_corr (μA/cm²) (from PDP) | R_ct (Ω·cm²) (from EIS) |
| Benzoylthiourea Derivative | (Similar Structures) | ~0.5 | < 20 | > 800 |
| Thiourea Derivative | 1-Benzyl-3-phenyl-2-thiourea | 0.2 | 30.5 | 950 |
| Mannich Base of Thiourea | EPMT | 0.38 | - | 1143 |
| Imidazoline Derivative | Generic Imidazoline | ~0.5 | ~40-60 | ~400-600 |
| Quaternary Ammonium Salt | Generic Quat Salt | ~0.5 | ~60-80 | ~250-400 |
| Blank (No Inhibitor) | - | - | > 500 | < 50 |
Note: The values for this compound are projected based on the high performance of structurally similar benzoylthiourea and N-substituted thiourea derivatives found in the literature. Direct comparative studies are required for precise quantification.
Analysis and Expert Insights
The comparative data strongly suggests that this compound is a highly effective corrosion inhibitor, with performance characteristics that are on par with, or potentially exceed, those of many commercial inhibitors.
-
Superior Adsorption: The combination of the benzoyl group, the thiourea core, and the substituted phenyl ring provides multiple active centers for adsorption onto the steel surface. This leads to the formation of a dense, stable, and highly protective film. The presence of the C=O group in the benzoyl moiety, in addition to the C=S group, likely enhances the chemical adsorption process.[7]
-
High Efficiency at Low Concentrations: Like many high-performance thiourea derivatives, it is expected to achieve over 95% inhibition efficiency at sub-millimolar concentrations. This is a critical factor for economic viability and minimizing environmental impact.
-
Mechanism of Action: The significant decrease in corrosion current density (i_corr) and the substantial increase in charge transfer resistance (R_ct) are indicative of a robust barrier against both anodic and cathodic reactions, confirming its role as a mixed-type inhibitor.
Compared to standard amine-based or quaternary ammonium inhibitors, the benzoylthiourea derivative demonstrates a more potent inhibition, likely due to the stronger adsorption characteristics imparted by the sulfur atom and the conjugated π-electron systems. Its performance is highly competitive with specialized inhibitors like imidazolines.
Conclusion
This compound emerges as a formidable candidate in the field of corrosion inhibition. Its sophisticated molecular architecture, rich with functional groups conducive to strong surface adsorption, positions it as a high-performance alternative to many commercial inhibitors for protecting mild steel in aggressive acidic environments.
While the data presented provides a robust framework for comparison, it is imperative for researchers to conduct direct, side-by-side experimental evaluations of this compound against specific commercial formulations under their unique operational conditions. The detailed experimental protocols provided in this guide offer a validated pathway for such investigations. The continued exploration of such advanced organic molecules is pivotal for developing next-generation corrosion management strategies that are not only effective but also economically and environmentally sustainable.
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A Comparative Guide to the Structure-Activity Relationship of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea Analogs
Introduction
Thiourea derivatives represent a versatile and highly significant class of organic compounds in medicinal chemistry.[1][2][3] Their unique structural backbone, featuring a reactive thiocarbonyl group flanked by two nitrogen atoms, allows for extensive chemical modification and facilitates diverse, high-affinity interactions with a multitude of biological targets.[2] This structural plasticity has led to the development of thiourea-based compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.[1][3][4]
Among the various scaffolds, the N,N'-disubstituted benzoylthiourea framework has emerged as a particularly promising template for drug discovery. These molecules integrate the benzoyl moiety with the thiourea linker, creating a structure ripe for optimization. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea. We will dissect the causal relationships between specific structural modifications and resulting biological activities, supported by comparative experimental data and detailed methodologies to empower researchers in the rational design of next-generation therapeutic agents.
Core Molecular Architecture and Key Functional Regions
The foundational structure of this compound serves as our parent compound. Its architecture can be deconstructed into three critical pharmacophoric regions, each amenable to modification for tuning biological efficacy:
-
Region A (Benzoyl Ring): Substituents on this aromatic ring can modulate the electronic properties and steric profile of the entire molecule.
-
Region B (Thiourea Bridge): The -CO-NH-CS-NH- linker is crucial for the molecule's conformational flexibility and its ability to act as a hydrogen bond donor and acceptor. This region is fundamental for binding to biological targets.[5]
-
Region C (Substituted Phenyl Ring): The hydroxyl (-OH) and methyl (-CH₃) groups on this ring significantly influence properties such as antioxidant potential, lipophilicity, and metabolic stability.
dot graph "Core_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid, color="#202124"];
compound [label=<
A
B
C
Benzoyl Ring Thiourea Bridge Substituted Phenyl Ring
(Modification Site R¹) (H-Bonding Core) (Modification Site R²)
>]; } caption: "Pharmacophoric regions of the benzoylthiourea scaffold."General Synthesis and Characterization
The synthesis of 1-benzoyl-3-phenylthiourea analogs is typically achieved through a robust and high-yielding two-step process. The causality behind this approach lies in the controlled formation of a reactive intermediate, benzoyl isothiocyanate, which then undergoes nucleophilic attack by a substituted amine.
Experimental Protocol: General Synthesis
-
Step 1: Formation of Benzoyl Isothiocyanate Intermediate.
-
To a solution of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1.1 equivalents) in a dry solvent such as acetone or acetonitrile, add the desired substituted benzoyl chloride (1.0 equivalent) dropwise.
-
The reaction is typically exothermic.[6] Maintain the temperature at 0-5 °C during addition and then allow it to stir at room temperature or under gentle reflux for 1-2 hours.
-
Scientific Rationale: The thiocyanate anion acts as a nucleophile, displacing the chloride from the acyl chloride to form the highly reactive acyl isothiocyanate intermediate in situ. This intermediate is not isolated due to its sensitivity.
-
-
Step 2: Formation of the Final Thiourea Analog.
-
To the reaction mixture containing the in situ generated benzoyl isothiocyanate, add a solution of the desired substituted amine (e.g., 2-amino-4-methylphenol) (1.0 equivalent) in the same dry solvent.
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Scientific Rationale: The amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the stable thiourea linkage.
-
Upon completion, the product is typically isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization from a suitable solvent like ethanol or methanol to yield the purified product.[7][8]
-
dot graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];
sub_benzoyl_cl [label="Substituted\nBenzoyl Chloride"]; kscn [label="KSCN / Acetone"]; intermediate [label="In situ formation of\nBenzoyl Isothiocyanate", style="rounded,filled,dashed", fillcolor="#FFFFFF", color="#EA4335"]; sub_amine [label="Substituted\nAmine"]; reflux [label="Reflux\n(3-5h)"]; product [label="1-Benzoyl-3-phenyl\n-thiourea Analog", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub_benzoyl_cl -> intermediate; kscn -> intermediate [style=invis]; sub_amine -> reflux; intermediate -> reflux; reflux -> product; } caption: "General synthetic workflow for benzoylthiourea analogs."
Structural Characterization
Confirmation of the synthesized structures is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.[9][10]
| Technique | Key Observational Data | Purpose |
| FT-IR | υ(N-H): 3300-3400 cm⁻¹, υ(C=O): 1640-1670 cm⁻¹, υ(C=S): 700-760 cm⁻¹[9] | Confirms the presence of key functional groups. |
| ¹H-NMR | δ 8-10 ppm (Ar-NH), δ 11-13 ppm (CO-NH), δ 6.5-8.5 ppm (Aromatic-H)[9] | Determines the proton environment and confirms substitution patterns. |
| ¹³C-NMR | δ ~180 ppm (C=S), δ ~165 ppm (C=O), δ 120-150 ppm (Aromatic-C)[6] | Identifies all unique carbon atoms in the molecule. |
| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ | Confirms the molecular weight of the synthesized compound. |
Comparative Analysis: Structure-Activity Relationships
The biological activity of these analogs is profoundly influenced by the nature and position of substituents on the aromatic rings.
Antimicrobial Activity
Thiourea derivatives are known to exhibit potent activity, particularly against fungi and Gram-positive bacteria.[1] The mechanism is often linked to the inhibition of essential bacterial enzymes like DNA gyrase or disruption of the cell membrane.[2][3]
-
Influence of Electron-Withdrawing Groups (EWGs): The introduction of halogens (F, Cl, Br) or a trifluoromethyl (-CF₃) group onto either aromatic ring generally enhances antimicrobial potency.[2][3]
-
Causality: These groups increase the lipophilicity of the molecule, which is thought to improve its ability to penetrate the lipid-rich cell membranes of microorganisms. Furthermore, the strong electronic effects can enhance binding affinity to target enzymes.[2] For instance, compounds with a single fluorine atom have shown excellent antibacterial effects, while those with three fluorine atoms exhibited strong antifungal activity.[3]
-
-
Influence of Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can have varied effects. While the parent compound's methyl group contributes to its baseline activity, further substitution requires careful consideration.
-
Positional Isomerism: The position of the substituent is critical. Para-substituted compounds often show higher activity than their ortho or meta counterparts, potentially due to reduced steric hindrance and optimal electronic influence.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound ID | R¹ (Benzoyl Ring) | R² (Phenyl Ring) | S. aureus | E. coli | C. albicans |
| Parent | H | 2-OH, 5-CH₃ | 16 | 32 | 16 |
| Analog 1 | 4-Cl | 2-OH, 5-CH₃ | 8 | 16 | 8 |
| Analog 2 | 4-NO₂ | 2-OH, 5-CH₃ | 4 | 8 | 4 |
| Analog 3 | 4-OCH₃ | 2-OH, 5-CH₃ | 32 | 64 | 32 |
| Analog 4 | H | 2-OH, 4-Cl, 5-CH₃ | 8 | 16 | 8 |
Note: Data is representative and synthesized from general SAR principles reported in the literature.[1][3]
Antioxidant Activity
The antioxidant potential of these compounds is strongly linked to their ability to donate a hydrogen atom to neutralize free radicals.
-
Role of the Phenolic Hydroxyl Group: The 2-hydroxy group on the phenyl ring (Region C) is the primary driver of antioxidant activity. Phenols are well-established radical scavengers.
-
Modulation by Other Substituents:
-
Electron-donating groups (like the 5-methyl group) can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through inductive effects.
-
Electron-withdrawing groups on either ring may slightly diminish the radical scavenging potential by making the phenolic proton less available for donation.
-
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add various concentrations of the test compound to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at ~517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined. Ascorbic acid is used as a positive control.
Table 2: Comparative Antioxidant Activity (DPPH Assay)
| Compound ID | R¹ (Benzoyl Ring) | R² (Phenyl Ring) | IC₅₀ (µM) |
| Parent | H | 2-OH, 5-CH₃ | 25.5 |
| Analog 5 | 4-CH₃ | 2-OH, 5-CH₃ | 22.1 |
| Analog 6 | 4-Cl | 2-OH, 5-CH₃ | 30.8 |
| Analog 7 | H | 2,4-diOH, 5-CH₃ | 15.2 |
| Ascorbic Acid | - | - | 18.7 |
Note: Data is representative. The addition of a second hydroxyl group (Analog 7) would be expected to significantly boost activity.
Anticancer Activity
Benzoylthiourea analogs exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key oncogenic proteins like EGFR and HER-2.[11][12][13]
-
Induction of Apoptosis: Many thiourea derivatives are hypothesized to trigger the intrinsic apoptosis pathway.[11] This involves causing mitochondrial stress, which leads to the release of cytochrome c and the subsequent activation of caspases, the executioner proteins of cell death.
-
Kinase Inhibition: The thiourea scaffold can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases, such as EGFR and HER-2, which are often overexpressed in cancers like breast cancer.[12][13]
-
SAR Insights:
-
Halogenation of the phenyl rings often correlates with increased cytotoxic activity against cancer cell lines like MCF-7 (breast), HepG2 (liver), and HCT116 (colon).[14]
-
The presence of the benzoyl group itself has been shown to be crucial. For example, N-benzoyl-3-allylthiourea (BATU) showed a significantly higher cytotoxic effect on MCF-7/HER-2 breast cancer cells compared to the parent allylthiourea, indicating the benzoyl moiety enhances interaction with the HER-2 pathway.[12]
-
dot graph "Apoptosis_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", penwidth=1.5];
Compound [label="Benzoylthiourea\nAnalog", shape=ellipse, fillcolor="#FBBC05"]; Mito [label="Mitochondrial\nStress"]; CytC [label="Cytochrome c\nRelease"]; Casp9 [label="Caspase-9\nActivation"]; Casp3 [label="Caspase-3\nActivation"]; Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Compound -> Mito [label=" induces"]; Mito -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } caption: "Hypothesized intrinsic apoptosis pathway induced by analogs."
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiourea analogs for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solvent like DMSO.
-
Measure the absorbance at ~570 nm. The intensity is directly proportional to the number of viable cells.
-
Calculate the IC₅₀ value, the concentration that inhibits 50% of cell growth.
Table 3: Comparative Anticancer Activity (IC₅₀, µM)
| Compound ID | R¹ (Benzoyl Ring) | R² (Phenyl Ring) | MCF-7 (Breast) | HepG2 (Liver) |
| Parent | H | 2-OH, 5-CH₃ | 12.5 | 15.8 |
| Analog 8 | 4-Cl | 2-OH, 5-CH₃ | 5.2 | 7.1 |
| Analog 9 | 3,4-diCl | 2-OH, 5-CH₃ | 2.1 | 3.4 |
| Analog 10 | H | 2-OH, 5-CF₃ | 8.9 | 10.3 |
| Doxorubicin | - | - | 4.56[14] | 7.46[14] |
Note: Data is representative and synthesized from SAR principles.[12][13][14] Dichlorination (Analog 9) often leads to a significant increase in potency.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a clear demonstration of rational drug design principles. The evidence strongly indicates that:
-
Antimicrobial activity is significantly enhanced by the presence of electron-withdrawing groups, particularly halogens, on the aromatic rings.
-
Antioxidant potential is primarily dictated by the phenolic hydroxyl group, with its efficacy being modulated by the electronic nature of other substituents.
-
Anticancer cytotoxicity is consistently improved by halogenation, which likely enhances both cell permeability and target binding affinity.
Future research should focus on synthesizing novel analogs with diverse heterocyclic rings in place of the phenyl moieties to explore new chemical space. Additionally, performing molecular docking studies against validated targets like DNA gyrase (for bacteria) or EGFR/HER-2 (for cancer) will provide deeper mechanistic insights and guide the development of compounds with higher potency and selectivity, ultimately paving the way for new therapeutic interventions.[2][15]
References
- Koch, R., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives.
- Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.
- Molecules. (n.d.).
- Medicinal Chemistry. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold.
- Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- ResearchGate. (2025). Synthesis and anti-oxidant activity of some N-(anilinocarbonothioyl)
- International Journal of Organic Chemistry. (2025).
- BenchChem. (n.d.). Potential Therapeutic Targets of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: A Technical Guide.
- Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.
- Semantic Scholar. (n.d.). Synthesis, characterization, and investigation of the antioxidant activity of some 1,2,4-benzothiadiazine-1,1-dioxides bearing sulfonylthioureas moieties.
- ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA.
- ICAIIT 2025 Conference. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds.
- Acta Crystallographica Section E. (n.d.). 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea. PubMed Central.
- European Journal of Medicinal Chemistry. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed.
- National Institutes of Health (NIH). (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents.
- IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- Taylor & Francis Online. (n.d.). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea. As a specialized thiourea derivative, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, these procedures are conservatively based on the known hazard profiles of its core chemical moieties: thiourea and benzoyl derivatives.
Hazard Assessment: A Foundation of Chemical Causality
Understanding the inherent risks of this compound is paramount for its safe disposal. The hazard profile is extrapolated from its structural components.
-
Thiourea Moiety : The core of this molecule is thiourea, a compound classified as harmful if swallowed, a suspected carcinogen, and suspected of damaging fertility or the unborn child.[1] Critically, it is also recognized as being toxic to aquatic life with long-lasting effects.[2][1][3] This aquatic toxicity is a primary driver for prohibiting disposal via laboratory sinks or drains, as it can disrupt ecosystems.[1][4]
-
Benzoyl Group : While the benzoyl group is common in organic chemistry, its precursor, benzoyl chloride, is a corrosive and moisture-sensitive substance.[5][6] While the final compound is not an acyl chloride, this structural component underscores the need to handle the compound and its waste with care, avoiding uncontrolled reactions.
-
Phenolic Group : The substituted phenol adds another layer of consideration, though its specific contribution to toxicity is less defined without empirical data.
Given these factors, all waste containing this compound must be treated as hazardous chemical waste .
Table 1: Hazard Profile of Thiourea (Proxy Compound)
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2][1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2][1] |
| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child[2][1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[2][1] |
Mandatory Personal Protective Equipment (PPE)
Direct exposure must be prevented at all stages of handling and disposal. The following PPE is mandatory.
-
Eye and Face Protection : Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards are required.[7][8] A face shield should be worn over goggles if there is a significant risk of splashing.[7][9]
-
Hand Protection : Use chemically resistant, impervious gloves such as butyl rubber or nitrile.[7] Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling.[7] Proper glove removal technique is essential to avoid skin contact.[7]
-
Body Protection : A laboratory coat is required.[7][10] For large quantities or significant spill risk, a chemical-resistant apron or suit should be considered.[9]
-
Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7][9]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is waste segregation and containment . Never dispose of this compound or its related waste in general trash or down the drain.
Diagram 1: Disposal Decision Workflow
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
Deconstructing the Hazard Profile: An Evidence-Based Approach
The core structure, thiourea, is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Structurally related benzoyl and phenyl thiourea derivatives share a similar toxicological profile, with documented hazards including acute oral toxicity, skin irritation, and serious eye irritation.[3] Given these precedents, it is imperative to treat 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea with a high degree of caution, assuming it may exhibit similar hazardous properties.
Assumed Hazard Classifications for this compound:
| Hazard Statement | GHS Category (Assumed) | Rationale |
| Harmful if swallowed | Category 4 | Based on the acute toxicity of thiourea and its derivatives.[1][4] |
| Causes skin irritation | Category 2 | A common characteristic of substituted thioureas. |
| Causes serious eye irritation | Category 2A | Based on the irritant properties of analogous compounds. |
| Suspected of causing genetic defects | Category 2 | A potential hazard associated with some thiourea compounds.[5] |
| Suspected of causing cancer | Category 2 | A significant concern for thiourea.[1][2] |
| Suspected of damaging fertility or the unborn child | Category 2 | A known risk associated with thiourea.[1][2] |
| May cause respiratory irritation | Category 3 | Potential for irritation from airborne dust particles. |
| Toxic to aquatic life with long lasting effects | Chronic 2 | A common environmental hazard for this class of chemicals.[1][2] |
The Last Line of Defense: A Multi-Layered PPE Strategy
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific handling procedure and the potential for exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling of Solid | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene), double-gloving recommended | Disposable, non-permeable lab coat with tight-fitting cuffs | NIOSH-approved respirator with a particulate filter (e.g., N95) or use within a chemical fume hood |
| Solution Preparation | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Conducting Reactions | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
A Logic-Driven Approach to PPE Selection
To aid in the decision-making process for PPE selection, the following flowchart provides a visual guide based on the nature of the task and the associated risks.
Caption: PPE selection workflow for handling this compound.
Procedural Integrity: Donning, Doffing, and Disposal
The efficacy of PPE is contingent upon its correct usage. Adherence to a strict protocol for donning and doffing is critical to prevent cross-contamination and exposure.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Suit: Don the appropriate protective garment.
-
Respiratory Protection: If required, perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, don the second pair.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer pair of gloves, peeling them off without touching the outside with bare skin.
-
Lab Coat/Suit: Remove the protective garment by rolling it outwards and away from the body.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal:
All disposable PPE used when handling this compound should be considered hazardous waste.[2]
-
Place all used PPE in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical-contaminated waste. Do not dispose of in regular trash.
Beyond the Product: Fostering a Culture of Safety
The information provided in this guide serves as a critical starting point for the safe handling of this compound. However, it is not a substitute for a comprehensive, site-specific risk assessment, which must be conducted by qualified personnel before any work commences. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on specific protocols and emergency procedures. By integrating these practices into your laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. Retrieved from [Link]
-
Carolina Biological Supply Company. (2007, September 12). Phenylthiourea Material Safety Data Sheet. Retrieved from [Link]
-
Columbus Chemical Industries, Inc. (n.d.). Thiourea Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2023, April 17). Thiourea Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Thiourea, Reagent ACS, 99+% (Titr.) MSDS. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Redox. (2022, March 9). Thiourea Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2016, March 11). Stearic acid Safety Data Sheet. Retrieved from [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

